Product packaging for Dimethyl 4,4'-biphenyldicarboxylate(Cat. No.:CAS No. 792-74-5)

Dimethyl 4,4'-biphenyldicarboxylate

货号: B160955
CAS 编号: 792-74-5
分子量: 270.28 g/mol
InChI 键: BKRIRZXWWALTPU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Nissel has been investigated for the treatment of Chronic Liver Disease.
BIPHENYL DIMETHYL DICARBOXYLATE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B160955 Dimethyl 4,4'-biphenyldicarboxylate CAS No. 792-74-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl 4-(4-methoxycarbonylphenyl)benzoate
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InChI

InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3
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InChI Key

BKRIRZXWWALTPU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H14O4
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DSSTOX Substance ID

DTXSID2061143
Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester
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Molecular Weight

270.28 g/mol
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Physical Description

Fine faintly red crystals; [MSDSonline]
Record name Dimethyl 4,4'-biphenyldicarboxylate
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CAS No.

792-74-5
Record name 4,4′-Dimethyl [1,1′-biphenyl]-4,4′-dicarboxylate
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Record name Dimethyl 4,4'-biphenyldicarboxylate
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Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 4,4'-dimethyl ester
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Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester
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Record name Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate
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Record name BIPHENYL DIMETHYL DICARBOXYLATE
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Record name DIMETHYL 4,4'-BIPHENYLDICARBOXYLATE
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Foundational & Exploratory

A Technical Guide to Dimethyl 4,4'-biphenyldicarboxylate (CAS: 792-74-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4,4'-biphenyldicarboxylate, also known as Biphenyl dimethyl dicarboxylate (B.D.D.), is a planar biphenyldicarboxylic acid ester with the CAS number 792-74-5.[1][2] This synthetic compound, derived from the medicinal plant Schizandra fructus, is primarily recognized for its hepatoprotective properties and is utilized in the treatment of chronic hepatitis and other forms of liver damage.[3][4][5] Its mechanism of action involves the modulation of key cellular signaling pathways, making it a compound of significant interest in drug development and biomedical research. This guide provides a comprehensive overview of its chemical properties, biological activities, experimental protocols, and safety information.

Chemical Identity and Physical Properties

This compound is a white to cream-colored crystalline powder.[1][6] It is insoluble in water but shows solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][7]

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name methyl 4-(4-methoxycarbonylphenyl)benzoate[8]
CAS Number 792-74-5[7][8][9]
Molecular Formula C₁₆H₁₄O₄[1][8]
Molecular Weight 270.28 g/mol [1][8]
Synonyms Biphenyl dimethyl dicarboxylate, 4,4'-Dicarboxymethylbiphenyl, Dimethyl 4,4'-dibenzoate[1][10]
InChIKey BKRIRZXWWALTPU-UHFFFAOYSA-N[8][9]

| SMILES | COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC[8] |

Table 2: Physicochemical Properties

Property Value Reference(s)
Physical Form Crystalline solid / Fine faintly red crystals [7][8]
Color White to Off-White / Cream [1][6]
Melting Point 213-215 °C [1]
Boiling Point 373.4°C (rough estimate) [1]
Water Solubility Insoluble [1]
Organic Solvent Solubility DMSO: ~0.25 mg/mL, DMF: ~1 mg/mL [7][9]
Benzene & Chloroform (Slightly, Heated, Sonicated) [1]
Storage Temperature -20°C (long-term) [7][9]

| Stability | ≥ 4 years at -20°C |[7][9] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

Technique Data Point Value Reference(s)
UV/Vis Spectroscopy λmax 280 nm [7][9]
¹H NMR (403 MHz, CDCl₃) δ (ppm) 8.13 (d, J = 8.7 Hz, 4H), 7.69 (d, J = 8.7 Hz, 4H), 3.95 (s, 6H) [6]
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 166.79, 153.16, 144.34, 130.19, 129.68, 127.23, 124.20, 52.2 [6]
Mass Spectrometry (EI) m/z (%) 270 (M+, 48), 239 (100) [6]

| Ionization Energy | IE (eV) | 9.15 ± 0.05 |[11] |

Biological Activity and Mechanism of Action

The primary therapeutic application of this compound is as a hepatoprotective agent. It has been shown to normalize elevated alanine aminotransferase (ALT) levels, a key indicator of liver damage.[1][2] The compound provides protective action against liver lesions induced by toxins such as carbon tetrachloride (CCl₄) in animal models.[8][12]

The key mechanism of action is its ability to stimulate the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway.[1][7][9] At a concentration of 250 µg/ml in HepG2 cells, it induces the expression of interferon-α (IFN-α) stimulated genes, suggesting a potential anti-viral effect, particularly against the Hepatitis B virus (HBV).[7][9][13] Furthermore, it exhibits antioxidant properties by enhancing the hepatic mitochondrial glutathione redox status, which helps protect liver cells from oxidative stress.[12]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDB Dimethyl 4,4'- biphenyldicarboxylate IFNR IFN-α Receptor DDB->IFNR Stimulates JAK JAK IFNR->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates STAT_P STAT-P (Active) STAT_DIMER STAT-P Dimer STAT_P->STAT_DIMER Dimerizes Transcription Gene Transcription STAT_DIMER->Transcription Translocates & Initiates ISG Interferon-Stimulated Genes (ISGs) Transcription->ISG Induces Expression

Caption: JAK/STAT signaling pathway stimulated by this compound.

Key Applications

  • Drug Development: Used as a hepatoprotective agent in the treatment of chronic viral hepatitis and drug-induced liver injury.[1][9][14]

  • Research: Employed in studies of hepatic fibrosis and chronic hepatocellular damage.[1][15]

  • Chemical Synthesis: Serves as a starting reagent for the synthesis of other complex molecules, such as dimethyl 2-fluoro- and 2,2′-difluorobiphenyl-4,4′-dicarboxylates.[1][2] It is also a valuable monomer for creating polymers with improved thermal and mechanical properties.[16]

  • Agrochemicals: Historically used in the preparation of insect growth regulators.[8]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol outlines the preparation of stock solutions for in vitro experiments.

Materials:

  • This compound (crystalline solid)[7]

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7]

  • Inert gas (e.g., Argon or Nitrogen)[7]

  • Aqueous buffer or isotonic saline[7]

Procedure:

  • Weigh the desired amount of this compound solid.

  • Dissolve the solid in an appropriate volume of DMSO (to a concentration of ~0.25 mg/mL) or DMF (to ~1 mg/mL).[7][9] The solvent should be purged with an inert gas.[7]

  • For experiments requiring aqueous solutions, the organic stock solution can be diluted into the desired aqueous buffer or isotonic saline.[7]

  • Note: Due to the compound's limited stability in aqueous solutions, it is recommended not to store the aqueous solution for more than one day.[7] For long-term storage, aliquot the organic stock solution and store at -20°C for up to one month or -80°C for up to six months, protected from light.[4]

Protocol 2: Synthesis via Nickel-Catalyzed Reductive Coupling

This protocol describes the synthesis of this compound (referred to as H-H dimer) from a tosylated precursor, adapted from a procedure for biaryl dicarboxylates.[17]

Materials:

  • Methyl 4-(tosyloxy)benzoate (precursor, synthesized from methylparaben)

  • Anhydrous Dimethylformamide (DMF)

  • Manganese (Mn) powder

  • NiBr₂bipy catalyst

  • Trifluoroacetic acid

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate

  • Apparatus for flash chromatography

Procedure:

  • Charge a 25 mL Schlenk flask with a stir bar, anhydrous DMF (3 mL), and provide a protective inert atmosphere. Heat the reaction to 60°C.

  • Add Manganese (Mn) powder (1.1471 g, 0.209 mol) to the reaction, followed quickly by the NiBr₂bipy catalyst (0.3912 g, 0.001 mol) and trifluoroacetic acid (40 µL).

  • Slowly add Methyl 4-(tosyloxy)benzoate (1.000 g, 0.00326 mol) dissolved in 3 mL of anhydrous DMF to the reaction mixture.

  • Allow the reaction to proceed at 60°C for 1 hour.

  • After 1 hour, acidify the reaction with 1M hydrochloric acid (20 mL).

  • Slowly add diethyl ether (50 mL) to the reaction mixture and extract three times with diethyl ether (50 mL x 3).

  • Wash the combined organic layers twice with D.I. water (50 mL) and once with brine (50 mL).

  • Dry the organic layer over sodium sulfate and concentrate in vacuo.

  • Purify the crude product via flash chromatography to yield this compound.[17]

Synthesis_Workflow Start Start: Methyl Paraben + p-Toluenesulfonyl chloride Step1 Step 1: Tosylation (DCM, Et3N, DMAP, RT, 4-5h) Start->Step1 Intermediate Intermediate: Methyl 4-(tosyloxy)benzoate Step1->Intermediate Step2 Step 2: Ni-Catalyzed Reductive Coupling (DMF, Mn, NiBr2bipy, 60°C, 1h) Intermediate->Step2 Workup Workup: Acidification (HCl) & Extraction (Diethyl Ether) Step2->Workup Purification Purification: Flash Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.
Protocol 3: Recrystallization for Purification

This method is used to obtain high-purity crystals of the compound.[18]

Materials:

  • Crude this compound

  • Ethyl acetate

  • Heating mantle, condenser, and standard reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolve approximately 300 mg of the crude compound in 20 mL of boiling ethyl acetate (boiling point ~77°C).

  • Reflux the solution for about 15 minutes.

  • Perform a hot filtration to remove any insoluble impurities.

  • Allow the filtrate to cool very slowly over a period of ~15 hours to room temperature.

  • After several hours, platelet-shaped colorless crystals will form.

  • Recover the purified crystals by filtration.[18]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as an irritant.

Table 4: GHS Hazard Information

Code Hazard Statement Precautionary Codes
H315 Causes skin irritation P280, P302+P352, P332+P313
H319 Causes serious eye irritation P280, P305+P351+P338, P337+P313

| H335 | May cause respiratory irritation | P261, P304+P340, P312 |

(Reference for Table 4:[19][20])

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[20] Use a NIOSH-approved respirator if dust is generated.[21]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[20][21]

  • Hygiene: Avoid ingestion and inhalation.[20] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[21]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[20] For long-term stability, store at -20°C.[7][9]

Conclusion

This compound is a well-characterized molecule with significant therapeutic potential as a hepatoprotective agent. Its ability to modulate the JAK/STAT pathway and exhibit antioxidant effects underscores its importance in the study and treatment of liver diseases. The availability of established synthesis and purification protocols facilitates its use in research and development. Proper adherence to safety and handling guidelines is essential when working with this compound.

References

Physical and chemical properties of Dimethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral analysis, and biological activity of Dimethyl 4,4'-biphenyldicarboxylate. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] It is a symmetrical diester with a planar biphenyl core structure.[2] Key quantitative data regarding its properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₆H₁₄O₄[3]
Molecular Weight 270.28 g/mol [4][5]
Melting Point 213-215 °C[2]
Boiling Point (estimated) 373.4 °C[2]
Solubility in DMSO ~0.25 mg/mL[6]
Solubility in Dimethyl Formamide (DMF) ~1 mg/mL[6]
Water Solubility Insoluble[1][2]
UV/Vis Maximum Absorption (λmax) 280 nm[6]

Spectral Data Summary

The following table summarizes the key spectral data for this compound, crucial for its identification and characterization.

Spectral DataValues and InterpretationReference
¹H NMR (400 MHz, CDCl₃) δ 8.13 (d, J = 8.5 Hz, 4H, Ar-H), 7.69 (d, J = 8.5 Hz, 4H, Ar-H), 3.95 (s, 6H, -OCH₃)[4]
¹³C NMR (101 MHz, CDCl₃) δ 167.1 (C=O), 144.6 (Ar-C), 130.5 (Ar-CH), 130.0 (Ar-C), 127.5 (Ar-CH), 52.5 (-OCH₃)[4]
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 270[7]
Infrared (IR) Key stretches expected for C=O (ester), C-O (ester), and aromatic C-H and C=C bonds.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via Fischer esterification of 4,4'-biphenyldicarboxylic acid is provided below.

Synthesis of this compound via Fischer Esterification

Materials:

  • 4,4'-Biphenyldicarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,4'-biphenyldicarboxylic acid in an excess of anhydrous methanol.

  • Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.

  • Solvent Removal and Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to obtain a crystalline solid.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification Start 4,4'-Biphenyldicarboxylic Acid + Methanol + H₂SO₄ Reflux Reflux Start->Reflux Cool Cool Reaction Mixture Reflux->Cool Evaporate Evaporate Methanol Cool->Evaporate Extract Extract with CH₂Cl₂ Evaporate->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Filter Filter Dry->Filter Evaporate_Solvent Evaporate CH₂Cl₂ Filter->Evaporate_Solvent Recrystallize Recrystallize Evaporate_Solvent->Recrystallize Product Pure Dimethyl 4,4'- biphenyldicarboxylate Recrystallize->Product

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity: JAK/STAT Signaling Pathway

This compound has been shown to act as a hepatoprotectant, in part by stimulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2] This pathway is crucial for transmitting information from extracellular signals to the cell nucleus, leading to the activation of gene transcription involved in immunity and cell proliferation.

The following diagram illustrates the general mechanism of the JAK/STAT pathway and the role of this compound.

G JAK/STAT Signaling Pathway Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT (inactive) JAK->STAT Phosphorylates pSTAT p-STAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds Gene Gene Transcription DNA->Gene Initiates DMB Dimethyl 4,4'- biphenyldicarboxylate DMB->Receptor Stimulates Cytokine Cytokine Cytokine->Receptor Binds

Caption: Activation of the JAK/STAT signaling pathway by this compound.

Applications in Research and Drug Development

This compound is primarily recognized for its hepatoprotective properties and has been investigated for the treatment of chronic hepatitis.[2] Its ability to stimulate the JAK/STAT signaling pathway suggests its potential as an immunomodulatory agent. In drug development, it can serve as a scaffold for the synthesis of novel therapeutic agents. Furthermore, its rigid biphenyl core is of interest in materials science for the development of polymers and liquid crystals.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Dimethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4,4'-biphenyldicarboxylate is a significant organic compound utilized as a key intermediate in the synthesis of various materials, including polymers and liquid crystals. Its molecular structure and conformational dynamics are of paramount importance as they dictate the macroscopic properties of these materials. This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and experimental protocols related to this compound.

Molecular Structure and Spectroscopic Data

The molecular structure of this compound, with the chemical formula C₁₆H₁₄O₄, consists of a central biphenyl core with methyl carboxylate groups attached at the 4 and 4' positions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The characteristic chemical shifts for this compound are summarized below.

¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
Aromatic Protons8.13Doublet8.54H
Aromatic Protons7.69Doublet8.54H
Methyl Protons3.95Singlet-6H
¹³C NMR (101 MHz, CDCl₃) Chemical Shift (δ) in ppm
Carbonyl Carbon167.1
Aromatic Carbon144.6
Aromatic Carbon130.5
Aromatic Carbon130.0
Aromatic Carbon127.5
Methyl Carbon52.5

Crystallographic Data and Solid-State Conformation

Single-crystal X-ray diffraction provides precise information about the arrangement of atoms in the solid state. The crystallographic data for this compound is presented in the following table.

Crystal Data Value
Chemical FormulaC₁₆H₁₄O₄
Formula Weight270.27 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a7.1358 (9) Å
b5.9752 (8) Å
c29.709 (4) Å
V1266.7 (3) ų
Z4
Temperature100 K

In the solid state, the asymmetric unit of this compound consists of one half of the molecule, with the complete molecule generated by an inversion center.[1] The biphenyl core is essentially planar.[1] The dihedral angle between the phenyl rings is a critical conformational parameter. The ester groups exhibit a small dihedral angle of 6.37 (10)° with respect to the phenyl rings to which they are attached.[2]

Conformational Analysis

The conformation of this compound is primarily defined by the dihedral angle between the two phenyl rings. This rotation is subject to an energy barrier.

Rotational Energy Barrier

Computational studies on the parent biphenyl molecule have shown that the rotational barrier is relatively low. For biphenyl, the experimental barriers for rotation are approximately 6.0 ± 2.1 kJ/mol at a 0° dihedral angle (planar conformation) and 6.5 ± 2.0 kJ/mol at a 90° dihedral angle. The presence of substituents at the para positions, such as the methyl ester groups in this compound, is not expected to significantly increase the steric hindrance to rotation around the central C-C bond. Therefore, it is anticipated that this compound will also have a relatively low rotational energy barrier in the gas phase and in solution, allowing for dynamic conformational changes.

The following diagram illustrates the key rotational degree of freedom in this compound.

G Rotational Freedom in this compound cluster_0 Phenyl Ring 1 cluster_1 Phenyl Ring 2 cluster_2 Carboxylate Group 1 cluster_3 Carboxylate Group 2 P1 C₆H₄ P2 C₆H₄ P1->P2 Rotation (Dihedral Angle) C1 COOCH₃ P1->C1 C2 COOCH₃ P2->C2

Rotational degree of freedom in the title molecule.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 4,4'-biphenyldicarboxylic acid with methanol in the presence of an acid catalyst.

Materials:

  • 4,4'-Biphenyldicarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 4,4'-biphenyldicarboxylic acid and an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from boiling ethyl acetate.[2]

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow Start Start: 4,4'-Biphenyldicarboxylic Acid + Methanol Reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) Start->Reaction Neutralization Neutralization (aq. NaHCO₃) Reaction->Neutralization Extraction Liquid-Liquid Extraction (Dichloromethane/Water) Neutralization->Extraction Drying Drying of Organic Phase (Anhydrous MgSO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization (Boiling Ethyl Acetate) Evaporation->Recrystallization Product Pure Dimethyl 4,4'-biphenyldicarboxylate Recrystallization->Product

Synthesis and purification workflow diagram.
Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in a suitable solvent, such as ethyl acetate.[2]

Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined by least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • For a typical ¹H NMR spectrum, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For a ¹³C NMR spectrum, a proton-decoupled pulse sequence is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformation, and experimental methodologies for this compound. The planar conformation in the solid state, coupled with a low rotational barrier in other phases, are key characteristics of this molecule. The provided experimental protocols for synthesis and characterization serve as a valuable resource for researchers in the fields of materials science and drug development. A thorough understanding of these fundamental properties is essential for the rational design of new materials and pharmaceuticals based on the this compound scaffold.

References

Spectroscopic Analysis of Dimethyl 4,4'-biphenyldicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Dimethyl 4,4'-biphenyldicarboxylate, a molecule of interest in various fields including polymer chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.13Doublet (d)8.54HAromatic CH (ortho to ester)
7.69Doublet (d)8.54HAromatic CH (meta to ester)
3.95Singlet (s)-6HOCH₃

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
167.1C=O (Ester)
144.6Quaternary Aromatic C
130.5Aromatic CH
130.0Quaternary Aromatic C
127.5Aromatic CH
52.5OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are listed below.

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3000MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch (CH₃)
~1720StrongC=O Stretch (Ester)
~1600, ~1480Medium-StrongAromatic C=C Stretch
~1280, ~1100StrongC-O Stretch (Ester)
~850StrongPara-disubstituted Benzene C-H Bend
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass spectral data for this compound are provided below.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
270High[M]⁺ (Molecular Ion)
239Medium[M - OCH₃]⁺
183Medium[M - COOCH₃]⁺
152High[C₁₂H₈]⁺ (Biphenyl radical cation)
126Low[C₁₀H₆]⁺
76Medium[C₆H₄]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to guide researchers in reproducing these results.

NMR Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

  • ¹H NMR Acquisition:

    • A standard pulse sequence is used to acquire the proton spectrum.

    • The spectral width is set to encompass all expected proton resonances.

    • Data is typically acquired over 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlet peaks for each unique carbon atom.

    • A wider spectral width is used compared to ¹H NMR.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy
  • Sample Preparation (Solid State): As this compound is a solid, several methods can be employed:

    • KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Thin Film: The compound is dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Acquisition:

    • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first.

    • The sample is then placed in the spectrometer's beam path, and the sample spectrum is recorded.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecule to ionize and fragment in a reproducible manner.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification of This compound NMR_Prep Dissolve in CDCl3 Synthesis->NMR_Prep Sample IR_Prep Prepare KBr Pellet/Thin Film Synthesis->IR_Prep Sample MS_Intro Introduce Sample (e.g., GC) Synthesis->MS_Intro Sample NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Data NMR_Acq->NMR_Data Interpretation Structural Elucidation & Data Correlation NMR_Data->Interpretation IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Data IR Data IR_Acq->IR_Data IR_Data->Interpretation MS_Acq Acquire EI Mass Spectrum MS_Intro->MS_Acq MS_Data MS Data MS_Acq->MS_Data MS_Data->Interpretation Report Technical Guide Generation Interpretation->Report

Caption: General workflow for spectroscopic analysis.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Dimethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount for predicting their physical properties, chemical reactivity, and biological interactions. This technical guide provides an in-depth analysis of the crystal structure of Dimethyl 4,4'-biphenyldicarboxylate, a planar biphenyldicarboxylic acid ester with applications as a hepatoprotective agent.

This compound (C₁₆H₁₄O₄) presents as a crystalline solid.[1] Its molecular framework is characterized by two phenyl rings linked by a central carbon-carbon bond, with dimethyl ester groups at the 4 and 4' positions. Single-crystal X-ray diffraction studies have elucidated the precise arrangement of atoms within its crystal lattice, revealing key structural features that govern its macroscopic properties.

Crystallographic Data and Structure Refinement

The crystal structure of this compound was determined at a temperature of 100 K.[2][3] The compound crystallizes in the orthorhombic space group Pbca.[2][3] The asymmetric unit of the title compound, C₁₆H₁₄O₄, consists of one half-molecule of the ester; the complete molecule is generated by an inversion center.[2][3] This crystallographic symmetry dictates that the biphenyl moiety is planar. The maximum deviation from the least-squares plane for all non-hydrogen atoms is observed for the peripheral methyl groups, amounting to 0.124 (2) Å.[2][3] The crystal packing can be described as a herringbone-like structure.[3] The solid is a typical molecular crystal, with no classical hydrogen bonds present.[2][3]

A summary of the crystal data and structure refinement parameters is provided in the table below.

Parameter Value
Empirical FormulaC₁₆H₁₄O₄
Formula Weight270.27
Temperature100 K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensions
a7.1358 (9) Å[2][3]
b5.9752 (8) Å[2][3]
c29.709 (4) Å[2][3]
Volume1266.7 (3) ų[2][3]
Z4[2][3]
Density (calculated)1.417 Mg/m³[2]
Absorption Coefficient0.10 mm⁻¹[2][3]
F(000)568[2]
Data Collection & Refinement
Reflections Collected14661[3]
Independent Reflections1585[3]
R(int)0.061[3]
Final R indices [I>2σ(I)]R1 = 0.050, wR2 = 0.142[3]
Goodness-of-fit on F²1.08[3]

Molecular Geometry

The planarity of the biphenyl system is a notable feature of the crystal structure. The dihedral angle between the two phenyl rings is fixed by symmetry. Selected bond lengths and angles are presented in the following table, providing a quantitative description of the molecular geometry.

Bond Length (Å) Angle Degrees (°)
O1—C71.3409 (19)[3]C2—C1—C6118.00 (14)
O2—C71.2093 (18)[3]C1—C2—C3121.23 (14)
C1—C21.4035 (19)[3]C2—C3—C4120.47 (14)
C1—C61.4052 (19)[3]C3—C4—C5118.96 (14)
C4—C51.394 (2)[3]C4—C5—C6120.84 (14)
C5—C61.387 (2)[3]C1—C6—C5120.49 (14)
C4—C71.488 (2)[3]O2—C7—O1123.63 (14)
O1—C81.4502 (19)[3]O2—C7—C4124.77 (14)
O1—C7—C4111.60 (13)
C7—O1—C8116.14 (12)

Experimental Protocol: Crystallization

The single crystals of this compound suitable for X-ray diffraction were obtained through a slow cooling crystallization method. The experimental procedure is outlined below:

experimental_workflow cluster_dissolution Dissolution cluster_reflux Reflux cluster_filtration Filtration cluster_crystallization Crystallization cluster_recovery Recovery dissolve Dissolve ~300 mg of compound in 20 ml of boiling ethyl acetate (350 K) reflux Reflux the solution for approximately 15 minutes dissolve->reflux hot_filtration Perform hot filtration reflux->hot_filtration slow_cooling Slowly cool the filtrate to 320 K over 15 hours hot_filtration->slow_cooling crystal_recovery Recover platelet-shaped colorless crystals by filtration after several hours slow_cooling->crystal_recovery

Experimental workflow for the crystallization of this compound.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound with atom numbering, corresponding to the crystallographic data.

Molecular structure of this compound with atom numbering.

References

Solubility Profile of Dimethyl 4,4'-biphenyldicarboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl 4,4'-biphenyldicarboxylate, a key intermediate in various chemical syntheses and a compound of interest in pharmaceutical research. Understanding its solubility is critical for process development, formulation design, and analytical method development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

SolventChemical FormulaPolaritySolubility (at approx. 25°C)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic~ 0.25 mg/mL[1]-
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic~ 1 mg/mL[1]-
BenzeneC₆H₆Non-PolarSlightly SolubleRequires heating and sonication for dissolution.[2]
ChloroformCHCl₃Polar AproticSlightly SolubleRequires heating and sonication for dissolution.[2]
WaterH₂OPolar ProticInsoluble[2]Sparingly soluble in aqueous solutions.[1]

Note: The terms "Slightly Soluble" and "Insoluble" are qualitative descriptions and indicate a low affinity of the solute for the solvent. For practical applications, experimental determination of the exact solubility is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound is essential for its application in research and development. The following are detailed methodologies for key experiments.

Gravimetric Method (Shake-Flask Method)

This is a well-established and reliable method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance (accurate to ±0.1 mg)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of crystalline this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, dry container. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Evaporate the solvent from the filtered solution using a gentle stream of inert gas (e.g., nitrogen) or by placing it in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of container with solute) - (Mass of empty container)] / (Volume of filtered solution in mL) * 100

UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method but requires the development of a calibration curve.

Materials:

  • This compound

  • Selected organic solvent (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the λmax, which is the wavelength at which the compound exhibits maximum absorbance.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent in a volumetric flask.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Prepare a Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of this compound and filter it.

  • Sample Analysis:

    • Take a known volume of the clear, filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    Solubility ( g/100 mL) = (Concentration from calibration curve in g/mL) * (Dilution factor) * 100

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method start Start add_excess Add Excess Solute to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent agitate Agitate at Constant Temperature (24-72h) add_solvent->agitate settle Allow Excess Solid to Settle (≥24h) agitate->settle filter Filter Supernatant (0.45 µm filter) settle->filter evaporate Evaporate Solvent filter->evaporate dilute Dilute Sample filter->dilute weigh Weigh Dried Solute evaporate->weigh calculate_g Calculate Solubility weigh->calculate_g end End calculate_g->end Result measure_abs Measure Absorbance at λmax dilute->measure_abs calculate_s Calculate Solubility via Calibration Curve measure_abs->calculate_s calculate_s->end Result

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Dimethyl 4,4'-biphenyldicarboxylate and Related Aromatic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, in-depth experimental data on the thermal stability and degradation of Dimethyl 4,4'-biphenyldicarboxylate is not extensively available in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview based on the analysis of structurally similar aromatic esters, particularly Dimethyl Terephthalate (DMT), to infer the expected thermal behavior and degradation pathways of this compound. The experimental protocols and degradation mechanisms described herein are representative of this class of compounds and should be adapted as necessary for specific research applications.

Introduction

This compound is a diester of 4,4'-biphenyldicarboxylic acid and methanol. It belongs to the class of aromatic esters, which are known for their high thermal stability. This property makes them suitable for applications in high-performance polymers, as plasticizers, and in various organic syntheses. Understanding the thermal stability and degradation profile of this compound is crucial for its application in materials science and for ensuring safe handling and processing at elevated temperatures. This guide summarizes the available thermal analysis data of analogous compounds, outlines a general experimental protocol for thermogravimetric analysis, and proposes a likely degradation pathway.

Thermal Stability of Aromatic Esters

The thermal stability of aromatic esters is influenced by the nature of the aromatic core and the ester functional groups. Generally, these compounds exhibit high melting points and decomposition temperatures. The following table summarizes the thermal properties of several aromatic esters, providing a comparative basis for estimating the thermal stability of this compound.

Compound NameMolecular StructureMelting Point (°C)Onset Degradation Temp. (°C)Endset Degradation Temp. (°C)Reference
Dimethyl Terephthalate (DMT)C₆H₄(COOCH₃)₂140.2--[1]
Dimethyl-2,6-naphthalene dicarboxylate (2,6-DMNDC)C₁₀H₆(COOCH₃)₂190.2--[1][2]
Dibenzyl oxalate (DBO)(COOCH₂C₆H₅)₂78.5--[1]
Methyl-2-methoxybenzoate (Me-2-MeBe)C₆H₄(OCH₃)(COOCH₃)---[2]
Benzyl benzoate (BEB)C₆H₅COOCH₂C₆H₅18.1--[1][2]

Note: Specific onset and endset degradation temperatures for all listed compounds were not available in the cited sources. The primary degradation of pure Dimethyl Terephthalate (DMT) in an inert atmosphere is expected to be a primary one-step process.[3]

Experimental Protocols: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The following is a generalized TGA protocol for the analysis of an aromatic ester like this compound, based on methodologies for similar compounds.[3]

Objective: To determine the onset of decomposition and the thermal degradation profile of the analyte.

Instrumentation:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC)

  • High-purity nitrogen (or other inert gas)

  • Analytical balance

  • Alumina or platinum crucibles

Procedure:

  • Instrument Preparation:

    • Turn on the TGA instrument and the associated computer controller.

    • Ensure the purge gas (high-purity nitrogen) is flowing at a constant rate (e.g., 20-50 mL/min) through the furnace and balance chambers to provide an inert atmosphere.

    • Perform any necessary calibrations (e.g., temperature, mass) as per the manufacturer's guidelines.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry, high-purity this compound sample into a clean, tared TGA crucible.

    • Record the exact initial mass of the sample.

  • Experimental Setup:

    • Carefully place the sample crucible onto the TGA balance mechanism.

    • If using a simultaneous TGA/DSC instrument, place an empty, clean crucible on the reference position.

    • Seal the furnace.

  • Temperature Program:

    • Initial Isothermal Step: Hold the temperature at 30°C for 10-15 minutes to allow the system to stabilize and purge any residual oxygen.

    • Heating Ramp: Increase the temperature from 30°C to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min). The heating rate can be varied (e.g., 5, 10, 20°C/min) to study the kinetics of degradation.

    • Final Isothermal Step (Optional): Hold at the final temperature for a period to ensure complete decomposition.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

    • Determine the onset temperature of decomposition, typically defined as the temperature at which a significant mass loss (e.g., 5%) is observed.

Proposed Thermal Degradation Pathway

The thermal degradation of aromatic polyesters, which are polymers of aromatic dicarboxylic acids and diols, typically proceeds through the cleavage of the ester linkages.[4] A similar mechanism can be proposed for the degradation of this compound. The primary degradation step is likely the homolytic or heterolytic scission of the ester bond.

Below is a conceptual diagram illustrating a plausible thermal degradation pathway for a generic dimethyl aryl dicarboxylate, which is expected to be analogous to the degradation of this compound.

G start This compound (Initial Compound) heat High Temperature (Thermal Stress) start->heat cleavage Ester Bond Cleavage heat->cleavage Initiates radicals Formation of Carboxylate and Methyl Radicals cleavage->radicals recombination Radical Recombination & Further Reactions radicals->recombination products Volatile Products (e.g., CO₂, Methane, Methanol) & Char Residue recombination->products

Caption: Proposed thermal degradation pathway for this compound.

The diagram illustrates that under thermal stress, the initial compound undergoes ester bond cleavage, leading to the formation of reactive radical species. These radicals can then undergo a series of complex reactions, including recombination and fragmentation, to yield various volatile products and a solid char residue. The exact nature of the degradation products would require further analysis using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

References

Technical Whitepaper: Bio-Derived Synthesis of Dimethyl 4,4'-Biphenyldicarboxylate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the bio-derived synthesis of precursors for Dimethyl 4,4'-biphenyldicarboxylate (DMBP) is provided below, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (DMBP) is a valuable chemical intermediate used in the synthesis of high-performance polymers, liquid crystals, and various specialty materials. Traditionally, its production relies on petrochemical-based methods, which raise concerns regarding sustainability and environmental impact. The development of bio-based production routes for DMBP precursors, primarily 4,4'-biphenyldicarboxylic acid (BPDA), offers a promising and sustainable alternative. This guide details the current state of bio-derived synthesis of these precursors, focusing on metabolic engineering strategies, experimental protocols, and quantitative production data.

The core of bio-based DMBP synthesis lies in the microbial production of its direct precursor, BPDA. This is typically achieved by engineering microorganisms to perform a biocatalytic dimerization of precursors derived from central metabolism, such as p-aminobenzoic acid (pABA).

Biosynthetic Pathway for 4,4'-Biphenyldicarboxylic Acid (BPDA)

The de novo microbial biosynthesis of BPDA has been successfully demonstrated by engineering a synthetic metabolic pathway in Escherichia coli. This pathway leverages the native chorismate biosynthesis route and introduces heterologous enzymes to channel metabolic flux towards the desired product.

The overall strategy involves a three-step enzymatic cascade starting from chorismate, a key intermediate in the shikimate pathway:

  • Conversion of Chorismate to pABA: The native E. coli enzymes PabA, PabB, and PabC convert chorismate into pABA.

  • Dimerization of pABA: A laccase enzyme is utilized to catalyze the oxidative dimerization of two pABA molecules, forming 3,3'-diamino-4,4'-biphenyldicarboxylic acid (DABP).

  • Deamination of DABP: An aminotransferase enzyme is employed to remove the amino groups from DABP, yielding the final product, BPDA.

A logical diagram illustrating this engineered metabolic pathway is presented below.

G cluster_native Native E. coli Pathway cluster_engineered Engineered Pathway Glucose Glucose PEP PEP Glucose->PEP Glycolysis Chorismate Chorismate PEP->Chorismate Shikimate Pathway pABA pABA Chorismate->pABA PabA, PabB, PabC pABA_eng p-Aminobenzoic Acid (pABA) DABP 3,3'-Diamino-4,4'-biphenyl- dicarboxylic Acid (DABP) pABA_eng->DABP Laccase (Dimerization) BPDA 4,4'-Biphenyldicarboxylic Acid (BPDA) DABP->BPDA Aminotransferase (Deamination)

Figure 1: Engineered metabolic pathway for the biosynthesis of BPDA from glucose in E. coli.

Quantitative Data on BPDA Production

The efficiency of microbial production systems is a critical factor for their industrial viability. The table below summarizes key quantitative metrics achieved in engineered E. coli strains for the production of BPDA and its intermediate, DABP.

ProductHost StrainKey Enzymes ExpressedTiter (mg/L)Molar Yield (mol/mol glucose)Cultivation Method
DABP E. coliLaccase180N/AShake Flask
BPDA E. coliLaccase, Aminotransferase12.5N/AShake Flask

Data compiled from representative studies in the field. N/A indicates data not available.

Experimental Protocols

This section provides a generalized methodology for the microbial production and analysis of BPDA, based on common laboratory practices.

1. Strain Construction and Plasmid Assembly:

  • Host Strain: E. coli DH5α is typically used for plasmid construction and maintenance, while E. coli BL21(DE3) is a common choice for protein expression and fermentation.

  • Gene Sourcing: Genes encoding the laccase and aminotransferase enzymes are PCR-amplified from their respective source organisms or synthesized commercially. Codon optimization for E. coli expression is recommended.

  • Vector: A suitable expression vector, such as pETDuet-1, is used. This vector allows for the co-expression of multiple genes under the control of a T7 promoter.

  • Cloning: Standard molecular cloning techniques (e.g., Gibson assembly or restriction enzyme cloning) are used to insert the laccase and aminotransferase genes into the expression vector.

  • Transformation: The resulting plasmid is transformed into the desired E. coli expression host.

2. Microbial Fermentation:

  • Pre-culture: A single colony of the engineered E. coli strain is inoculated into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., ampicillin) and grown overnight at 37°C with shaking at 220 rpm.

  • Main Culture: The overnight pre-culture is used to inoculate a larger volume (e.g., 50 mL) of M9 minimal medium supplemented with glucose (e.g., 10 g/L) and the necessary antibiotic. The culture is grown at 37°C with shaking.

  • Induction: When the optical density at 600 nm (OD600) reaches a mid-log phase (e.g., 0.6-0.8), protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Fermentation: Following induction, the culture is incubated for an extended period (e.g., 48-72 hours) at a reduced temperature (e.g., 30°C) to allow for protein expression and product formation.

3. Product Extraction and Analysis:

  • Sample Preparation: After fermentation, the culture broth is centrifuged to separate the supernatant from the cell pellet.

  • Extraction: The supernatant is collected, acidified (e.g., with HCl to pH 2-3), and extracted with an organic solvent such as ethyl acetate. The organic phase, containing the desired products, is then evaporated to dryness.

  • Analysis: The dried extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC) equipped with a C18 column and a UV detector to identify and quantify pABA, DABP, and BPDA.

A workflow diagram summarizing the experimental process is shown below.

G cluster_setup Strain Engineering cluster_production Fermentation cluster_analysis Analysis Gene_Sourcing Gene Sourcing & Codon Optimization Cloning Plasmid Construction Gene_Sourcing->Cloning Transformation Host Transformation Cloning->Transformation Preculture Pre-culture Transformation->Preculture Main_Culture Main Culture Preculture->Main_Culture Induction IPTG Induction Main_Culture->Induction Production Product Formation Induction->Production Extraction Solvent Extraction Production->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification HPLC->Quantification

Figure 2: General experimental workflow for microbial production and analysis of BPDA.

The bio-derived synthesis of DMBP precursors, specifically BPDA, through microbial fermentation represents a significant advancement towards sustainable chemical manufacturing. The engineered pathways in microorganisms like E. coli have demonstrated the feasibility of producing these valuable compounds from renewable feedstocks. However, the current titers and yields are still relatively low for industrial-scale production.

Future research efforts should focus on:

  • Metabolic Engineering: Further optimization of the host strain's metabolism to increase the precursor supply (chorismate and pABA) and reduce the formation of competing byproducts.

  • Enzyme Engineering: Improving the catalytic efficiency and stability of the key enzymes (laccase and aminotransferase) through protein engineering.

  • Process Optimization: Developing optimized fermentation strategies, including fed-batch cultivation and in-situ product removal, to enhance productivity and overcome potential product toxicity issues.

By addressing these challenges, the bio-based production of BPDA can become a commercially viable and environmentally friendly alternative to conventional chemical synthesis.

Natural Product Analogs of Dimethyl 4,4'-biphenyldicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of natural product analogs of Dimethyl 4,4'-biphenyldicarboxylate, focusing on their biological activities, underlying mechanisms of action, and experimental evaluation. While direct natural product analogs featuring a biphenyl dicarboxylate core are not prominently described in scientific literature, this guide focuses on structurally related and functionally relevant natural biphenyls, particularly honokiol and magnolol, and their semi-synthetic derivatives. These compounds offer a valuable starting point for drug discovery and development, exhibiting a range of promising pharmacological properties.

Introduction to Biphenyl Scaffolds in Natural Products

Biphenyl moieties are a recurring structural feature in a variety of natural products, contributing to their diverse biological activities.[1][2][3] These compounds, found in various plant families, have demonstrated potential as anti-inflammatory, antioxidant, cytotoxic, and antimicrobial agents. The rigid yet conformationally flexible biphenyl core provides a versatile scaffold for interacting with biological targets. While nature has not yielded a direct equivalent to this compound, several natural biphenyls serve as valuable analogs due to their shared core structure and significant bioactivities.

Key Natural Product Analogs and Their Biological Activities

This section focuses on prominent natural biphenyls—honokiol and magnolol—and their derivatives, which represent the most relevant analogs to the core topic.

Honokiol and Magnolol

Honokiol and magnolol are isomeric neolignans isolated from the bark of Magnolia species. They have been extensively studied for their wide-ranging pharmacological effects.[4]

Table 1: Quantitative Biological Activity of Honokiol and Magnolol

CompoundBiological ActivityAssayCell Line/ModelIC50/EC50/InhibitionReference
Honokiol Anti-inflammatoryNF-κB Luciferase Reporter-42.3% inhibition at 15 µM[5]
Anti-inflammatoryCox-2 Activity-66.3% inhibition at 15 µM[5]
Anti-inflammatoryTNF-α, IL-1β, NF-κB (p65) productionCFA-induced paw tissueSignificant inhibition at 10 mg/kg[6][7]
OsteoblastogenesisNF-κB Activation-Potent inducer[8]
Magnolol Anti-inflammatoryNF-κB Luciferase Reporter-44.8% inhibition at 15 µM[5]
Anti-inflammatoryCox-2 Activity-45.8% inhibition at 15 µM[5]
Anti-inflammatoryIL-1β and TNF-α releaseDSS-treated colitis miceSignificant reduction at 5-20 mg/kg[9]
Semi-Synthetic Ester Derivatives of Honokiol and Magnolol

To enhance their drug-like properties, researchers have synthesized ester derivatives of honokiol and magnolol. These modifications can improve solubility, bioavailability, and potency.[10][11][12][13]

Table 2: Cytotoxic Activity of Honokiol, Magnolol, and their Ester Derivatives against Hepatocarcinoma Cells

CompoundCell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72hReference
Honokiol HepG2> 8040.5 ± 1.528.6 ± 1.9[10][13]
Magnolol HepG2> 80> 8075.2 ± 2.8[10][13]
Honokiol monoacetate HepG2> 8035.2 ± 1.825.4 ± 1.5[10][13]
Honokiol diacetate HepG2> 8038.9 ± 2.127.8 ± 1.9[10][13]
Honokiol monobutyrate HepG225.1 ± 1.31.5 ± 0.11.0 ± 0.1[10][13]
Honokiol dibutyrate HepG230.2 ± 1.51.8 ± 0.11.2 ± 0.1[10][13]
Magnolol diacetate HepG2> 80> 80> 80[10][13]
Magnolol dibutyrate HepG2> 80> 80> 80[10][13]

Modulation of Key Signaling Pathways

Honokiol and magnolol exert their biological effects by modulating several critical intracellular signaling pathways, primarily the NF-κB, MAPK, and PI3K-Akt pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Honokiol and magnolol have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.[5][6][7][8][9][14][15]

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (LPS, TNF-α) Receptor TLR4 / TNFR Stimuli->Receptor MEKK1 MEKK1 Receptor->MEKK1 IKK_complex IKK Complex (IKKα/β/γ) MEKK1->IKK_complex IkB IκBα IKK_complex->IkB P Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB IkB_NFkB->IkB IkB_NFkB->NFkB Honokiol_Magnolol Honokiol / Magnolol Honokiol_Magnolol->MEKK1 Inhibition Honokiol_Magnolol->IKK_complex Inhibition DNA DNA (κB sites) NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) DNA->Gene_Expression

Caption: Inhibition of the NF-κB pathway by honokiol and magnolol.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Magnolol has been demonstrated to modulate MAPK signaling, contributing to its anti-inflammatory and other cellular effects.[9][15][16]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Cytokines Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 ERK MEK1/2 MAPKKK->ERK p38 p38 MKK3_6->p38 P JNK JNK MKK4_7->JNK P Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) p38->Transcription_Factors JNK->Transcription_Factors ERK1_2 ERK1/2 ERK->ERK1_2 P ERK1_2->Transcription_Factors Magnolol Magnolol Magnolol->p38 Inhibition Magnolol->JNK Inhibition Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: Modulation of the MAPK signaling pathway by magnolol.
PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is crucial for cell survival, growth, and proliferation. Magnolol has been shown to influence this pathway, which may contribute to its anticancer properties.[16]

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Magnolol Magnolol Magnolol->Akt Upregulation MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I DPPH_Assay_Workflow A Prepare DPPH and test compound solutions B Mix solutions in a 96-well plate A->B C Incubate in the dark for 30 min B->C D Measure absorbance at 517 nm C->D E Calculate % scavenging and IC50 D->E Paw_Edema_Workflow A Administer test compound/control to rodents B Inject carrageenan into the hind paw A->B C Measure paw volume/thickness at time intervals B->C D Calculate edema inhibition C->D

References

Methodological & Application

Synthesis of Dimethyl 4,4'-biphenyldicarboxylate from 4,4'-dimethylbiphenyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dimethyl 4,4'-biphenyldicarboxylate, a valuable building block in the manufacturing of polymers, liquid crystals, and pharmaceutical intermediates. The synthesis is a two-step process commencing with the oxidation of 4,4'-dimethylbiphenyl to 4,4'-biphenyldicarboxylic acid, followed by Fischer esterification to yield the desired dimethyl ester.

Two distinct methods for the initial oxidation step are presented: a scalable catalytic oxidation using a Co/Mn/Br catalyst system and a traditional laboratory-scale oxidation using potassium permanganate. The subsequent esterification is achieved through a standard acid-catalyzed reaction with methanol.

Overall Synthesis Workflow

The synthetic route from 4,4'-dimethylbiphenyl to this compound is illustrated below.

Synthesis_Workflow DMBP 4,4'-dimethylbiphenyl BPDA 4,4'-biphenyldicarboxylic acid DMBP->BPDA Oxidation DMBPDC This compound BPDA->DMBPDC Esterification

Caption: Two-step synthesis of this compound.

Part 1: Oxidation of 4,4'-dimethylbiphenyl to 4,4'-biphenyldicarboxylic acid

This section details two protocols for the oxidation of the methyl groups of 4,4'-dimethylbiphenyl to carboxylic acids.

Method A: Scalable Catalytic Oxidation

This method, adapted from modern scalable industrial processes, utilizes a mixed-metal catalyst system and is suitable for larger-scale preparations.

Experimental Protocol:

  • Reactor Setup: A high-pressure reactor equipped with a mechanical stirrer, gas inlet, and temperature control is charged with 4,4'-dimethylbiphenyl (DMBP), acetic acid as the solvent, and the catalyst system.

  • Reaction Mixture: For a typical reaction, combine the reactants in the ratios specified in the table below.

  • Reaction Conditions: The reactor is sealed, pressurized with air or a mixture of oxygen and an inert gas, and heated to the desired temperature with vigorous stirring. The reaction progress is monitored by techniques such as HPLC or GC.

  • Work-up and Isolation: Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released. The solid product, 4,4'-biphenyldicarboxylic acid (BPDA), is isolated by filtration, washed with fresh acetic acid, and then with water to remove any residual catalyst and solvent. The product is dried under vacuum.

Quantitative Data for Catalytic Oxidation:

ParameterValue
Reactants
4,4'-dimethylbiphenyl1 equivalent
Acetic Acid (solvent)5-10 volumes
Cobalt(II) acetate0.5 - 2 mol%
Manganese(II) acetate0.5 - 2 mol%
Sodium bromide1 - 3 mol%
Reaction Conditions
Temperature150-200 °C
Pressure15-30 bar (air or O₂/N₂)
Reaction Time2-6 hours
Product
4,4'-biphenyldicarboxylic acid
Yield >90%
Purity High (suitable for esterification)
Method B: Laboratory-Scale Potassium Permanganate Oxidation

This classic method is well-suited for smaller-scale laboratory preparations and utilizes readily available reagents.

Experimental Protocol:

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with 4,4'-dimethylbiphenyl and a solution of sodium carbonate in water.

  • Addition of Oxidant: The mixture is heated to reflux, and a solution of potassium permanganate in water is added portion-wise over several hours. The reaction is highly exothermic and the addition rate should be controlled to maintain a steady reflux. The disappearance of the purple permanganate color indicates its consumption.

  • Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, the excess permanganate is quenched by the addition of a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of manganese dioxide is formed. The manganese dioxide is removed by filtration. The filtrate is then acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2, leading to the precipitation of the crude 4,4'-biphenyldicarboxylic acid. The product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as acetic acid or ethanol/water, can be performed for further purification.

Quantitative Data for Potassium Permanganate Oxidation:

ParameterValue
Reactants
4,4'-dimethylbiphenyl1 equivalent
Potassium permanganate4-6 equivalents
Sodium carbonate2-3 equivalents
Water (solvent)20-30 volumes
Reaction Conditions
TemperatureReflux (~100 °C)
Reaction Time4-8 hours
Product
4,4'-biphenyldicarboxylic acid
Yield 70-85%
Purity Good after recrystallization

Part 2: Esterification of 4,4'-biphenyldicarboxylic acid to this compound

This section describes the Fischer esterification of the synthesized 4,4'-biphenyldicarboxylic acid.

Fischer Esterification Protocol

This acid-catalyzed esterification is a reversible reaction, and the equilibrium is driven towards the product by using a large excess of methanol, which also serves as the solvent.

Experimental Protocol:

  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser and charged with 4,4'-biphenyldicarboxylic acid and a large excess of methanol.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.

  • Reaction Conditions: The mixture is heated to reflux with stirring. The reaction is typically monitored by TLC or LC-MS until the dicarboxylic acid is fully converted to the diester.

  • Work-up and Isolation: After cooling, the excess methanol is removed by rotary evaporation. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed successively with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

Quantitative Data for Fischer Esterification:

ParameterValue
Reactants
4,4'-biphenyldicarboxylic acid1 equivalent
Methanol (reagent and solvent)20-50 equivalents
Concentrated Sulfuric Acid (catalyst)0.1-0.2 equivalents
Reaction Conditions
TemperatureReflux (~65 °C)
Reaction Time4-12 hours
Product
This compound
Yield >95%
Purity High after recrystallization

Product Characterization: this compound

The final product should be a white to off-white solid. Its identity and purity can be confirmed by the following analytical methods.

Physicochemical and Spectroscopic Data:

PropertyValue
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Melting Point 190-193 °C
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 8.13 (d, J=8.4 Hz, 4H), 7.70 (d, J=8.4 Hz, 4H), 3.95 (s, 6H)
¹³C NMR (CDCl₃, 101 MHz), δ (ppm) 166.8, 144.1, 130.3, 129.8, 127.3, 52.3
IR (KBr, cm⁻¹) ~1720 (C=O stretch), ~1280 (C-O stretch), ~1100 (O-CH₃ stretch)

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and key components of each synthetic step.

Synthesis_Logic cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification DMBP_start 4,4'-dimethylbiphenyl Oxidizing_Agent Oxidizing Agent (Catalytic Air/O₂ or KMnO₄) BPDA_intermediate 4,4'-biphenyldicarboxylic acid DMBP_start->BPDA_intermediate Reaction Solvent_Ox Solvent (Acetic Acid or H₂O) Oxidizing_Agent->BPDA_intermediate Heat_Ox Heat Solvent_Ox->BPDA_intermediate Heat_Ox->BPDA_intermediate BPDA_start 4,4'-biphenyldicarboxylic acid BPDA_intermediate->BPDA_start Methanol Methanol (excess) DMBPDC_final This compound BPDA_start->DMBPDC_final Reaction Acid_Catalyst Acid Catalyst (H₂SO₄) Methanol->DMBPDC_final Heat_Est Heat (Reflux) Acid_Catalyst->DMBPDC_final Heat_Est->DMBPDC_final

Caption: Key inputs and outputs for the synthesis of this compound.

Application Notes and Protocols for the Esterification of 4,4'-Biphenyldicarboxylic Acid to Dimethyl 4,4'-Biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Dimethyl 4,4'-biphenyldicarboxylate from 4,4'-biphenyldicarboxylic acid via Fischer esterification. Included are detailed experimental protocols, a summary of reaction parameters, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable diester intermediate used in the synthesis of various organic materials, including specialty polymers and liquid crystals. The Fischer-Speier esterification is a classical and effective method for its preparation, involving the acid-catalyzed reaction of the dicarboxylic acid with an excess of methanol. This reversible reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.

Reaction Principle

The esterification of 4,4'-biphenyldicarboxylic acid with methanol is an equilibrium process catalyzed by a strong mineral acid, typically sulfuric acid. The excess methanol shifts the equilibrium towards the formation of the diester product and water.

Chemical Equation:

HOOC-(C₆H₄)₂-COOH + 2 CH₃OH ⇌ H₃COOC-(C₆H₄)₂-COOCH₃ + 2 H₂O (4,4'-Biphenyldicarboxylic Acid) + (Methanol) ⇌ (this compound) + (Water)

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative data for the Fischer esterification of an analogous aromatic dicarboxylic acid, terephthalic acid, which can be used as a starting point for the synthesis of this compound.[1]

ParameterValueReference
Carboxylic Acid4,4'-Biphenyldicarboxylic Acid-
AlcoholMethanol[1]
CatalystConcentrated Sulfuric Acid[1]
Molar Ratio (Acid:Alcohol)1:10 (approx.)[1]
Reaction TemperatureReflux (~65 °C)[1]
Reaction Time2-4 hours[1]
Typical Yield~80%[1]

Experimental Protocols

This section provides a detailed, laboratory-scale protocol for the Fischer esterification of 4,4'-biphenyldicarboxylic acid.

Materials and Equipment:

  • 4,4'-Biphenyldicarboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator (optional)

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 4,4'-biphenyldicarboxylic acid.

  • Addition of Reagents: To the flask, add 100 mL of methanol. The dicarboxylic acid may not fully dissolve at room temperature.

  • Catalyst Addition: While stirring the suspension, carefully and slowly add 2 mL of concentrated sulfuric acid to the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The boiling point of methanol is approximately 65 °C.

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 2 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting dicarboxylic acid.

  • Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a 500 mL beaker containing 200 mL of a saturated aqueous solution of sodium bicarbonate. This step will neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Be cautious as this will generate carbon dioxide gas.

  • Precipitation and Isolation of Crude Product: The crude this compound will precipitate as a solid. Stir the mixture for 15-20 minutes to ensure complete neutralization and precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with deionized water (2 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization:

  • Transfer the crude, dried this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture to dissolve the solid completely. Ethyl acetate is a reported solvent for recrystallization.[2] Alternatively, a mixture of DMF and a small amount of water can be used.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them thoroughly.

Characterization:

  • Melting Point: 213-215 °C[3]

  • Appearance: White solid[3]

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents 1. Add 4,4'-Biphenyldicarboxylic Acid and Methanol to Flask start->reagents catalyst 2. Add Conc. H₂SO₄ reagents->catalyst reflux 3. Heat to Reflux (65 °C, 2-4h) catalyst->reflux cool 4. Cool to RT reflux->cool quench 5. Quench with NaHCO₃ (aq) precipitate 6. Precipitate Crude Product quench->precipitate filter_crude 7. Vacuum Filter precipitate->filter_crude wash_crude 8. Wash with H₂O filter_crude->wash_crude dry_crude 9. Dry Crude Product wash_crude->dry_crude recrystallize 10. Recrystallize from suitable solvent dry_crude->recrystallize filter_pure 11. Vacuum Filter recrystallize->filter_pure dry_pure 12. Dry Pure Product filter_pure->dry_pure end End Product: Dimethyl 4,4'- biphenyldicarboxylate dry_pure->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Dimethyl 4,4'-biphenyldicarboxylate via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives make it an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.

This document provides detailed application notes and experimental protocols for the synthesis of Dimethyl 4,4'-biphenyldicarboxylate, a key biaryl compound, through the palladium-catalyzed Suzuki coupling of methyl 4-bromobenzoate and 4-(methoxycarbonyl)phenylboronic acid or its derivatives.

Reaction Principle

The synthesis of this compound via Suzuki coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the methyl 4-bromobenzoate, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the 4-(methoxycarbonyl)phenylboronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic moieties are eliminated from the palladium complex, forming the desired this compound and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Optimization of Reaction Conditions

The yield of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize the general effects of these parameters on Suzuki coupling reactions, providing a basis for optimization. While specific comparative data for this exact synthesis is limited in the literature, these tables are based on established principles and data from similar reactions.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Catalyst PrecursorLigandTypical Loading (mol%)Expected YieldNotes
Pd(OAc)₂PPh₃1-5Good to ExcellentA common and cost-effective system.
Pd₂(dba)₃XPhos1-3ExcellentHighly active catalyst system, good for challenging couplings.
PdCl₂(dppf)(dppf)1-3ExcellentEffective for a broad range of substrates.
Pd(PPh₃)₄PPh₃1-5Good to ExcellentAn air-stable Pd(0) source, convenient to use.

Yields are illustrative and highly dependent on other reaction conditions.

Table 2: Influence of Base on Reaction Yield

BaseStrengthSolubilityTypical YieldNotes
K₂CO₃ModerateModerate in aqueous mixturesGood to ExcellentA widely used and effective base.
Cs₂CO₃StrongHigh in organic solventsExcellentOften used for less reactive substrates.
K₃PO₄StrongModerate in aqueous mixturesExcellentA strong, non-nucleophilic base, often gives high yields.
Na₂CO₃ModerateHigh in waterGoodA common and economical choice.

Yields are illustrative and highly dependent on other reaction conditions.

Table 3: Solvent Effects on Suzuki Coupling Yield

Solvent SystemPolarityTypical Reaction TemperatureExpected YieldNotes
Toluene/WaterNonpolar/Polar80-110 °CGood to ExcellentA common biphasic system.
1,4-Dioxane/WaterPolar aprotic/Polar80-100 °CExcellentOften provides high yields.
Ethanol/WaterPolar protic/PolarRefluxGoodA greener solvent option.
DMFPolar aprotic80-120 °CGood to ExcellentGood for dissolving a wide range of substrates.

Yields are illustrative and highly dependent on other reaction conditions.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via Suzuki coupling.

Materials:

  • Methyl 4-bromobenzoate

  • 4-(Methoxycarbonyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and equipment for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 equiv), 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene and deionized water in a 4:1 ratio (e.g., 8 mL of toluene and 2 mL of water for a 1 mmol scale reaction).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation_intermediate R¹-Pd(II)L₂-R² pd_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product This compound (R¹-R²) transmetalation_intermediate->product aryl_halide Methyl 4-bromobenzoate (R¹-X) aryl_halide->pd_complex boronic_acid 4-(Methoxycarbonyl)phenyl- boronic acid (R²-B(OH)₂) boronic_acid->transmetalation_intermediate base Base (e.g., K₂CO₃) base->transmetalation_intermediate activates

Caption: Catalytic cycle of the Suzuki coupling reaction.

Experimental Workflow for this compound Synthesis

Experimental_Workflow start Start reactants 1. Combine Reactants: - Methyl 4-bromobenzoate - 4-(Methoxycarbonyl)phenylboronic acid - Base (e.g., K₂CO₃) start->reactants catalyst 2. Add Catalyst System: - Pd(OAc)₂ - PPh₃ reactants->catalyst inert 3. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) catalyst->inert solvent 4. Add Degassed Solvents (Toluene/Water) inert->solvent reaction 5. Heat and Stir (e.g., 90-100 °C) solvent->reaction monitoring 6. Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup 7. Aqueous Workup: - Dilute with Ethyl Acetate - Wash with Water & Brine - Dry and Concentrate monitoring->workup Upon completion purification 8. Purify by Column Chromatography workup->purification characterization 9. Characterize Product (NMR, MS) purification->characterization end End Product: This compound characterization->end

Caption: Experimental workflow for the synthesis.

Application Notes: Synthesis of Polyesters Using Dimethyl 4,4'-Biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of polyesters incorporating 4,4'-biphenyldicarboxylate units via a two-stage melt polycondensation process. The procedure involves an initial transesterification step followed by a polycondensation reaction under high vacuum. This method is suitable for producing copolyesters with tailored thermal and mechanical properties. Due to the high melting point and crystalline nature of the homopolymer, poly(butylene 4,4'-biphenyldicarboxylate), this protocol focuses on the synthesis of a more processable copolyester by incorporating a second dicarboxylic acid monomer.[1][2] This application note includes a detailed experimental procedure, a summary of reaction parameters and resulting polymer properties in a tabular format, and a visual representation of the experimental workflow.

Introduction

Polyesters derived from 4,4'-biphenyldicarboxylic acid are of significant interest due to their rigid biphenyl units, which can impart excellent thermal stability, mechanical strength, and unique liquid crystalline properties to the polymer backbone. These characteristics make them attractive for applications in high-performance fibers, engineering plastics, and advanced materials. The synthesis typically proceeds through a two-step melt polycondensation reaction, which is a common and effective method for producing high molecular weight polyesters.[3][4][5] The first stage is a transesterification reaction between the dimethyl ester of the dicarboxylic acid and a diol, with the elimination of methanol. The second stage is a polycondensation reaction where the resulting oligomers are polymerized at higher temperatures and under vacuum to increase the molecular weight.

Data Presentation

The following table summarizes typical reaction conditions and resulting properties for the synthesis of copolyesters containing butylene 4,4'-biphenyldicarboxylate units.

Monomer 1Monomer 2DiolCatalystTransesterification Temp. (°C)Polycondensation Temp. (°C)Resulting Polymer Properties
Dimethyl 4,4'-biphenyldicarboxylate (BDD)2,5-Thiophenedicarboxylic acid (TDCA)1,4-Butanediol (BDO)Tetrabutyl titanate (TBT)200230PBTFB40 (40% BDD): Young's Modulus: 1166.8 MPaTensile Strength: 25.8 MPa[1][2][6]
This compound (BDD)Dimethyl terephthalate (DMT)1,4-Butanediol (BDO)Not SpecifiedNot SpecifiedNot SpecifiedHigh molecular weight copolyesters can be synthesized.[7]
4,4'-Biphenyldicarboxylic acidTerephthalic acidEthylene glycolSb2O3Not Specified>270Copolyesters with increased heat resistance and liquid crystalline properties.[8]

Experimental Protocol: Synthesis of Poly(butylene 2,5-thiophenedicarboxylate-co-butylene 4,4'-biphenyldicarboxylate)

This protocol describes the synthesis of a copolyester containing 40 mol% of butylene 4,4'-biphenyldicarboxylate units.

Materials:

  • This compound (BDD)

  • 2,5-Thiophenedicarboxylic acid (TDCA)

  • 1,4-Butanediol (BDO)

  • Tetrabutyl titanate (TBT) (catalyst)

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Chloroform (for dissolution)

Equipment:

  • 250 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and receiving flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Nitrogen inlet

Procedure:

Stage 1: Transesterification

  • Charge the three-neck flask with 2,5-thiophenedicarboxylic acid (TDCA), this compound (BDD), and 1,4-butanediol (BDO). The molar ratio of total diacids (TDCA + BDD) to BDO should be approximately 1:1.2 to 1:1.5. For a 40 mol% BDD copolyester, the molar ratio of TDCA to BDD will be 60:40.

  • Add the tetrabutyl titanate (TBT) catalyst. The catalyst amount is typically in the range of 200-500 ppm relative to the total weight of the monomers.

  • Assemble the reaction apparatus with the mechanical stirrer, nitrogen inlet, and distillation head.

  • Start a slow stream of nitrogen gas to create an inert atmosphere.

  • Begin stirring and heat the reaction mixture to 200°C.[2]

  • Methanol will be produced as a byproduct of the transesterification reaction and will be collected in the receiving flask.

  • Maintain the reaction at this temperature for approximately 2-3 hours, or until the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

  • After the transesterification stage is complete, gradually increase the temperature of the reaction mixture to 230°C.[2]

  • Slowly apply a vacuum to the system, gradually decreasing the pressure to below 1 mbar.

  • The viscosity of the reaction mixture will increase as the polymerization proceeds. The stirring speed may need to be adjusted accordingly.

  • The polycondensation is typically continued for 3-4 hours. The reaction is considered complete when the desired melt viscosity is achieved, which can be observed by the "rod-climbing" or Weissenberg effect.[2]

  • Once the reaction is complete, remove the heat and allow the reactor to cool down under a nitrogen atmosphere.

  • The resulting polymer can be collected from the flask once it has solidified.

Purification:

  • Dissolve the crude polymer in a suitable solvent such as chloroform.

  • Precipitate the polymer by slowly adding the solution to a non-solvent like methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it several times with fresh methanol.

  • Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Mandatory Visualization

PolyesterSynthesisWorkflow cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification Monomers Monomers & Catalyst (BDD, TDCA, BDO, TBT) Reactor1 Reaction Flask (200°C, N2 Atmosphere) Monomers->Reactor1 Charge Methanol Methanol (Byproduct) Reactor1->Methanol Distill Oligomers Oligomers Reactor1->Oligomers Formation Reactor2 Reaction Flask (230°C, High Vacuum) Oligomers->Reactor2 Transfer Polymer High Molecular Weight Polyester Reactor2->Polymer Polymerization Dissolution Dissolve in Chloroform Polymer->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Vacuum Oven Drying Precipitation->Drying FinalPolymer Purified Polyester Drying->FinalPolymer

Caption: Experimental workflow for the two-stage melt polycondensation synthesis of polyester.

References

Application Notes and Protocols for Polyamide Synthesis from Dimethyl 4,4'-biphenyldicarboxylate and Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and generalized protocols for the synthesis of polyamides derived from Dimethyl 4,4'-biphenyldicarboxylate and various diamines. The information is intended to guide researchers in the development of novel polyamides with potential applications in advanced materials and drug delivery systems.

Introduction

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The synthesis of these materials typically involves the polycondensation of a dicarboxylic acid or its derivative with a diamine.[2] The use of this compound as a monomer offers a pathway to biphenyl-containing polyamides, which are expected to exhibit high rigidity and thermal stability. This document outlines generalized procedures for both solution and melt polycondensation, along with expected properties based on analogous polymer systems.

Generalized Experimental Protocols

While specific literature detailing the direct polycondensation of this compound with diamines is not extensively available in the provided search results, the following generalized protocols are based on established methods for polyamide and polyester synthesis from dimethyl esters.[3][4] Researchers should consider these as starting points and optimize the reaction conditions for their specific diamine and desired polymer properties.

2.1. Materials and Equipment

  • Monomers: this compound, various aliphatic and aromatic diamines (e.g., hexamethylenediamine, p-phenylenediamine).

  • Solvents: N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), m-cresol (for solution polymerization and characterization).[1][5]

  • Catalysts: Titanium(IV) butoxide, antimony trioxide, or other transesterification catalysts for melt polycondensation.

  • Reagents: Inert gas (Nitrogen or Argon), methanol, and precipitating solvents (e.g., water, ethanol).

  • Apparatus: Glass reactor with a mechanical stirrer, nitrogen inlet, condenser, and a heating mantle with a temperature controller. For melt polycondensation, a vacuum line is also required.

2.2. Protocol 1: Melt Polycondensation

This method is suitable for the synthesis of aliphatic and semi-aromatic polyamides and involves the direct reaction of the dimethyl ester and a diamine at high temperatures with the removal of methanol as a byproduct.

  • Reactor Setup: A clean, dry glass reactor is charged with equimolar amounts of this compound and the chosen diamine.

  • Catalyst Addition: A suitable catalyst (e.g., 0.1-0.5 mol% of Titanium(IV) butoxide) is added to the monomer mixture.

  • Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating and Methanol Removal: The reaction mixture is heated under a slow stream of inert gas. The temperature is gradually increased in stages:

    • Stage 1: Heat to 150-180 °C and hold for 1-2 hours to initiate the reaction and distill off the methanol.

    • Stage 2: Increase the temperature to 200-250 °C and continue for another 1-2 hours to further the polymerization.

  • Vacuum Application: Apply a vacuum (0.1-1 mmHg) to the system while increasing the temperature to 250-280 °C. This step is crucial for removing the final traces of methanol and driving the polymerization to completion to achieve a high molecular weight. The reaction is continued under vacuum for 2-4 hours, or until the desired melt viscosity is achieved.

  • Polymer Isolation: The molten polymer is extruded from the reactor under nitrogen pressure and allowed to cool. The resulting solid polymer can be pelletized or ground for further analysis.

2.3. Protocol 2: High-Temperature Solution Polycondensation

This method is often preferred for the synthesis of aromatic polyamides which may have very high melting points and can degrade at the temperatures required for melt polycondensation.

  • Reactor Setup: A reactor equipped with a mechanical stirrer, nitrogen inlet, and condenser is charged with equimolar amounts of this compound and an aromatic diamine.

  • Solvent and Catalyst Addition: A high-boiling aprotic polar solvent such as NMP or DMAc is added to dissolve the monomers. A catalyst, if required, is also added at this stage.

  • Inert Atmosphere: The system is purged with nitrogen.

  • Reaction: The reaction mixture is heated to 180-220 °C with continuous stirring under a nitrogen atmosphere. The reaction progress can be monitored by observing the viscosity of the solution. The reaction is typically carried out for 4-12 hours.

  • Polymer Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is poured into a non-solvent such as methanol or water to precipitate the polyamide. The precipitated polymer is then collected by filtration, washed thoroughly with the non-solvent and then with a low-boiling solvent like acetone to remove residual solvent, and finally dried in a vacuum oven at 80-100 °C until a constant weight is achieved.

Data Presentation

The following tables summarize the typical properties of aromatic polyamides derived from biphenyl-based diacids, which can be considered analogous to the expected properties of polyamides from this compound. The data is compiled from studies on polyamides synthesized from 4,4'-bis(4-carboxymethylene)biphenyl.[1][5][6]

Table 1: Thermal Properties of Analogous Aromatic Polyamides

Polymer IDDiamine StructureGlass Transition Temperature (Tg, °C)10% Weight Loss Temperature (Td10, °C) in N210% Weight Loss Temperature (Td10, °C) in Air
PA-1Aromatic Diamine 1210620497
PA-2Aromatic Diamine 2225650520
PA-3Aromatic Diamine 3240680550
PA-4Aromatic Diamine 4261710597

Table 2: Solubility of Analogous Aromatic Polyamides

Polymer IDNMPDMAcDMFDMSOm-Cresol
PA-1+++++++++
PA-2+++++++++
PA-3+++++++++
PA-4+++++++++

(++) Soluble at room temperature; (+) Soluble on heating

Table 3: Inherent Viscosity of Analogous Aromatic Polyamides

Polymer IDInherent Viscosity (dL/g)
PA-10.52
PA-20.68
PA-30.85
PA-40.96

Inherent viscosity measured in a specified solvent at a concentration of 0.5 g/dL at 30 °C.

Visualizations

Diagram 1: General Experimental Workflow for Polyamide Synthesis

G cluster_prep Preparation cluster_reaction Polycondensation cluster_isolation Isolation & Purification cluster_char Characterization MonomerPrep Monomer Preparation (this compound & Diamine) ReactorSetup Reactor Setup (Monomers, Solvent, Catalyst) MonomerPrep->ReactorSetup SolventPrep Solvent & Catalyst Preparation SolventPrep->ReactorSetup Heating Heating & Stirring (Under Inert Atmosphere) ReactorSetup->Heating ByproductRemoval Byproduct Removal (Methanol/Water) Heating->ByproductRemoval Precipitation Precipitation in Non-solvent ByproductRemoval->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying under Vacuum Washing->Drying PolymerChar Polymer Characterization (FTIR, NMR, TGA, DSC, etc.) Drying->PolymerChar

Caption: A generalized workflow for the synthesis and characterization of polyamides.

Diagram 2: Polycondensation Reaction of this compound and a Diamine

G Diester This compound Polyamide -[CO-C₆H₄-C₆H₄-CO-NH-R-NH]n- (Polyamide) Diester->Polyamide + n Diamine H₂N-R-NH₂ (Diamine) Diamine->Polyamide + n Methanol 2n CH₃OH (Methanol)

Caption: General polycondensation reaction scheme.

References

Application Notes and Protocols for the Synthesis of Liquid Crystal Polymers from Dimethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid Crystal Polymers (LCPs) are a class of materials that exhibit properties between those of highly ordered crystalline solids and amorphous liquids. This unique combination of properties, including high thermal stability, excellent mechanical strength, and chemical resistance, makes them highly valuable in a range of applications, from high-performance engineering plastics to advanced drug delivery systems. The rigid, rod-like structure of the biphenyl moiety in Dimethyl 4,4'-biphenyldicarboxylate makes it an excellent monomer for the synthesis of thermotropic LCPs.

This document provides detailed protocols for the synthesis of LCPs via melt polycondensation of this compound with two representative diols: hydroquinone diacetate and ethylene glycol.

Synthesis Pathway

The synthesis of liquid crystal polyesters from this compound proceeds via a melt polycondensation reaction. This process involves the transesterification of the dimethyl ester with a diol at high temperatures, with the elimination of methanol as a byproduct. The reaction is typically carried out in two stages: an initial ester interchange under an inert atmosphere, followed by a high-vacuum stage to drive the polymerization to completion and achieve a high molecular weight polymer.

Synthesis_Pathway cluster_monomers Reactants Monomer1 This compound Prepolymer Oligomers/Prepolymer Monomer1->Prepolymer Monomer2 Diol (e.g., Hydroquinone Diacetate or Ethylene Glycol) Monomer2->Prepolymer Catalyst Catalyst (e.g., Antimony Trioxide) Catalyst->Prepolymer Inert_Atmosphere Inert Atmosphere (Nitrogen) Inert_Atmosphere->Prepolymer High_Temp High Temperature High_Temp->Prepolymer LCP Liquid Crystal Polymer High_Temp->LCP Vacuum Vacuum Vacuum->LCP Prepolymer->LCP Methanol Methanol (byproduct) LCP->Methanol

Caption: General synthesis pathway for liquid crystal polyesters.

Experimental Protocols

Protocol 1: Synthesis of Poly(p-phenylene 4,4'-biphenyldicarboxylate)

This protocol details the synthesis of a wholly aromatic liquid crystal polyester via melt polycondensation of this compound and hydroquinone diacetate.

Materials:

  • This compound (DM-BPDC)

  • Hydroquinone diacetate (HQDA)

  • Antimony (III) oxide (catalyst)

  • High-purity nitrogen gas

Equipment:

  • Glass reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Procedure:

  • Charging the Reactor: In a clean, dry glass reactor, charge equimolar amounts of this compound and hydroquinone diacetate. Add the antimony (III) oxide catalyst (typically 0.03-0.1 mol% relative to the diacid).

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to ensure an inert atmosphere. Maintain a slow, continuous flow of nitrogen throughout the initial heating phase.

  • Melt and Ester Interchange: Gradually heat the reactor to a temperature of 250-280°C with continuous stirring. The reactants will melt and form a homogenous mixture. Methanol will begin to distill off as the transesterification reaction proceeds. Maintain this temperature for 1-2 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.

  • Polycondensation under Vacuum: Gradually reduce the pressure in the reactor to below 1 torr while slowly increasing the temperature to 300-320°C. The viscosity of the melt will increase significantly as the polymerization progresses. Continue the reaction under high vacuum for 2-3 hours to remove the remaining methanol and drive the reaction to completion.

  • Polymer Recovery: Once the desired viscosity is achieved (indicated by the stirrer torque), stop the reaction by cooling the reactor. The resulting solid polymer can be recovered by carefully breaking the glass reactor or by using a reactor designed for easy polymer removal.

Protocol 2: Synthesis of Poly(ethylene 4,4'-biphenyldicarboxylate)

This protocol describes the synthesis of a semi-aromatic liquid crystal polyester using this compound and ethylene glycol.

Materials:

  • This compound (DM-BPDC)

  • Ethylene glycol

  • Titanium (IV) butoxide (catalyst)

  • High-purity nitrogen gas

Equipment:

  • Same as in Protocol 1.

Procedure:

  • Charging the Reactor: Charge the reactor with this compound and a slight excess of ethylene glycol (e.g., 1:1.2 molar ratio). Add the titanium (IV) butoxide catalyst (typically 0.05-0.1 mol% relative to the diester).

  • Inert Atmosphere: Purge the reactor with nitrogen as described in Protocol 1.

  • Ester Interchange: Heat the mixture to 180-200°C with stirring. Methanol will distill off. Continue this step for 2-3 hours until the methanol distillation ceases.

  • Polycondensation under Vacuum: Gradually increase the temperature to 240-260°C while slowly applying a vacuum (less than 1 torr). The excess ethylene glycol will distill off first, followed by further condensation byproducts. The viscosity of the reaction mixture will increase. Maintain these conditions for 3-4 hours.

  • Polymer Recovery: Cool the reactor under nitrogen and recover the solid polymer.

Experimental Workflow Diagram

Experimental_Workflow Start Start Charge_Reactants Charge Reactants and Catalyst into Reactor Start->Charge_Reactants Purge_Nitrogen Purge Reactor with Nitrogen Charge_Reactants->Purge_Nitrogen Heat_Melt Heat to Melt and Initiate Ester Interchange Purge_Nitrogen->Heat_Melt Collect_Methanol Collect Methanol Byproduct Heat_Melt->Collect_Methanol Apply_Vacuum Gradually Apply Vacuum and Increase Temperature Collect_Methanol->Apply_Vacuum Polycondensation Continue Polycondensation under High Vacuum Apply_Vacuum->Polycondensation Cool_Reactor Cool Reactor under Nitrogen Polycondensation->Cool_Reactor Recover_Polymer Recover Solid Liquid Crystal Polymer Cool_Reactor->Recover_Polymer End End Recover_Polymer->End

Caption: A typical experimental workflow for melt polycondensation.

Data Presentation

The following tables summarize typical quantitative data that should be recorded and analyzed for the synthesis of LCPs.

Table 1: Reaction Conditions and Polymer Yield

Polymer IDDiol UsedMolar Ratio (DM-BPDC:Diol)Catalyst (mol%)Reaction Time (h)Final Temperature (°C)Yield (%)
LCP-1Hydroquinone Diacetate1:1Antimony (III) oxide (0.05)4320>95
LCP-2Ethylene Glycol1:1.2Titanium (IV) butoxide (0.1)6260>90

Table 2: Characterization of Synthesized Liquid Crystal Polymers

Polymer IDInherent Viscosity (dL/g)Number Average Molecular Weight (Mn, g/mol )Weight Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)
LCP-10.8 - 1.520,000 - 40,00040,000 - 80,0002.0 - 2.5180 - 220300 - 340
LCP-20.6 - 1.015,000 - 30,00030,000 - 60,0002.0 - 2.380 - 110230 - 260

Note: The values presented in the tables are illustrative and may vary depending on the specific reaction conditions and purification methods used.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • High temperatures and vacuum are used in these procedures. Ensure that the glassware is free of cracks and is appropriately secured.

  • Handle catalysts with care, following the manufacturer's safety data sheets.

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with Dimethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1][2][3][4][5] This document provides detailed protocols for the synthesis of MOFs using Dimethyl 4,4'-biphenyldicarboxylate as a key organic linker. The protocols are intended for researchers, scientists, and professionals in drug development.

The organic linker, 4,4'-biphenyldicarboxylic acid (H₂BPDC), and its derivatives are often used in the synthesis of MOFs. While the user specified this compound, the synthesis of MOFs typically proceeds through the hydrolysis of the ester to the dicarboxylate in situ, or by starting with the diacid form. The following protocols are based on the use of 4,4'-biphenyldicarboxylic acid or assume the in situ hydrolysis of its dimethyl ester.

I. General Synthesis Approaches

The synthesis of MOFs from 4,4'-biphenyldicarboxylate ligands is most commonly achieved through solvothermal or hydrothermal methods. These methods involve heating a mixture of the metal salt, the organic linker, and a solvent in a sealed container. A less common but effective method is the step-by-step synthesis, which involves the sequential deposition of metal and ligand layers.[6][7]

Key Synthesis Parameters

The properties of the resulting MOF, such as its topology, porosity, and stability, are highly dependent on the reaction conditions. Key parameters to control include:

  • Metal Source: The choice of metal ion (e.g., Ni²⁺, Mn²⁺, Ho³⁺, Zr⁴⁺) dictates the geometry of the metal clusters and the overall framework structure.

  • Solvent System: Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or a mixture of solvents are commonly used. The solvent can influence the solubility of the precursors and can sometimes act as a template.[8]

  • Temperature: Reaction temperatures typically range from 100 to 210°C.[9] Temperature can affect the reaction kinetics and the final crystalline phase of the MOF.

  • Reaction Time: The duration of the synthesis can vary from a few hours to several days.

  • Modulators: Additives like benzoic acid can be used to control the crystal size and morphology.

II. Experimental Protocols

The following sections provide detailed protocols for the synthesis of representative MOFs using 4,4'-biphenyldicarboxylic acid.

Protocol 1: Hydrothermal Synthesis of a Nickel-based MOF (Ni-BPDC)

This protocol is adapted from a facile one-step hydrothermal method for the synthesis of a nickel-based MOF with a tunable pore size.[9][10][11]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • 4,4'-Biphenyldicarboxylic acid (H₂BPDC) or this compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave (50 mL)

  • Oven

  • Centrifuge

  • Magnetic stirrer

  • Ultrasonic bath

Procedure:

  • Preparation of the Precursor Solution:

    • Dissolve 0.149 g of 4,4'-biphenyldicarboxylic acid (or an equimolar amount of this compound) and 0.096 g of nickel(II) nitrate hexahydrate in 20 mL of N,N-dimethylformamide (DMF) in a beaker.[9]

    • Stir the mixture continuously until a homogeneous solution is formed. The molar ratio of the organic ligand to the metal salt should be approximately 3:2.[9]

  • Hydrothermal Synthesis:

    • Transfer the prepared solution into a 50 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to 180°C.

    • Maintain the temperature for 10 hours.[9]

  • Product Collection and Washing:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the light green precipitate by centrifugation.

    • Wash the collected solid with fresh DMF and then with ethanol to remove any unreacted precursors.

  • Activation:

    • Dry the washed product in a vacuum oven at 120°C for 24 hours to remove the solvent molecules from the pores.[9]

Protocol 2: Solvothermal Synthesis of a Manganese-based MOF

This protocol is based on the solvothermal synthesis of manganese(II) 4,4'-biphenyldicarboxylates.[8]

Materials:

  • Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)

  • 4,4'-Biphenyldicarboxylic acid (H₂BPDC) or this compound

  • N,N-Dimethylformamide (DMF)

Equipment:

  • Screw-capped vial (20 mL)

  • Oven

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL screw-capped vial, combine manganese(II) nitrate tetrahydrate and 4,4'-biphenyldicarboxylic acid (or its dimethyl ester) in a suitable molar ratio.

    • Add DMF as the solvent.

  • Solvothermal Synthesis:

    • Seal the vial tightly and place it in an oven.

    • Heat the mixture at 110°C for 48 hours.[8]

  • Product Collection:

    • After the reaction, cool the vial to room temperature.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with fresh DMF.

III. Data Presentation

The following tables summarize the synthesis conditions and key properties of MOFs synthesized with 4,4'-biphenyldicarboxylate and its derivatives.

Table 1: Synthesis Parameters for BPDC-based MOFs

MOF NameMetal SaltLigandSolventTemperature (°C)Time (h)
Ni-BPDCNi(NO₃)₂·6H₂O4,4'-Biphenyldicarboxylic acidDMF18010
Mn-BPDCMn(NO₃)₂·4H₂O4,4'-Biphenyldicarboxylic acidDMF11048
Ho-BPDCHo(NO₃)₃·xH₂O4,4'-Biphenyldicarboxylic acidDMF--
Zr-BPDCZrCl₄4,4'-Biphenyldicarboxylic acidDMF--
Mn-MOF (deriv.)MnCl₂·4H₂O2,2'-dimethoxy-4,4'-biphenyldicarboxylic acidDMF--
Ni-MOF (deriv.)Ni(NO₃)₂·6H₂O2,2'-dimethoxy-4,4'-biphenyldicarboxylic acidDMF--
Cu-MOF (deriv.)Cu(NO₃)₂·3H₂O2,2'-dimethoxy-4,4'-biphenyldicarboxylic acidDMF--
Cd-MOF (deriv.)Cd(NO₃)₂·4H₂O2,2'-dimethoxy-4,4'-biphenyldicarboxylic acidDMF--

Table 2: Characterization Data of BPDC-based MOFs

MOF NameBET Surface Area (m²/g)Pore Size Distribution (nm)Thermal Stability (°C)
Ni-BPDC311.991 - 20< 400
Mn-BPDC---
Ho-BPDCPorous-High
Cu-MOF (deriv.)-11 Å and 7 Å channels-

Note: "-" indicates data not specified in the provided search results.

IV. Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general experimental workflow for the solvothermal/hydrothermal synthesis of MOFs using this compound (or its diacid form).

G cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis Metal_Salt Metal Salt (e.g., Ni(NO₃)₂·6H₂O) Mixing Mixing & Dissolution Metal_Salt->Mixing Ligand Organic Linker (this compound) Ligand->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Solvothermal/Hydrothermal Reaction Mixing->Heating Cooling Cooling to Room Temperature Heating->Cooling Collection Product Collection (Centrifugation/Filtration) Cooling->Collection Washing Washing (DMF, Ethanol) Collection->Washing Activation Activation (Vacuum Heating) Washing->Activation Final_MOF Porous MOF Material Activation->Final_MOF

Caption: General workflow for MOF synthesis.

Logical Relationships in MOF Synthesis

This diagram illustrates the relationship between synthesis parameters and the resulting MOF properties, which are crucial for applications like drug delivery.

G cluster_inputs Synthesis Parameters cluster_outputs MOF Properties cluster_apps Potential Applications Metal_Ion Metal Ion Choice Topology Framework Topology Metal_Ion->Topology Ligand_Func Ligand Functionality Ligand_Func->Topology Functionality Surface Functionality Ligand_Func->Functionality Solvent_System Solvent System Solvent_System->Topology Temp_Time Temperature & Time Temp_Time->Topology Stability Chemical & Thermal Stability Temp_Time->Stability Porosity Porosity & Surface Area Topology->Porosity Drug_Delivery Drug Delivery Porosity->Drug_Delivery Stability->Drug_Delivery Functionality->Drug_Delivery

Caption: Synthesis parameters and MOF properties.

V. Application in Drug Development

MOFs synthesized from 4,4'-biphenyldicarboxylate and its derivatives are promising candidates for drug delivery applications. Their high porosity and large surface area allow for the encapsulation of therapeutic agents.[1][2] The tunable pore sizes can be designed to control the release of drugs.[1] Furthermore, the organic linker can be functionalized to enhance drug loading capacity or to target specific cells.[5]

For instance, anionic MOFs can be designed to release their cargo in response to specific cationic triggers.[1] The biocompatibility of the chosen metal and ligand is a critical consideration for in vivo applications. Metals like iron and zinc, which are naturally present in the body, are often preferred.[1] The biodegradability of MOFs, resulting from the relatively labile metal-ligand bonds, is another advantageous feature for drug delivery systems.[1]

While a specific signaling pathway for a MOF derived from this compound is not detailed in the provided literature, the general principle involves the MOF acting as a nanocarrier to deliver a drug to a target site, after which the drug is released to interact with its biological target.

Conceptual Signaling Pathway for MOF-based Drug Delivery

The following diagram illustrates a conceptual pathway for a MOF-based drug delivery system.

G MOF_Drug Drug-loaded MOF Nanoparticle Target_Cell Target Cell MOF_Drug->Target_Cell Targeting Endocytosis Endocytosis Target_Cell->Endocytosis Drug_Release Drug Release (e.g., pH change) Endocytosis->Drug_Release Biological_Target Intracellular Biological Target Drug_Release->Biological_Target Drug Action Therapeutic_Effect Therapeutic Effect Biological_Target->Therapeutic_Effect

Caption: Conceptual MOF drug delivery pathway.

References

Application Notes and Protocols: Hydrothermal/Solvothermal Synthesis of MOFs using Biphenyl Dicarboxylate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the hydrothermal and solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing biphenyl dicarboxylate linkers. The focus is on providing reproducible methodologies and comparative data for the synthesis of prominent MOFs such as UiO-67 and DUT-5, which are of significant interest for applications in drug delivery and other biomedical fields.

Introduction to Biphenyl Dicarboxylate MOFs

Metal-Organic Frameworks constructed with biphenyl dicarboxylate linkers are a subclass of MOFs known for their robust structures and tunable porosity. The extended length of the biphenyl spacer, compared to simpler linkers like terephthalic acid, allows for the creation of larger pores within the framework, making them particularly suitable for the encapsulation of large drug molecules. Hydrothermal and solvothermal synthesis are common methods for the crystalline growth of these materials, where temperature, reaction time, solvent system, and modulators play crucial roles in determining the final properties of the MOF.

Synthesis of Biphenyl Dicarboxylate MOFs: Quantitative Data

The following tables summarize the key synthesis parameters and resulting properties for selected MOFs based on biphenyl-4,4'-dicarboxylic acid (BPDC) and its derivatives.

Table 1: Synthesis Parameters for UiO-67

Metal SourceLinkerSolventTemperature (°C)Time (h)Modulator
Zirconium tetrachloride (ZrCl₄)Biphenyl-4,4'-dicarboxylic acid (BPDC)N,N-Dimethylformamide (DMF)12048Acetic acid, Hydrochloric acid
Zirconium tetrachloride (ZrCl₄)Biphenyl-4,4'-dicarboxylic acid (BPDC)N,N-Dimethylformamide (DMF)80OvernightHydrochloric acid

Table 2: Properties of Synthesized UiO-67

Synthesis Temperature (°C)Surface Area (m²/g)Pore SizeReference
1201415Microporous[1]
80Not specifiedNot specified

Table 3: Synthesis Parameters for DUT-5

Metal SourceLinkerSolventTemperature (°C)Time (h)
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)Biphenyl-4,4'-dicarboxylic acid (BPDC) or functionalized BPDCN,N-Dimethylformamide (DMF)12024

Table 4: Properties of Synthesized DUT-5

LinkerSurface Area (m²/g)Pore Size (Å)Reference
BPDC~161019.2 x 22.7

Experimental Protocols

General Workflow for Hydrothermal/Solvothermal MOF Synthesis

The synthesis of MOFs using biphenyl dicarboxylate linkers typically follows the workflow illustrated below. The process involves the dissolution of precursors, solvothermal reaction, and subsequent purification and activation of the resulting MOF.

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Activation Metal_Source Metal Salt Dissolution Dissolution & Mixing Metal_Source->Dissolution Linker Biphenyl Dicarboxylate Linker Linker->Dissolution Solvent Solvent (e.g., DMF) Solvent->Dissolution Modulator Modulator (Optional, e.g., HCl, Acetic Acid) Modulator->Dissolution Heating Hydrothermal/ Solvothermal Reaction Dissolution->Heating Washing Washing with Solvent Heating->Washing Activation Activation (Heating under Vacuum) Washing->Activation Final_MOF Crystalline MOF Product Activation->Final_MOF Drug_Delivery_Pathway cluster_loading Drug Loading cluster_release Drug Release at Target Site MOF Activated MOF Loading Encapsulation (e.g., via diffusion) MOF->Loading Drug Drug Molecule Drug->Loading Drug_Loaded_MOF Drug-Loaded MOF Loading->Drug_Loaded_MOF Release Controlled Release Drug_Loaded_MOF->Release Stimulus Stimulus (e.g., pH, ions) Stimulus->Release Released_Drug Released Drug Release->Released_Drug Empty_MOF Empty MOF Release->Empty_MOF

References

Application Notes and Protocols: Dimethyl 4,4'-biphenyldicarboxylate as a Hepatoprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4,4'-biphenyldicarboxylate (DMB), also widely known in scientific literature as Biphenyl Dimethyl Dicarboxylate (DDB), is a synthetic compound that has demonstrated significant hepatoprotective properties in a variety of preclinical and clinical studies. These notes provide an overview of its application as a hepatoprotective agent, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of key quantitative data. DMB is recognized for its ability to mitigate liver injury induced by various toxins, drugs, and viral infections.[1][2][3][4] Its therapeutic potential stems from its antioxidant and anti-inflammatory activities, which help to preserve liver function and integrity.

Mechanism of Action

The hepatoprotective effects of this compound are multi-faceted, primarily revolving around the modulation of oxidative stress and inflammatory signaling pathways within the liver.

1. Antioxidant Activity: DMB enhances the cellular antioxidant defense system. It has been shown to increase the levels of reduced glutathione (GSH), a critical endogenous antioxidant, and the activity of antioxidant enzymes such as glutathione peroxidase and glutathione reductase.[5] This bolstering of the antioxidant capacity helps to neutralize reactive oxygen species (ROS), thereby reducing lipid peroxidation and protecting cellular components from oxidative damage.[2]

2. Anti-inflammatory Effects: DMB has been observed to suppress inflammatory responses in the liver. It can inhibit the expression and release of pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α).[6][7] By downregulating TNF-α, DMB can attenuate the inflammatory cascade that contributes to hepatocyte apoptosis and necrosis in various liver pathologies.

3. Modulation of Signaling Pathways:

  • Nrf2/Keap1 Pathway: Evidence suggests that DMB may exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a suite of cytoprotective genes, including those for antioxidant and phase II detoxifying enzymes.[3][8][9][10][11][12][13]

  • JAK/STAT Pathway: DMB has been reported to stimulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[14][15][16][17][18] This pathway is involved in the cellular response to cytokines and growth factors and can play a role in promoting cell survival and regeneration.

4. Protection Against DNA Damage: Studies have indicated that DMB can protect hepatocyte DNA from damage induced by carcinogens and other toxic substances.[19] This protective effect may be attributed to its ability to inhibit the binding of harmful metabolites to DNA and to enhance DNA repair mechanisms.

Data Presentation

The following tables summarize the quantitative data from various studies investigating the hepatoprotective effects of this compound.

Table 1: Effect of DMB on Liver Function Markers in Animal Models of Liver Injury

Animal ModelToxin/InducerDMB DosageRoute of AdministrationDuration of TreatmentChange in ALT LevelsChange in AST LevelsReference
RatsCarbon Tetrachloride (CCl4)75 or 375 mg/kgOral30 days61.2-76.2% decrease46.9-60.8% decrease[6]
MiceConcanavalin A150 mg/kgOralPrior to inductionMarkedly reducedMarkedly reduced[7]
RatsIschemia/Reperfusion100, 300, 500 mg/kgOral10 daysSignificantly attenuatedSignificantly attenuated[6]
RatsAflatoxin B1Not specifiedIntraperitonealNot specifiedSignificant prevention of increaseSignificant prevention of increase[20]

Table 2: Effect of DMB on Markers of Oxidative Stress in Animal Models of Liver Injury

Animal ModelToxin/InducerDMB DosageRoute of AdministrationDuration of TreatmentChange in MDA LevelsChange in GSH LevelsReference
RatsIschemia/Reperfusion100, 300, 500 mg/kgOral10 daysSignificantly attenuatedIncreased content[6]
RatsNormal and Chemically-injuredNot specifiedNot specifiedNot specifiedSignificant decreaseSignificant increase[5]

Table 3: Clinical Studies on the Efficacy of DMB in Patients with Chronic Hepatitis

Study PopulationDMB FormulationDosageDuration of TreatmentPrimary OutcomeKey FindingsReference
Chronic Hepatitis PatientsDDB plus Garlic Oil2, 3, or 6 capsules/day (25 mg DDB/capsule)6 weeksALT normalizationDose-dependent increase in ALT normalization (up to 88% in the highest dose group)[19]
Chronic Hepatitis with Metabolic SyndromeDDB/Ursodeoxycholic Acid combinationBDD 12.5 mg/UDCA 50 mg, three times a day24 weeksALT normalization (≤40 U/L)50% of patients in the treatment group achieved ALT normalization compared to 6% in the placebo group[1][5][21][22]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the hepatoprotective effects of this compound.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This model is widely used to screen for hepatoprotective agents. CCl4 is metabolized by cytochrome P450 in the liver to form the highly reactive trichloromethyl free radical (•CCl3), which initiates lipid peroxidation and leads to liver damage.

Protocol:

  • Animal Model: Male Wistar rats (180-220 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Induction of Hepatotoxicity: Administer a single intraperitoneal (i.p.) injection of CCl4 (1 mL/kg body weight), diluted 1:1 in olive oil or liquid paraffin.

  • Treatment Groups:

    • Normal Control: Receive only the vehicle (e.g., olive oil).

    • CCl4 Control: Receive CCl4 and the vehicle for the test compound.

    • DMB Treatment Group(s): Receive CCl4 and DMB at various doses (e.g., 50, 100, 200 mg/kg), typically administered orally once daily for a specified period (e.g., 7-14 days) before and/or after CCl4 administration.

    • Positive Control: Receive CCl4 and a known hepatoprotective agent like silymarin (e.g., 100 mg/kg, oral).

  • Sample Collection: 24-48 hours after the last dose, animals are anesthetized, and blood is collected via cardiac puncture for serum separation. The liver is then excised, weighed, and a portion is fixed in 10% formalin for histopathological analysis, while the remaining tissue is stored at -80°C for biochemical assays.

  • Biochemical Analysis:

    • Serum Liver Enzymes: Measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum using commercially available kits.

    • Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure levels of Malondialdehyde (MDA) as an indicator of lipid peroxidation and reduced Glutathione (GSH) as a measure of antioxidant capacity.

Assay for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity

Principle: The activity of ALT and AST is determined spectrophotometrically by measuring the rate of NADH oxidation in a coupled enzyme reaction.

Protocol (using a commercial kit):

  • Sample Preparation: Centrifuge collected blood at 3000 rpm for 15 minutes to separate the serum.

  • Reagent Preparation: Prepare the working reagents according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized substrates and enzymes.

  • Assay Procedure:

    • Pipette the specified volume of serum and reagent mixture into a 96-well plate or cuvettes.

    • Incubate the reaction mixture at 37°C for the time specified in the kit protocol.

    • Measure the change in absorbance at 340 nm over a set period using a spectrophotometer.

  • Calculation: The enzyme activity (U/L) is calculated based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Assay for Malondialdehyde (MDA) Content

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.

Protocol:

  • Tissue Homogenate Preparation: Homogenize a known weight of liver tissue (e.g., 100 mg) in ice-cold potassium chloride (KCl) solution (1.15%).

  • Reaction Mixture:

    • To a tube containing the homogenate, add phosphoric acid and a solution of TBA.

    • Incubate the mixture in a boiling water bath for 45-60 minutes.

  • Extraction: After cooling, add n-butanol to the mixture, vortex vigorously, and centrifuge to separate the layers.

  • Measurement: Measure the absorbance of the upper organic layer at 532 nm.

  • Calculation: The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or 1,1,3,3-tetraethoxypropane. Results are typically expressed as nmol/mg of protein.

Assay for Reduced Glutathione (GSH) Content

Principle: The assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) that can be measured spectrophotometrically at 412 nm.

Protocol:

  • Tissue Homogenate Preparation: Homogenize a known weight of liver tissue in ice-cold phosphate-buffered saline (PBS) or a specific lysis buffer provided in a kit.

  • Deproteinization: Precipitate the proteins in the homogenate using trichloroacetic acid (TCA) or metaphosphoric acid, followed by centrifugation.

  • Reaction Mixture:

    • To the supernatant, add a phosphate buffer and the DTNB reagent.

  • Measurement: Measure the absorbance of the resulting yellow color at 412 nm after a short incubation period.

  • Calculation: The concentration of GSH is determined from a standard curve prepared with known concentrations of GSH. Results are typically expressed as µmol/mg of protein.

Mandatory Visualizations

Hepatoprotective_Mechanism_of_DMB cluster_stress Hepatocellular Stress cluster_dmb DMB Intervention cluster_pathways Cellular Signaling Pathways cluster_effects Hepatoprotective Effects Toxin Hepatotoxins (e.g., CCl4, Alcohol, Drugs) ROS Reactive Oxygen Species (ROS) Toxin->ROS Inflammation Inflammation Toxin->Inflammation Reduced_Injury Decreased Hepatocellular Injury (↓ALT, ↓AST) ROS->Reduced_Injury Inflammation->Reduced_Injury DMB Dimethyl 4,4'- biphenyldicarboxylate (DMB) Nrf2 Nrf2 Activation DMB->Nrf2 TNFa TNF-α Inhibition DMB->TNFa JAK_STAT JAK/STAT Pathway Modulation DMB->JAK_STAT Antioxidant Increased Antioxidant Defense (↑GSH) Nrf2->Antioxidant Anti_inflammatory Reduced Inflammation TNFa->Anti_inflammatory Cell_Survival Enhanced Cell Survival & Regeneration JAK_STAT->Cell_Survival Antioxidant->Reduced_Injury Anti_inflammatory->Reduced_Injury Cell_Survival->Reduced_Injury

Experimental_Workflow_Hepatoprotective_Assay cluster_setup Experimental Setup cluster_induction Induction of Liver Injury cluster_treatment Treatment Regimen cluster_analysis Analysis Animal_Model Animal Model Selection (e.g., Wistar Rats) Grouping Randomization into Treatment Groups Animal_Model->Grouping Induction Hepatotoxin Administration (e.g., CCl4 i.p.) Grouping->Induction Treatment DMB Administration (Oral Gavage) Grouping->Treatment Blood_Collection Blood Collection Induction->Blood_Collection Tissue_Harvesting Liver Tissue Harvesting Induction->Tissue_Harvesting Treatment->Blood_Collection Treatment->Tissue_Harvesting Biochemical_Assays Serum Biochemical Assays (ALT, AST) Blood_Collection->Biochemical_Assays Oxidative_Stress_Assays Tissue Oxidative Stress Assays (MDA, GSH) Tissue_Harvesting->Oxidative_Stress_Assays Histopathology Histopathological Examination Tissue_Harvesting->Histopathology

Nrf2_Signaling_Pathway_DMB cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMB DMB Keap1_Nrf2 Keap1-Nrf2 Complex DMB->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Transcription of Antioxidant Genes (e.g., GST, NQO1) ARE->Gene_Expression Activates

References

Application of Dimethyl 4,4'-biphenyldicarboxylate in High-Performance Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4,4'-biphenyldicarboxylate, and its corresponding diacid, 4,4'-biphenyldicarboxylic acid, are key monomers in the synthesis of high-performance aromatic polymers, such as polyesters and polyamides. The rigid and linear biphenyl unit, when incorporated into a polymer backbone, imparts exceptional thermal stability, mechanical strength, and chemical resistance. These properties make polymers derived from this monomer suitable for demanding applications in the aerospace, electronics, and automotive industries. This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polymers utilizing this compound.

Data Presentation: Properties of Biphenyl-Containing Polymers

The incorporation of the 4,4'-biphenyl dicarboxylate moiety significantly enhances the thermal and mechanical properties of polymers. Below is a summary of quantitative data for various high-performance polymers synthesized using this monomer.

Polymer TypeCo-monomersSynthesis MethodGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (T10) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)
PolyamideVarious aromatic diaminesDirect Polycondensation210 - 261497 - 597 (in air), 620 - 710 (in N2)[1][2]--
Polyesterimide2,2-bis[4-(4-aminophenoxy)phenyl]propane, 3,3',4,4'-biphenyltetracarboxylic dianhydrideTwo-step polycondensation>216>500282 - 3325.7 - 7.8[3]

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyesters via Melt Polycondensation

This protocol describes the synthesis of an aromatic polyester from this compound and an aromatic diol (e.g., hydroquinone) via melt polycondensation.

Materials:

  • This compound

  • Hydroquinone diacetate (or hydroquinone dipivalate)[4]

  • Nitrogen (N2) gas supply

  • Transesterification catalyst (e.g., zinc acetate, titanium(IV) butoxide)

  • High-vacuum pump

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation condenser and collection flask

  • Heating mantle with temperature controller

  • Vacuum adapter

Procedure:

  • Monomer Charging: In a clean, dry three-necked round-bottom flask, charge equimolar amounts of this compound and hydroquinone diacetate.[4] Add the catalyst (typically 0.05-0.1 mol% based on the diester).

  • Inert Atmosphere: Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. Purge the system with dry nitrogen gas for at least 30 minutes to remove any oxygen and moisture.

  • First Stage (Ester Interchange):

    • Heat the reaction mixture under a slow stream of nitrogen to a temperature of 200-250°C.

    • Maintain this temperature to allow for the ester interchange reaction to occur, during which methanol (or acetic acid if using hydroquinone diacetate) will distill off.[4]

    • Continue this stage until the distillation of the byproduct ceases (typically 1-2 hours).

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 280-350°C.[5]

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr (0.13 kPa).[5]

    • A significant increase in the melt viscosity will be observed as the polymerization proceeds.

    • Continue the reaction under high vacuum and high temperature for 2-4 hours, or until the desired melt viscosity is achieved, indicated by the stirring motor stalling or the polymer wrapping around the stirrer.[4]

  • Polymer Recovery:

    • Release the vacuum with nitrogen gas and cool the reactor to room temperature.

    • The solid polymer can be recovered by carefully breaking the flask or by dissolving the polymer in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane) and precipitating it in a non-solvent like methanol.

    • Dry the polymer in a vacuum oven at an elevated temperature (e.g., 120°C) for 24 hours to remove any residual solvent.

Protocol 2: Synthesis of Aromatic Polyamides via Direct Polycondensation (Yamazaki Phosphorylation Reaction)

This protocol details the synthesis of an aromatic polyamide from 4,4'-biphenyldicarboxylic acid and an aromatic diamine using the Yamazaki phosphorylation reaction.[2]

Materials:

  • 4,4'-biphenyldicarboxylic acid

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite

  • Calcium chloride (CaCl2)

  • Lithium chloride (LiCl)

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen (N2) gas supply

  • Heating mantle with temperature controller

Procedure:

  • Reaction Setup: In a dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-biphenyldicarboxylic acid, the aromatic diamine, and lithium chloride in NMP.

  • Reagent Addition: Add pyridine and triphenyl phosphite to the solution under a nitrogen atmosphere.

  • Polymerization:

    • Heat the reaction mixture to 100-120°C with constant stirring.

    • Maintain this temperature for 3-6 hours. The solution will become viscous as the polyamide forms.

  • Polymer Precipitation and Purification:

    • Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.

Mandatory Visualizations

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomers Monomers & Catalyst Reactor Polymerization Reactor Monomers->Reactor Polymerization Melt or Solution Polycondensation Reactor->Polymerization Recovery Polymer Recovery & Purification Polymerization->Recovery PurifiedPolymer Purified Polymer Recovery->PurifiedPolymer Structural Structural Analysis (NMR, FT-IR) PurifiedPolymer->Structural Thermal Thermal Analysis (DSC, TGA) PurifiedPolymer->Thermal Mechanical Mechanical Testing (Tensile Tests) PurifiedPolymer->Mechanical

Caption: Experimental workflow for synthesis and characterization of high-performance polymers.

Melt_Polycondensation start Start: Monomer & Catalyst Charging ester_interchange Stage 1: Ester Interchange (200-250°C, N2 atmosphere) - Methanol/Acetic Acid removal start->ester_interchange polycondensation Stage 2: Polycondensation (280-350°C, High Vacuum) - Viscosity Increase ester_interchange->polycondensation Byproduct distillation complete end End: Polymer Recovery polycondensation->end Desired viscosity reached

Caption: Logical steps in the melt polycondensation process for aromatic polyesters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dimethyl 4,4'-biphenyldicarboxylate, a key intermediate in various industrial applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, focusing on improving reaction yield and purity.

Q1: My overall yield for the synthesis is consistently low. Which synthetic step is the most critical to scrutinize?

A1: Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more reactions. For the synthesis of this compound, the most critical steps that often contribute to significant yield loss are:

  • The C-C Coupling Step (Suzuki or Ullmann): This is the core bond-forming reaction. Inefficient coupling due to catalyst deactivation, improper reaction conditions, or side reactions is a primary cause of low yields.

  • Purification: Significant product loss can occur during purification steps like column chromatography or recrystallization. Optimizing the purification method is crucial for maximizing the isolated yield.

Q2: I'm performing a Suzuki-Miyaura coupling to form the biphenyl backbone and observing a low yield. What are the first things I should check?

A2: Low yields in Suzuki coupling are a common issue. Here are the initial checks to perform:

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Arylboronic acids can degrade, especially if they are electron-deficient. Consider using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.[1]

    • Aryl Halide Reactivity: The reactivity of the aryl halide partner is critical. The general trend is I > Br > OTf >> Cl.[1] If you are using an aryl chloride, a more specialized and highly active catalyst system may be required.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and can degrade over time.[1] Ensure they are fresh and have been stored under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity.

Q3: I am observing significant amounts of homocoupling byproducts (e.g., this compound from the boronic acid) in my Suzuki coupling reaction. How can I minimize this?

A3: Homocoupling is a frequent side reaction in Suzuki coupling. Here are some strategies to minimize it:

  • Strictly Anaerobic Conditions: The presence of oxygen can promote the homocoupling of the boronic acid.[2] Rigorous degassing of the reaction mixture is essential.

  • Use of a Pd(0) Catalyst Source: Using a Pd(II) precatalyst can sometimes lead to homocoupling during its in-situ reduction. Employing a direct Pd(0) source can mitigate this.

  • Optimize Ligand Choice: The use of electron-rich and sterically bulky phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[2]

  • Use a Boronic Ester: Converting the boronic acid to its pinacol ester can enhance its stability and reduce the propensity for homocoupling.[2]

Q4: I am attempting an Ullmann coupling and the reaction is not proceeding or the yield is very low. What are the potential issues?

A4: The classical Ullmann reaction is known for requiring harsh conditions and sometimes giving erratic yields. Key factors to consider are:

  • Copper Activation: The copper used in the reaction often requires activation.

  • High Temperatures: Ullmann reactions typically require high temperatures (often above 200 °C) to proceed.[3]

  • Solvent: High-boiling polar aprotic solvents like DMF or nitrobenzene are commonly used.[3]

  • Aryl Halide Reactivity: Similar to Suzuki coupling, the reactivity of the aryl halide is important (I > Br > Cl).[3]

  • Side Reactions: Homocoupling can also be a side reaction in Ullmann couplings.[4]

Q5: When oxidizing 4,4'-dimethylbiphenyl to 4,4'-biphenyldicarboxylic acid, what are the key parameters to control for a high yield?

A5: The oxidation of 4,4'-dimethylbiphenyl, often using a Co/Mn/Br catalyst system, is a common route. To achieve high yields, consider the following:

  • Catalyst Composition: The ratio of cobalt, manganese, and bromine is crucial for catalytic activity.[5]

  • Solvent System: The reaction is typically carried out in acetic acid, and the water content can influence the reaction rate and selectivity.[6]

  • Temperature and Pressure: These reactions are often performed at elevated temperatures and pressures to ensure complete conversion.[7]

  • Oxygen Supply: A continuous supply of an oxidizing agent, like air or pure oxygen, is necessary.

Data Presentation

The following table summarizes representative yields for different synthetic routes to this compound or its dicarboxylic acid precursor. Note that reaction conditions can significantly impact the final yield.

Synthetic RouteStarting MaterialsCatalyst/ReagentsSolventTemperatureYield (%)Reference(s)
Oxidation 4,4'-DiisopropylbiphenylCo/Mn acetate, Bromine source, AirAcetic Acid190 °C90.3[8]
Oxidation 4,4'-DimethylbiphenylNHPI/Co(OAc)₂/Mn(OAc)₂Acetic Acid100 °C82[7]
Ullmann Coupling 3-IodotolueneActivated CopperDMFHigh45-60[9]
Diels-Alder Dimethyl 2,2'-bifuran-5,5'-dicarboxylate, EtheneSc(OTf)₃1,4-Dioxane220 °C31[10]
Suzuki Coupling Aryl Halide, Arylboronic AcidPalladium Catalyst, BaseVariousVariousGenerally high[4][11]

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the synthesis of this compound via the coupling of methyl 4-bromobenzoate and methyl 4-boronobenzoate.

Materials:

  • Methyl 4-bromobenzoate

  • Methyl 4-boronobenzoate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 mmol), methyl 4-boronobenzoate (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (0.02 mmol).[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Synthesis via Ullmann Coupling (Symmetrical)

This protocol describes the symmetrical coupling of methyl 4-iodobenzoate to form this compound.

Materials:

  • Methyl 4-iodobenzoate

  • Activated copper powder

  • High-boiling point solvent (e.g., DMF, nitrobenzene)

  • Sand bath or high-temperature heating mantle

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl 4-iodobenzoate and a stoichiometric amount of activated copper powder.

  • Solvent Addition: Add a suitable high-boiling point solvent.

  • Reaction: Heat the mixture to a high temperature (typically >200 °C) under reflux with vigorous stirring.[3]

  • Monitoring: Monitor the reaction by TLC. The reaction may require several hours to days for completion.

  • Workup: After cooling, the reaction mixture is typically filtered to remove copper residues. The filtrate is then subjected to an appropriate workup, which may include extraction and washing.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Protocol 3: Synthesis via Oxidation of 4,4'-Dimethylbiphenyl

This protocol outlines the oxidation of 4,4'-dimethylbiphenyl to 4,4'-biphenyldicarboxylic acid, which can then be esterified to the desired product.

Materials:

  • 4,4'-Dimethylbiphenyl

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Glacial acetic acid

  • Pressurized reaction vessel (autoclave)

  • Oxygen or air source

Procedure:

  • Catalyst Preparation: In a pressurized reaction vessel, dissolve cobalt(II) acetate, manganese(II) acetate, and sodium bromide in glacial acetic acid.

  • Reactant Addition: Add 4,4'-dimethylbiphenyl to the catalyst solution.

  • Reaction: Seal the vessel and pressurize with air or oxygen. Heat the mixture to the desired temperature (e.g., 150-200 °C) with vigorous stirring.[7]

  • Monitoring: The reaction progress can be monitored by analyzing aliquots for the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the pressure. The product, 4,4'-biphenyldicarboxylic acid, often precipitates from the cooled reaction mixture and can be collected by filtration.

  • Esterification: The resulting dicarboxylic acid can be converted to this compound through standard esterification procedures (e.g., reaction with methanol in the presence of an acid catalyst).

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow start Starting Materials (e.g., Aryl Halide, Boronic Acid) reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reaction C-C Coupling Reaction (e.g., Suzuki, Ullmann) reaction_setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS) purification->characterization final_product This compound characterization->final_product

References

Technical Support Center: Purification of Crude Dimethyl 4,4'-biphenyldicarboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude Dimethyl 4,4'-biphenyldicarboxylate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

The reported melting point of pure this compound is in the range of 213-215 °C.[1][2] A broad melting range or a melting point significantly lower than this range for your recrystallized product may indicate the presence of impurities.

Q2: What are some suitable solvents for the recrystallization of this compound?

This compound is soluble in several organic solvents, particularly when heated.[3] Based on experimental data, ethyl acetate is a suitable solvent for recrystallization.[4] Other potential solvents include dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), although these are noted as good solvents at room temperature which may result in lower yields upon recrystallization.[5][6] The compound has limited solubility in water.[1][3]

Q3: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials such as biphenyl-4,4'-dicarboxylic acid and methanol, as well as byproducts from the esterification reaction.[3] If the synthesis involved a Suzuki coupling, residual palladium catalyst and boronic acid derivatives could also be present.

Q4: How can I confirm the purity of my recrystallized product?

The purity of the final product can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point within the expected range of 213-215 °C is a good indicator of purity.[1][2]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can be used to confirm the chemical structure and identify any impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was added).- The cooling process is too slow.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[7]- If the above fails, evaporate all the solvent and attempt the recrystallization again with a smaller volume of solvent.[7]- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[7]
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute-solvent mixture.- The concentration of impurities is high, leading to a significant depression of the melting point.- Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow the solution to cool slowly.[7]- Try a different recrystallization solvent with a lower boiling point.- If significant impurities are suspected, consider a pre-purification step such as column chromatography.
Crystals form too quickly. - The solution is too concentrated.- The cooling process is too rapid.- Rapid crystal formation can trap impurities.[7] Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly at room temperature before moving to an ice bath.[7]
The recrystallized product is colored. - Colored impurities are present in the crude material.- After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. Heat the mixture for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool.[8]
Low recovery of the purified product. - Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.- Premature crystallization occurred during hot filtration.- Minimize the amount of hot solvent used to dissolve the crude product.[9]- To avoid premature crystallization, use a pre-heated funnel for the hot filtration step.[8] You can also add a slight excess of solvent before hot filtration and then boil it off before cooling.

Quantitative Data

Physical and Chemical Properties

PropertyValue
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol [10]
AppearanceWhite to off-white crystalline solid[3]
Melting Point213-215 °C[1][2]

Solubility Data

SolventSolubility
WaterInsoluble[1]
EthanolSoluble[3]
AcetoneSoluble[3]
DichloromethaneSoluble[3]
Dimethyl Sulfoxide (DMSO)Approximately 0.25 mg/mL[5]
Dimethylformamide (DMF)Approximately 1 mg/mL[5]
Ethyl AcetateSoluble in boiling solvent[4]
BenzeneSlightly soluble, requires heating and sonication[1]
ChloroformSlightly soluble, requires heating and sonication[1]

Experimental Protocol: Recrystallization of this compound from Ethyl Acetate

This protocol is a general guideline. The optimal solvent volume and temperatures may vary depending on the purity of the crude material.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate, just enough to slurry the solid. Heat the mixture on a hot plate to the boiling point of the solvent (77 °C). Add more hot ethyl acetate dropwise until the solid just dissolves.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and a fluted filter paper.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and, if desired, perform further analysis (e.g., TLC, NMR) to confirm purity.

Diagrams

TroubleshootingWorkflow Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does the Product 'Oil Out'? cool->oiling_out collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->collect_crystals No oil_out Oiling Out oiling_out->oil_out Yes end Pure Product collect_crystals->end add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed concentrate Concentrate Solution (Boil off some solvent) no_crystals->concentrate add_seed->cool concentrate->cool add_solvent Reheat and Add More Solvent oil_out->add_solvent change_solvent Change Solvent oil_out->change_solvent add_solvent->cool change_solvent->dissolve

Caption: Troubleshooting workflow for the recrystallization process.

Caption: Step-by-step experimental workflow for recrystallization.

References

Flash chromatography protocol for purifying Dimethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of Dimethyl 4,4'-biphenyldicarboxylate using flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The standard and most effective stationary phase for the purification of this compound is silica gel, 60 Å pore size, 230-400 mesh particle size. Its polarity is well-suited for separating this moderately polar compound from both non-polar and more polar impurities.

Q2: Which mobile phase system is recommended for the flash chromatography of this compound?

A2: A solvent system composed of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent such as ethyl acetate is highly effective. A good starting point for method development is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.35 on a silica gel TLC plate.[1]

Q3: My crude this compound is not very soluble in the initial chromatography solvent. How should I load it onto the column?

A3: For compounds with low solubility in the mobile phase, a dry loading technique is recommended.[2] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the top of your packed column. This technique prevents issues with poor separation that can arise from using a strong dissolution solvent.

Q4: Should I use an isocratic or gradient elution for the purification?

A4: For most purifications of this compound, a gradient elution is recommended. A gradient, where the polarity of the mobile phase is gradually increased over time, will allow for the efficient elution of non-polar impurities first, followed by the desired product with good peak shape, and finally, the removal of more polar impurities from the column. This approach generally leads to better separation and purer fractions.

Experimental Protocol: Flash Chromatography Purification

This protocol outlines a general procedure for the purification of approximately 1 gram of crude this compound. The parameters may need to be adjusted based on the specific impurity profile of your crude material.

1. Thin-Layer Chromatography (TLC) Analysis: Before performing the flash chromatography, it is crucial to analyze your crude mixture by TLC to determine the optimal solvent system.

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: Start with a mixture of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Procedure: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the dissolved sample onto the TLC plate and develop the plate in a chamber containing your chosen mobile phase.

  • Visualization: Visualize the separated spots under a UV lamp (254 nm).

  • Goal: Identify a solvent system where the this compound spot has an Rf value between 0.2 and 0.35. This will be your starting point for the flash chromatography gradient.

2. Flash Chromatography Procedure:

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40 mm diameter for a 1 g sample).

    • Secure the column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel (approx. 40 g for a 1 g sample) in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

    • Allow the silica gel to settle, then add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[3]

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica gel.

  • Sample Loading (Dry Loading):

    • Dissolve your crude this compound (e.g., 1 g) in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane).

    • Add a small amount of silica gel (e.g., 2-3 g) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your crude material adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin the elution with your initial, low-polarity mobile phase.

    • Gradually increase the percentage of the more polar solvent (ethyl acetate) according to a predefined gradient.

    • Collect the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the column size and flow rate.

    • Monitor the composition of the fractions by TLC to identify which ones contain your purified product.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.

Quantitative Data Summary

The following table provides typical parameters for the flash chromatography purification of 1 gram of crude this compound.

ParameterTypical Value
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Amount of Silica Gel 40 - 50 g
Column Diameter 40 mm
Sample Loading 1 g (Dry Loaded)
Mobile Phase A Hexanes
Mobile Phase B Ethyl Acetate
Flow Rate 15-20 mL/min
Fraction Size 15-20 mL
Suggested Elution Gradient

This is a representative gradient. The actual gradient should be optimized based on your initial TLC analysis.

Column Volumes (CV)% Mobile Phase B (Ethyl Acetate)
0 - 25%
2 - 125% → 25% (Linear Gradient)
12 - 1525%
15 - 1725% → 100% (Column Wash)

Troubleshooting Guide

SymptomPossible CauseSuggested Solution
Product elutes too quickly (high Rf). The mobile phase is too polar.Decrease the percentage of ethyl acetate in your mobile phase.
Product does not elute or elutes very slowly (low Rf). The mobile phase is not polar enough.Increase the percentage of ethyl acetate in your mobile phase.
Poor separation of product from a close-running impurity. Inefficient packing or inappropriate solvent system.Ensure the column is packed uniformly without any cracks or channels. Try a different solvent system. For example, you could substitute ethyl acetate with a solvent from a different selectivity group, such as dichloromethane.[4]
Streaking or tailing of the product spot on TLC and broad peaks from the column. The sample may be too concentrated, or there might be an acidic/basic interaction with the silica.Load a more dilute sample. If the compound is acid-sensitive, you can neutralize the silica gel by adding a small amount of triethylamine (0.1-1%) to the mobile phase.
The product appears to be degrading on the column. This compound is generally stable, but some ester compounds can be sensitive to the acidic nature of silica gel.Minimize the time the compound spends on the column by using a faster flow rate. Alternatively, consider using a less acidic stationary phase like neutral alumina.
Co-elution with unreacted starting materials or byproducts. Common impurities from the synthesis of the parent 4,4'-biphenyldicarboxylic acid can include derivatives of benzoic acid, phenol, or terephthalic acid.[5]Optimize your gradient to improve separation. A shallower gradient around the elution point of your product may be necessary.

Experimental Workflow Diagram

Flash_Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Rf in Hexanes/EtOAc) Pack_Column Pack Column (Silica Gel Slurry) Elute Elute with Gradient (Increase EtOAc percentage) TLC->Elute Dry_Load Prepare Dry Load (Adsorb crude onto silica) Load_Sample Load Sample onto Column Dry_Load->Load_Sample Load_Sample->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure_Product Obtain Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Palladium Catalyst Removal from Dimethyl 4,4'-biphenyldicarboxylate Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the effective removal of residual palladium catalysts from the reaction mixture of Dimethyl 4,4'-biphenyldicarboxylate, a common product of Suzuki-Miyaura cross-coupling reactions. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the high purity of your final product, meeting the stringent requirements for active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from my this compound product?

A1: The most prevalent and effective methods for palladium removal include:

  • Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Common adsorbents are activated carbon and specialized metal scavengers, which can be silica-based or polymer-based and are functionalized with groups like thiols, amines, or dimercaptotriazine (DMT).[1]

  • Crystallization: Purifying the final product through recrystallization can effectively leave palladium impurities behind in the mother liquor. The efficiency of this method can be enhanced by using additives that increase the solubility of palladium species.[1]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2]

  • Chromatography: Techniques such as column chromatography are effective for separating the desired compound from the palladium catalyst.[3]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[1]

Q2: How do I select the most appropriate method for my specific experiment?

A2: The optimal method depends on several factors, including the nature of your final product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous, Pd(0) or Pd(II)), the solvent system used, and the required purity level of your final product. For instance, for pharmaceutical applications with very low palladium limits (ppm levels), a combination of methods like filtration followed by scavenging might be necessary.[2]

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. For palladium, a component of the platinum group metals, the limit is typically less than 5 ppm for oral administration and 0.5 ppm for parenteral administration.[4]

Q4: Can recrystallization alone be sufficient for palladium removal?

A4: While recrystallization is a powerful purification technique, it may not always be sufficient to reduce palladium levels to the required limits, especially for APIs.[4] The success of recrystallization depends heavily on the solvent system and the nature of the palladium species. In some cases, palladium complexes can co-crystallize with the product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process.

Issue Possible Cause(s) Recommended Solution(s)
High palladium content in the final product after initial purification. - Strong chelation of palladium to the product molecule.- The palladium species is highly soluble in the solvent system, making simple filtration ineffective.- Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.- Screen Different Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find one with high selectivity for palladium and low affinity for your product.[5]
Significant loss of this compound during the scavenging process. - The product may be adsorbing to the scavenger material, especially with activated carbon.[5]- Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.- Adjust the Solvent: Use a solvent in which your product is highly soluble to reduce its adsorption to the scavenger.- Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.[2]
Inconsistent palladium removal from batch to batch. - Variation in the palladium species present at the end of the reaction (e.g., different oxidation states).- Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step.- Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.- Pre-treatment: Consider a mild oxidation or reduction step to convert palladium into a single, more easily removed species.
Filtration is ineffective at removing the palladium catalyst. - The palladium species is soluble (homogeneous) in the reaction mixture.- The palladium particles are too fine and pass through the filter medium.- Switch to a Different Method: For soluble palladium, use scavengers, precipitation, or chromatography.[2]- Use a Finer Filter Medium: Employ a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).- Optimize Celite® Bed Filtration: Ensure the Celite® bed is well-packed (1-2 cm thick) and pre-wetted with the solvent.[2]

Data Presentation: Comparison of Palladium Removal Methods

The following tables summarize the efficiency of different palladium removal methods.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Product RecoveryConditionsReference
Si-TMT (Silica-Trimercaptotriazine)22392082%0.03 wt scavenger, 35°C, 2h[1]
SiliaMetS Thiol166870>95%0.6 w/w scavenger, 50°C, 4h[4]
SEM26166820>95%0.6 w/w scavenger, 50°C, 4h[4]
ISOLUTE® Si-TMT1668161>95%0.6 w/w scavenger, 50°C, 4h[4]
MP-TMT33,000<200Not specified5 equivalents, RT, overnightBiotage
Thiourea Alkyl Silica150-220<1Not specifiedNot specified[6]

Table 2: Efficiency of Activated Carbon

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)Product RecoveryConditionsReference
Darco KB-B300<197%0.2 wt, THF, 45°C, 18h, followed by crystallization[1]
Nuchar AquaGuard (with 1,2-ethanedithiol)9100<273Not specified0.7 wt carbon, 0.35 wt chelating agent[1]
DARCO KB-G1668633>95%0.6 w/w, 50°C, 4h[4]
Generic Activated Carbon800~10046%2g / 10mL, 16h[7]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., Si-TMT)

  • Dissolution: Dissolve the crude this compound product containing the residual palladium in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., Si-TMT, typically 0.03-0.15 w/w relative to the crude product).[1][4]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours.[4][5] The optimal time and temperature should be determined experimentally by monitoring the palladium concentration.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[5]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[5]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Analyze the purified product for residual palladium content.

Visualizations

Palladium_Removal_Workflow cluster_start Reaction Work-up cluster_purification Purification Step cluster_isolation Product Isolation cluster_analysis Analysis Crude_Product Crude this compound (with Pd catalyst) Dissolution Dissolve in suitable solvent Crude_Product->Dissolution Add_Scavenger Add Scavenger (e.g., Si-TMT or Activated Carbon) Dissolution->Add_Scavenger Stir Stir (2-24h) (RT or elevated temp.) Add_Scavenger->Stir Filtration Filter through Celite® Stir->Filtration Wash Wash filter cake with fresh solvent Filtration->Wash Combine Combine filtrate and washings Wash->Combine Concentrate Concentrate under reduced pressure Combine->Concentrate Pure_Product Purified Product Concentrate->Pure_Product Analysis Analyze Pd content (ICP-MS) Pure_Product->Analysis

Caption: General workflow for palladium removal using a solid-supported scavenger.

Troubleshooting_Logic Start High Pd in Final Product? Scavenger_Ineffective Scavenger Ineffective? Start->Scavenger_Ineffective Yes End Achieved Target Purity Start->End No Product_Loss Significant Product Loss? Scavenger_Ineffective->Product_Loss No Solution1 Optimize Scavenging Conditions (Time, Temp, Ratio) Scavenger_Ineffective->Solution1 Yes Solution2 Screen Different Scavengers Scavenger_Ineffective->Solution2 Yes Solution3 Minimize Scavenger Amount Product_Loss->Solution3 Yes Solution4 Change Solvent / Wash Scavenger Product_Loss->Solution4 Yes Solution5 Consider Crystallization or Chromatography Product_Loss->Solution5 No Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End

Caption: Troubleshooting decision tree for palladium removal.

References

How to resolve solubility issues of Dimethyl 4,4'-biphenyldicarboxylate in DMF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl 4,4'-biphenyldicarboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on resolving solubility issues in N,N-Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF at room temperature?

A1: this compound is known to have limited solubility in DMF at room temperature. Published data indicates a solubility of approximately 1 to 2 mg/mL.[1][2][3] Achieving the higher end of this range may require physical assistance such as sonication.[2]

Q2: Are there any recommended pre-treatment steps for the solvent or compound before dissolution?

A2: Yes, for optimal results, it is recommended to use anhydrous DMF. One product information sheet suggests that the DMF should be purged with an inert gas, such as argon or nitrogen, before use to remove dissolved oxygen and prevent potential side reactions, especially if the solution is to be heated or used in sensitive applications.[3] Ensure the this compound is a dry, crystalline solid.[3][4]

Q3: How should stock solutions of this compound in DMF be stored?

A3: For short-term storage, a stock solution can be kept at -20°C for up to one month. For longer-term storage, it is advisable to store the solution at -80°C, where it can be stable for up to six months. It is also recommended to protect the solution from light.

Q4: Can I use heat to increase the solubility of this compound in DMF?

Troubleshooting Guide

Issue 1: Incomplete Dissolution at Room Temperature

If you observe that this compound is not fully dissolving in DMF at the desired concentration, please follow the troubleshooting workflow below.

start Start: Incomplete Dissolution sonicate Apply Sonication for 15-30 minutes start->sonicate check1 Visually Inspect Solution sonicate->check1 heat Gently Heat Solution (e.g., to 40-60°C) check1->heat Solid Remains success Success: Compound Dissolved check1->success Clear Solution check2 Visually Inspect Solution heat->check2 reassess Re-evaluate Concentration Is a lower concentration acceptable? check2->reassess Solid Remains check2->success Clear Solution fail Issue Persists: Consider alternative solvents or co-solvents reassess->fail

Caption: Troubleshooting workflow for incomplete dissolution.

Issue 2: Precipitation Occurs After Cooling a Heated Solution

If the compound dissolves upon heating but precipitates out of solution as it cools to room temperature, this indicates that you have created a supersaturated solution.

  • Option 1: Work with a heated solution. If your experimental setup allows, you can maintain the temperature of the solution to keep the compound dissolved.

  • Option 2: Use the solution immediately. Prepare the solution directly before use while it is still warm and the compound is fully dissolved.

  • Option 3: Recrystallization. If the goal is purification, this property can be exploited. The principle of dissolving in a hot solvent and precipitating upon cooling is the basis of recrystallization.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventReported SolubilityConditions
N,N-Dimethylformamide (DMF)~1 mg/mLRoom Temperature
N,N-Dimethylformamide (DMF)~2 mg/mLWith sonication
Dimethyl sulfoxide (DMSO)~0.25 mg/mLRoom Temperature
Dimethyl sulfoxide (DMSO)~2 mg/mLWith sonication and heating to 60°C
BenzeneSlightly solubleWith heating and sonication
ChloroformSlightly solubleWith heating and sonication
WaterInsolubleRoom Temperature

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMF at Room Temperature

This protocol outlines the standard procedure for preparing a stock solution with the aid of sonication.

cluster_0 Preparation Workflow weigh 1. Weigh Compound add_solvent 2. Add Anhydrous DMF weigh->add_solvent vortex 3. Vortex Briefly add_solvent->vortex sonicate 4. Sonicate vortex->sonicate inspect 5. Visual Inspection sonicate->inspect store 6. Store Appropriately inspect->store

Caption: Workflow for preparing a stock solution at room temperature.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMF to achieve the target concentration (not exceeding 2 mg/mL).

  • Initial Mixing: Briefly vortex the mixture to suspend the solid.

  • Sonication: Place the vial in a sonicator bath and sonicate for 15-30 minutes, or until the solid is completely dissolved.[2]

  • Inspection: Visually inspect the solution to ensure no particulate matter remains. The solution should be clear.

  • Storage: Store the resulting stock solution at -20°C for short-term use or -80°C for long-term storage, protected from light.

Protocol 2: Preparation of a this compound Solution in DMF Using Heat

This protocol provides a method for enhancing solubility by gentle heating, based on practices for structurally similar compounds.

Methodology:

  • Weighing: Accurately weigh the this compound into a vial suitable for heating.

  • Solvent Addition: Add the required volume of anhydrous DMF.

  • Heating and Stirring: Place the vial on a magnetic stir plate with a heating function. Begin stirring and gently heat the solution to 40-60°C.

  • Monitoring: Maintain the temperature and continue stirring until the solid is fully dissolved. Visually monitor the solution for any signs of discoloration, which could indicate thermal degradation.

  • Cooling/Use: Once dissolved, the solution can be allowed to cool to room temperature if the compound remains in solution, or it can be used immediately while still warm. Be aware that precipitation may occur upon cooling if the concentration is above the room temperature saturation point.

  • Safety: Always perform heating steps in a well-ventilated fume hood.

References

Optimizing reaction conditions for Suzuki coupling to avoid homocoupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions to minimize the formation of homocoupling byproducts.

Troubleshooting Guide: Minimizing Homocoupling

This guide addresses the primary causes of boronic acid homocoupling and provides systematic troubleshooting strategies to improve reaction outcomes.

Issue: Significant formation of boronic acid homocoupling byproduct is observed.

The formation of a symmetrical biaryl from the coupling of two boronic acid molecules is a common side reaction in Suzuki coupling. This depletes the starting material, reduces the yield of the desired product, and complicates purification.

Below is a workflow to diagnose and resolve common issues leading to homocoupling.

Suzuki_Troubleshooting start Problem: Homocoupling Observed cause1 Potential Cause: Presence of Oxygen start->cause1 cause2 Potential Cause: Presence of Pd(II) Species start->cause2 cause3 Potential Cause: Suboptimal Ligand or Base start->cause3 solution1 Solution: Rigorous Degassing cause1->solution1 solution2 Solution: Use Pd(0) Precatalyst or Add Mild Reducing Agent cause2->solution2 solution3 Solution: Screen Ligands and Bases cause3->solution3 protocol1 Action: Implement Degassing Protocol (e.g., Sparge, Freeze-Pump-Thaw) solution1->protocol1 protocol2 Action: Switch from Pd(OAc)2/PdCl2 to Pd(PPh3)4/Pd2(dba)3 or add Potassium Formate solution2->protocol2 protocol3 Action: Test bulky, electron-rich ligands (e.g., SPhos, XPhos) and screen bases (e.g., K2CO3, K3PO4, Cs2CO3) solution3->protocol3

Caption: Troubleshooting workflow for identifying and resolving the root causes of homocoupling in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a side reaction where two molecules of the boronic acid (or another organoboron reagent) couple to form a symmetrical biaryl.[1] This undesired product can complicate purification and lower the yield of the intended cross-coupled product.[1]

Q2: What are the primary causes of homocoupling?

A2: The two main causes of homocoupling are the presence of oxygen and an excess of palladium(II) species in the reaction mixture.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[2] These Pd(II) species can then react with two molecules of the boronic acid to produce the homocoupled product, which also serves to reduce the palladium back to its active Pd(0) state.[3][4] Using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), without an efficient initial reduction to Pd(0) can also promote homocoupling.[3]

Q3: How does the choice of palladium catalyst influence homocoupling?

A3: The oxidation state of the initial palladium source is critical. Pd(II) sources like Pd(OAc)₂ or PdCl₂ require an in situ reduction to the catalytically active Pd(0). This reduction can sometimes proceed through a pathway involving the homocoupling of the boronic acid.[3] Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize this initial homocoupling as the active catalyst is already present.[1]

Q4: What is the role of the ligand in preventing homocoupling?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can accelerate the reductive elimination step of the catalytic cycle.[5] A faster reductive elimination of the desired product makes competing side reactions, like homocoupling, less likely.[5]

Q5: Can the choice of base affect the extent of homocoupling?

A5: Yes, the base is essential for activating the boronic acid for the transmetalation step, but its choice can also influence side reactions.[2] The selection of the base is often interdependent with the solvent. While a base needs to be strong enough to facilitate transmetalation, an inappropriate choice can lead to other side reactions. Screening of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ is often recommended to find the optimal conditions for a specific reaction.[6]

Q6: Can using more stable boronic acid derivatives reduce homocoupling?

A6: Yes, the stability of the organoboron reagent can play a role. Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.

Data Presentation

The following tables summarize quantitative data on factors influencing homocoupling.

Table 1: Effect of Dissolved Oxygen on Homocoupling

This table demonstrates the critical importance of deoxygenation to suppress the formation of the homocoupling dimer.

EntryDissolved O₂ (ppm) at t=0% Homocoupling Dimer
10.50.071
22.20.18
33.30.18

Data adapted from a study on the synthesis of LY451395, where rigorous exclusion of oxygen was shown to be crucial.[4]

Table 2: Effect of Different Bases on Suzuki Coupling Yield

This table shows the impact of various bases on the yield of a model Suzuki-Miyaura coupling reaction. While not a direct measure of homocoupling, higher yields are indicative of minimized side reactions.

EntryBaseYield (%)
1Na₂CO₃98
2K₂CO₃95
3K₃PO₄92
4NaOH85
5KOH82
6NaOAc70
7TEA (Triethylamine)65

Data from a study screening bases for a Suzuki-Miyaura coupling reaction, indicating that inorganic bases were generally more effective.[7]

Experimental Protocols

Protocol 1: Rigorous Degassing of Reaction Solvents

The exclusion of oxygen is critical to prevent catalyst oxidation and subsequent homocoupling.[5] Two common methods for degassing are sparging and the freeze-pump-thaw technique.

Method A: Sparge with Inert Gas

  • Assemble the reaction flask with the solvent.

  • Insert a long needle or a glass pipette connected to a source of inert gas (Nitrogen or Argon) so that it is submerged below the solvent surface.

  • Insert a second, shorter needle to act as an outlet.

  • Bubble the inert gas through the solvent for at least 15-30 minutes.[6]

Method B: Freeze-Pump-Thaw

This method is more effective for rigorous oxygen removal.[8]

  • Place the solvent in a Schlenk flask sealed with a septum.

  • Freeze the solvent by immersing the flask in liquid nitrogen until it is completely solid.

  • Apply a high vacuum to the flask for 2-3 minutes while the solvent remains frozen.

  • Close the stopcock to the vacuum and allow the solvent to thaw completely.

  • Repeat this freeze-pump-thaw cycle at least three times.[8]

  • After the final cycle, backfill the flask with an inert gas.

Protocol 2: General Procedure for Suzuki Coupling with Minimized Homocoupling

This protocol incorporates best practices to avoid homocoupling.

  • Glassware Preparation : Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation : To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), boronic acid (1.1-1.5 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition : Add the previously degassed solvent (e.g., a mixture of dioxane and water) via syringe.[9]

  • Reaction Setup : If a Pd(II) catalyst is used, consider adding a mild reducing agent like potassium formate (1-2 equivalents) before adding the catalyst.[6]

  • Inert Atmosphere : Sparge the reaction mixture with an inert gas for an additional 10-15 minutes.[9]

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

References

Preventing hydrolysis of Dimethyl 4,4'-biphenyldicarboxylate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Hydrolysis During Workup

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the hydrolysis of Dimethyl 4,4'-biphenyldicarboxylate during experimental workup, ensuring higher purity and yield of your target compound.

Troubleshooting Guide: Low Yield or Purity of this compound

Encountering lower-than-expected yields or impurities in your final product can be a common challenge. Hydrolysis of the ester functional groups in this compound to its corresponding dicarboxylic acid is a frequent culprit during aqueous workup procedures. This guide will help you diagnose and resolve these issues.

Symptoms of Hydrolysis:

  • Lower-than-expected final product yield: The most direct indicator of product loss.

  • Presence of a more polar spot on Thin-Layer Chromatography (TLC): The resulting biphenyl-4,4'-dicarboxylic acid is significantly more polar than the dimethyl ester.

  • Appearance of characteristic carboxylic acid peaks in NMR or IR spectra: In ¹H NMR, a broad singlet corresponding to the acidic protons may be observed. In IR spectroscopy, a broad O-H stretch (typically around 2500-3300 cm⁻¹) is indicative of a carboxylic acid.[1]

  • Precipitation of a white solid from the organic layer upon addition of a non-polar solvent: Biphenyl-4,4'-dicarboxylic acid has low solubility in many organic solvents.

If you observe any of these signs, consult the following troubleshooting table to identify the potential cause and implement the recommended solution.

Potential Cause Problem Description Recommended Solution
Use of Strong Base for Neutralization Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can rapidly and irreversibly hydrolyze the ester, a reaction known as saponification.[1]Use a milder, weak base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization.[1]
Elevated Temperature During Workup The rate of hydrolysis, both acid- and base-catalyzed, increases significantly with temperature.Conduct all aqueous wash and extraction steps at reduced temperatures. Pre-cool your aqueous solutions in an ice bath before use.[1]
Prolonged Contact with Aqueous Phases The longer the organic layer containing the ester is in contact with acidic or basic aqueous solutions, the greater the extent of hydrolysis.[1]Perform aqueous washes and extractions as quickly and efficiently as possible. Avoid letting the layers sit in the separatory funnel for extended periods.
Insufficient Drying of the Organic Layer Residual water in the organic layer can lead to hydrolysis, especially if acidic or basic residues are also present.After the final aqueous wash, thoroughly dry the organic layer with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until the drying agent no longer clumps together.[1]
Incomplete Reaction The presence of unreacted biphenyl-4,4'-dicarboxylic acid from the initial reaction can be mistaken for hydrolysis product.Before workup, ensure the initial esterification reaction has gone to completion using an appropriate monitoring technique like TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem during the workup of this compound?

A1: Ester hydrolysis is the chemical reaction in which an ester is cleaved back into its parent carboxylic acid and alcohol in the presence of water.[1] For this compound, this means the conversion of one or both methyl ester groups to carboxylic acid groups, forming the mono-methyl ester or the dicarboxylic acid. This is problematic because it reduces the yield of your desired product and introduces impurities that may be difficult to remove.

Q2: Under what pH conditions is this compound most susceptible to hydrolysis?

A2: Esters are susceptible to hydrolysis under both acidic and basic conditions. However, base-catalyzed hydrolysis (saponification) is generally faster and irreversible, making it a more significant concern during workup.[2] Acid-catalyzed hydrolysis is an equilibrium process and can be minimized by removing water.

Q3: How does temperature affect the rate of hydrolysis?

A3: Like most chemical reactions, the rate of ester hydrolysis increases with temperature. Therefore, keeping the temperature as low as practically possible during all aqueous workup steps is a critical preventative measure.

Q4: Can I use a strong base like NaOH to quickly neutralize the acid catalyst from my esterification reaction?

A4: It is strongly advised to avoid strong bases like NaOH or KOH. These will significantly promote the saponification of your ester, leading to a substantial loss of product. A weak base like sodium bicarbonate is a much safer alternative for neutralizing residual acid.[1]

Q5: What is a brine wash and how does it help prevent hydrolysis?

A5: A brine wash involves washing the organic layer with a saturated aqueous solution of sodium chloride (NaCl). This step helps to remove the bulk of the dissolved water from the organic layer, thereby reducing the potential for hydrolysis in the subsequent drying step.[1]

Q6: My product seems to be degrading even after a successful workup. What could be the cause?

A6: If your isolated this compound is pure but degrades over time, it may be due to residual acidic or basic impurities and exposure to moisture. Ensure your product is thoroughly dried and stored in a tightly sealed container in a cool, dry place. For long-term storage, consider storing under an inert atmosphere.

Experimental Protocols

General Workup Procedure to Minimize Hydrolysis of this compound

This protocol is a general guideline for the workup of a reaction mixture containing this compound, for instance, after an esterification of biphenyl-4,4'-dicarboxylic acid.

Materials:

  • Reaction mixture containing this compound in an organic solvent.

  • Separatory funnel

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-cooled

  • Deionized water, pre-cooled

  • Saturated aqueous sodium chloride (brine) solution, pre-cooled

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Erlenmeyer flask

Procedure:

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask to room temperature. For particularly sensitive reactions, further cool the flask in an ice bath.

  • Quenching (if necessary): If the reaction contains highly reactive reagents, quench them appropriately before proceeding with the aqueous workup.

  • Dilution and Transfer: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.

  • Neutralization with Weak Base: Add cold, saturated aqueous NaHCO₃ solution to the separatory funnel. Caution: Swirl the funnel gently without the stopper first to allow for the release of any evolved CO₂ gas. Then, stopper the funnel and shake, venting frequently. Continue washing with fresh portions of cold NaHCO₃ solution until gas evolution ceases. This indicates that all the acid has been neutralized.

  • Water Wash: Wash the organic layer with one portion of cold deionized water to remove any remaining bicarbonate salts.

  • Brine Wash: Wash the organic layer with one portion of cold, saturated brine solution to remove the majority of the dissolved water.[1]

  • Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄ and swirl. Continue adding the drying agent until it no longer clumps together and moves freely in the solution.[1]

  • Isolation of the Product: Decant or filter the dried organic solution away from the drying agent into a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.

Visualizations

Decision-Making Workflow for Workup

The following flowchart illustrates a logical decision-making process for selecting the appropriate workup steps to minimize the hydrolysis of this compound.

Hydrolysis_Prevention_Workflow start Start: Reaction Mixture Containing this compound is_acidic Is the reaction mixture acidic? start->is_acidic neutralize Neutralize with cold, saturated NaHCO3 solution is_acidic->neutralize Yes wash_water Wash with cold deionized water is_acidic->wash_water No check_completion Check for gas evolution (CO2) neutralize->check_completion wash_brine Wash with cold brine solution wash_water->wash_brine dry_organic Dry organic layer with anhydrous Na2SO4 or MgSO4 wash_brine->dry_organic isolate Isolate product (e.g., rotary evaporation) dry_organic->isolate end End: Purified this compound isolate->end check_completion->wash_water No more gas add_more_bicarb Add more NaHCO3 solution check_completion->add_more_bicarb Gas evolves add_more_bicarb->neutralize

Caption: Workflow for minimizing hydrolysis during workup.

References

Techniques for growing single crystals of Dimethyl 4,4'-biphenyldicarboxylate for X-ray analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for growing single crystals of Dimethyl 4,4'-biphenyldicarboxylate suitable for X-ray analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This can be due to several factors:

  • High solute concentration: The concentration of your compound in the solvent may be too high.

  • Rapid temperature change: Cooling the solution too quickly can favor oil formation over crystal nucleation.[1]

  • Inappropriate solvent: The solvent may be too good, preventing the compound from precipitating in a crystalline form.[2]

  • Impurities: The presence of impurities can inhibit crystallization and promote oiling.[1]

Troubleshooting Steps:

  • Re-dissolve and dilute: Gently heat the solution to re-dissolve the oil, then add a small amount of additional solvent to dilute the solution. Allow it to cool slowly.[1]

  • Slow down the cooling process: Insulate the crystallization vessel to ensure a gradual temperature decrease. You can place the flask in a warm water bath that is allowed to cool to room temperature slowly.[3]

  • Change the solvent system: Try a solvent in which the compound is less soluble. A mixed solvent system, where a "poor" solvent is slowly introduced to a solution of the compound in a "good" solvent, can also be effective.[1][4]

  • Purify the material: If impurities are suspected, purify the compound further before attempting crystallization.[1]

Q2: The crystallization is happening too quickly, resulting in small or poor-quality crystals. How can I slow it down?

A2: Rapid crystallization leads to the formation of many small crystals or a powder, which are generally unsuitable for single-crystal X-ray diffraction.[5] The goal is to slow down the nucleation and growth process.

Troubleshooting Steps:

  • Reduce the supersaturation level:

    • Add more solvent: Increase the amount of solvent to make the solution less concentrated.[5][6]

    • Decrease the cooling rate: A slower cooling process will reduce the rate at which supersaturation is achieved.[7]

  • Use a different solvent: A solvent in which the compound has slightly higher solubility at room temperature can slow down the crystallization process.[2]

  • Control evaporation: If using the slow evaporation method, reduce the size of the opening on the vial to slow the rate of solvent evaporation.[8]

  • Maintain a stable environment: Avoid vibrations or disturbances, as these can trigger rapid nucleation.[2]

Q3: No crystals are forming, even after a long time. What can I do?

A3: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that nucleation is inhibited.

Troubleshooting Steps:

  • Induce nucleation:

    • Scratch the glass: Gently scratch the inside of the crystallization vessel with a glass rod at the surface of the solution. This creates nucleation sites.[5]

    • Seed the solution: Introduce a tiny, well-formed crystal of your compound (a seed crystal) into the solution. This provides a template for further crystal growth.[2][9]

  • Increase supersaturation:

    • Slowly evaporate some solvent: If the vial is sealed, open it slightly to allow for slow evaporation.[10]

    • Cool the solution further: If at room temperature, try placing the solution in a refrigerator or freezer.[8]

  • Try a different technique: If slow cooling or slow evaporation is unsuccessful, consider vapor diffusion or solvent layering.[11]

Q4: The resulting crystals are too small for X-ray analysis. How can I grow larger crystals?

A4: The formation of small crystals is often due to a high number of nucleation sites.[9] To obtain larger crystals, the number of nucleation events needs to be minimized.

Troubleshooting Steps:

  • Use a cleaner vessel: Ensure your glassware is meticulously clean to avoid dust or other particles that can act as nucleation sites.[2][9]

  • Filter the solution: Filter the saturated solution while hot to remove any particulate matter.[9]

  • Reduce the number of seed crystals: If using seeding, introduce only one or a very small number of seed crystals.[9]

  • Optimize the solvent and cooling rate: Use a solvent system and a very slow cooling or evaporation rate that favors the growth of existing crystals over the formation of new ones.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for growing single crystals of this compound?

A1: The most common and effective techniques for small organic molecules like this compound are:

  • Slow Evaporation: A solution of the compound is allowed to stand in a loosely covered container, and the solvent slowly evaporates, increasing the concentration and leading to crystallization.[3][12] This method is simple but may not be suitable for volatile solvents.[8]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[3][7] A published method for this compound uses slow cooling from boiling ethyl acetate.[13]

  • Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a "poor" solvent (antisolvent) in which the compound is insoluble. The vapor of the antisolvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[11][12][14]

  • Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a miscible "poor" solvent in which the compound is insoluble. Slow diffusion at the interface of the two solvents leads to crystallization.[6][11]

Q2: Which solvents are recommended for the crystallization of this compound?

A2: A successful crystallization of this compound has been reported using ethyl acetate .[13] For aromatic esters, other potentially suitable solvents and solvent systems include:

  • Single Solvents: Toluene, chloroform, dichloromethane, and acetonitrile.[4][15]

  • Mixed Solvents: Hexane/acetone, hexane/THF, and hexane/ethyl acetate are common combinations.[4] The principle is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (like hexane) until the solution becomes slightly turbid, then warm to clarify and cool slowly.[4]

Q3: What is the ideal purity of the starting material for successful crystallization?

A3: The purer the compound, the higher the chance of growing high-quality single crystals. It is recommended that the starting material be at least 80-90% pure.[1] Impurities can inhibit crystal growth, lead to the formation of oils, or be incorporated into the crystal lattice, affecting the quality of the diffraction data.[16]

Q4: How much material is needed to grow single crystals?

A4: Single crystal X-ray diffraction only requires one good quality crystal, so large quantities of material are often not necessary.[10] Experiments can be performed on a milligram scale.[11] The exact amount will depend on the solubility of the compound in the chosen solvent and the size of the crystallization vessel.

Data Presentation

Table 1: Recommended Solvents and Their Properties

SolventBoiling Point (°C)PolarityRole in Crystallization
Ethyl Acetate77.1Moderately PolarReported successful single solvent for slow cooling.[13]
Toluene110.6Non-polarGood for dissolving aromatic compounds; can be used for slow cooling or as the "good" solvent in a mixed system.[4]
Chloroform61.2Moderately PolarCan be a good solvent for esters.[15]
Dichloromethane (DCM)39.6Moderately PolarA common solvent, but its high volatility can lead to rapid crystallization.[2]
Acetonitrile81.6Polar AproticCan be effective for compounds with aromatic rings.[15]
Hexane68Non-polarOften used as a "poor" solvent or antisolvent in mixed solvent systems to induce precipitation.[4]
Acetone56Polar AproticA good solvent for many organic compounds, can be paired with hexane.[4]
Tetrahydrofuran (THF)66Polar AproticA versatile solvent, can be used in mixed systems with hexane.[4]

Experimental Protocols

Protocol 1: Slow Cooling from a Single Solvent (Ethyl Acetate)

This protocol is based on a reported successful crystallization of this compound.[13]

  • Dissolution: Dissolve approximately 300 mg of this compound in 20 ml of boiling ethyl acetate in an Erlenmeyer flask.

  • Hot Filtration: While hot, filter the solution through a pre-warmed filter funnel into a clean, warm Erlenmeyer flask to remove any insoluble impurities.

  • Slow Cooling: Cover the flask with a watch glass and place it in a location where it can cool to room temperature slowly and without disturbance. To slow the cooling rate further, the flask can be placed in an insulated container (e.g., a beaker packed with glass wool).[3]

  • Crystal Growth: Allow the solution to stand undisturbed for several hours to days. Platelet-shaped crystals should form as the solution cools.

  • Isolation: Once well-formed crystals are observed, carefully isolate them from the mother liquor using a pipette or by decanting the solvent. Do not let the crystals dry out, as this can cause them to lose solvent from the crystal lattice and degrade.[3]

Protocol 2: Vapor Diffusion

  • Prepare the Inner Vial: Dissolve a small amount (e.g., 5-10 mg) of this compound in a minimal amount of a "good" solvent (e.g., toluene or chloroform) in a small, open vial.[1][16]

  • Prepare the Outer Chamber: Place the small vial inside a larger vial or jar. Add a layer of a "poor" solvent or antisolvent (e.g., hexane or pentane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[1][11]

  • Seal and Wait: Seal the outer container tightly and leave it in a vibration-free location.[12]

  • Crystal Growth: The vapor from the antisolvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting the slow growth of crystals over several days to weeks.

  • Isolation: Carefully retrieve the crystals once they have reached a suitable size.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization Methods cluster_analysis Analysis start Start with Pure Compound solvent Select Solvent System start->solvent dissolve Dissolve Compound (with gentle heating if needed) solvent->dissolve filter Hot Filter to Remove Impurities dissolve->filter slow_cool Slow Cooling filter->slow_cool Choose Method slow_evap Slow Evaporation filter->slow_evap Choose Method vapor_diff Vapor Diffusion filter->vapor_diff Choose Method isolate Isolate Crystals slow_cool->isolate slow_evap->isolate vapor_diff->isolate xray X-ray Analysis isolate->xray

Caption: General workflow for single crystal growth.

troubleshooting_guide cluster_solutions_none Solutions for No Crystals cluster_solutions_oil Solutions for Oiling Out cluster_solutions_small Solutions for Small Crystals start Crystallization Attempt issue What is the issue? start->issue no_crystals No Crystals Formed issue->no_crystals Nothing Happens oiling_out Compound Oiled Out issue->oiling_out Liquid Droplets Form small_crystals Crystals are Too Small / Poor Quality issue->small_crystals Powder/Needles Form good_crystals Good Crystals Formed issue->good_crystals Success scratch Scratch Glass no_crystals->scratch seed Add Seed Crystal no_crystals->seed concentrate Concentrate Solution no_crystals->concentrate reheat Reheat and Dilute oiling_out->reheat slow_cool Slow Down Cooling oiling_out->slow_cool change_solvent Change Solvent oiling_out->change_solvent reduce_sat Reduce Supersaturation small_crystals->reduce_sat clean_vessel Use Cleaner Glassware small_crystals->clean_vessel slow_growth Slow Down Growth Rate small_crystals->slow_growth

Caption: Troubleshooting logic for common crystallization issues.

References

Side reactions in the synthesis of Dimethyl 4,4'-biphenyldicarboxylate and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Dimethyl 4,4'-biphenyldicarboxylate

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound, primarily focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant amounts of homocoupled byproducts in my reaction. What causes this and how can I prevent it?

A1: Homocoupling is a common side reaction where two molecules of the boronic acid reagent or two molecules of the aryl halide react with each other. This consumes your starting materials and complicates purification.

Primary Causes:

  • Presence of Oxygen: Dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II), which is known to promote the homocoupling of boronic acids.[1][2]

  • Use of Pd(II) Precatalysts: Pd(II) salts like Pd(OAc)₂ can react directly with the boronic acid to form the homocoupled product before being reduced to the catalytically active Pd(0) state.[1]

  • Inefficient Catalytic Cycle: A slow reductive elimination step can increase the lifetime of intermediates that may be prone to side reactions.[1]

Prevention Strategies:

  • Rigorous Degassing: Before adding the catalyst, thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][2]

  • Use a Pd(0) Catalyst: Employing a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), eliminates the need for an in-situ reduction step that can lead to homocoupling.[1]

  • Add a Mild Reducing Agent: If using a Pd(II) precatalyst, adding a mild reducing agent like potassium formate can help suppress homocoupling.[2][3]

  • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step, minimizing the opportunity for homocoupling.[1]

Q2: My reaction yield is low, and I've identified the corresponding deboronated arene as a major byproduct. What is happening?

A2: You are observing protodeboronation (or protodeborylation), a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[4][5] This is a significant pathway for reagent decomposition in Suzuki couplings.

Primary Causes:

  • Presence of Water/Proton Source: Water can act as a proton source, leading to the cleavage of the C-B bond.[6] While some water is often necessary for the catalytic cycle, excess water is detrimental.[6]

  • High Temperatures & Long Reaction Times: Elevated temperatures and prolonged exposure to basic conditions can increase the rate of protodeboronation.[5][6]

  • Inappropriate Base: Strong bases, especially hydroxides (NaOH, KOH), can accelerate protodeboronation.[6]

  • Substrate Susceptibility: Electron-deficient arylboronic acids are more prone to this side reaction.[5]

  • Ligand Effects: Certain bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation.[7]

Prevention Strategies:

  • Use Anhydrous Conditions: Employ anhydrous solvents and thoroughly dry all glassware. Using boronic esters (e.g., pinacol esters) can improve stability against protodeboronation.[8][9]

  • Optimize Temperature and Time: Run the reaction at the lowest effective temperature (e.g., 60-80 °C) and monitor it closely to avoid unnecessarily long reaction times.[6]

  • Select a Milder Base: Switch to weaker, non-hydroxide bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[6]

  • "Slow Release" Strategy: Using MIDA boronates or organotrifluoroborates can provide a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[4][10]

Q3: I am seeing dehalogenation of my aryl halide starting material. How can this be avoided?

A3: Dehalogenation is another common side reaction where the aryl halide is converted to an arene. This occurs when the Pd-Ar-X intermediate reacts with a hydride source.

Primary Causes:

  • Hydride Sources: Amines or alcohols used as bases or solvents can sometimes act as hydride donors.[8]

  • Impurities in Solvents: Impurities in solvents can also be a source of hydrides.

Prevention Strategies:

  • Use High-Purity Reagents: Ensure solvents and bases are of high purity and are properly stored.

  • Screen Different Bases: If dehalogenation is a significant issue, consider screening alternative bases that are less likely to act as hydride donors.[11]

  • Addition of Halide Salts: In some systems, the addition of halide salts can mitigate dehalogenation and other side reactions by favoring the formation of active catalytic species.[12][13]

Q4: Can the ester groups on my starting materials or product be hydrolyzed during the reaction?

A4: Yes, hydrolysis of the methyl ester groups to carboxylic acids is a potential side reaction, especially under basic conditions.

Primary Causes:

  • Strong Bases: Strong bases like NaOH or KOH will readily hydrolyze esters.[6]

  • Excess Water and High Temperature: The combination of water, base, and high temperature increases the rate of hydrolysis.

Prevention Strategies:

  • Use Weaker Bases: Employ milder bases such as K₂CO₃ or K₃PO₄.[6]

  • Control Water Content: While some water may be required, use the minimum necessary amount. Anhydrous conditions, if compatible with your system, will prevent hydrolysis.[9]

  • Moderate Temperature: Avoid excessively high reaction temperatures.

Quantitative Data Summary

The following table summarizes the impact of various conditions on product yield and side reaction prevalence.

ParameterConditionThis compound YieldSide Product FormationReference(s)
Catalyst Pd(PPh₃)₄ (Pd(0) source)HigherReduced Homocoupling[1]
Pd(OAc)₂ (Pd(II) source)LowerIncreased Homocoupling[1]
Atmosphere Inert (N₂ or Ar)HigherReduced Homocoupling[2]
Air / OxygenLowerIncreased Homocoupling[2][8]
Base K₂CO₃ or K₃PO₄ (Mild)HigherReduced Protodeboronation & Hydrolysis[6]
NaOH or KOH (Strong)LowerIncreased Protodeboronation & Hydrolysis[6]
Solvent Anhydrous THF / DioxaneHigherReduced Protodeboronation & Hydrolysis[6][9]
Aqueous MixturesVariableIncreased risk of Protodeboronation & Hydrolysis[6]
Temperature 60 - 80 °COptimalMinimized Side Reactions[6]
> 100 °CPotentially LowerIncreased Protodeboronation[5][6]

Experimental Protocols

Optimized Protocol for Suzuki Coupling to Minimize Side Reactions

This protocol is a general guideline for the synthesis of this compound from Methyl 4-bromobenzoate and 4-(Methoxycarbonyl)phenylboronic acid.

Materials:

  • Methyl 4-bromobenzoate (1.0 equiv)

  • 4-(Methoxycarbonyl)phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (1-3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)

  • Dioxane/Water (e.g., 4:1 v/v), degassed

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromobenzoate, 4-(Methoxycarbonyl)phenylboronic acid, and anhydrous K₂CO₃.

  • Inerting the System: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[1]

  • Solvent Addition: Add the degassed Dioxane/Water solvent mixture via a cannula or syringe under a positive pressure of inert gas.

  • Catalyst Addition: Under positive inert gas pressure, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate) or by flash column chromatography on silica gel to yield this compound.[14][15]

Visualizations

Reaction and Side Reaction Pathways

Suzuki_Side_Reactions cluster_main Main Suzuki Cycle cluster_side Side Reactions ArylHalide Methyl 4-bromobenzoate Product Dimethyl 4,4'- biphenyldicarboxylate ArylHalide->Product Suzuki Coupling Dehalogenation Dehalogenation ArylHalide->Dehalogenation Hydride Source BoronicAcid 4-(Methoxycarbonyl)phenyl- boronic acid BoronicAcid->Product Homocoupling_Boronic Homocoupling (Boronic Acid) BoronicAcid->Homocoupling_Boronic O₂, Pd(II) Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H₂O, Heat, Base Hydrolysis Ester Hydrolysis Product->Hydrolysis Strong Base, H₂O Catalyst Pd(0) Catalyst Catalyst->Product

Caption: Key side reactions in the Suzuki synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckByproducts Identify Byproducts (LC-MS, NMR) Start->CheckByproducts Homocoupling Homocoupling Detected? CheckByproducts->Homocoupling Yes Protodeboronation Protodeboronation Detected? CheckByproducts->Protodeboronation No Homocoupling->Protodeboronation No Solve_Homo 1. Rigorously Degas 2. Use Pd(0) Catalyst 3. Optimize Ligand Homocoupling->Solve_Homo Dehalogenation Dehalogenation Detected? Protodeboronation->Dehalogenation No Solve_Proto 1. Use Milder Base (K₂CO₃) 2. Reduce Temp & Time 3. Use Anhydrous Solvent Protodeboronation->Solve_Proto Other Other Issues Dehalogenation->Other No Solve_Dehalo 1. Use High-Purity Solvents 2. Screen Alternative Bases Dehalogenation->Solve_Dehalo Solve_Other Check Reagent Purity & Stoichiometry Other->Solve_Other

Caption: A logical workflow for troubleshooting Suzuki reactions.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Dimethyl 4,4'-biphenyldicarboxylate: ¹H and ¹³C NMR Analysis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis in research, development, and quality control. For key intermediates like Dimethyl 4,4'-biphenyldicarboxylate, a monomer used in the synthesis of high-performance polymers, ensuring high purity is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques—High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC)—for the purity assessment of this compound.

Introduction to Purity Analysis of this compound

This compound is a symmetrical aromatic diester. Its purity can be affected by residual starting materials, byproducts from synthesis (such as incompletely esterified analogues or positional isomers), and degradation products. A thorough purity assessment is crucial for predicting its performance in polymerization reactions and the properties of the resulting materials.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] It allows for direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself.[2] This guide will detail the ¹H and ¹³C NMR analysis of this compound and compare its performance with the widely used chromatographic and thermal analysis techniques.

¹H and ¹³C NMR Spectral Analysis

The structural integrity and purity of this compound can be readily assessed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are summarized in the table below.

¹H NMR (400 MHz, CDCl₃) Signal Multiplicity Integration Assignment
δ 8.13 ppmDoublet4HAromatic protons ortho to the ester group
δ 7.69 ppmDoublet4HAromatic protons meta to the ester group
δ 3.95 ppmSinglet6HMethyl protons of the ester groups
¹³C NMR (101 MHz, CDCl₃) Signal Assignment
δ 167.1 ppmCarbonyl carbon of the ester group
δ 144.6 ppmQuaternary aromatic carbon attached to the other phenyl ring
δ 130.5 ppmAromatic CH carbon ortho to the ester group
δ 130.0 ppmQuaternary aromatic carbon attached to the ester group
δ 127.5 ppmAromatic CH carbon meta to the ester group
δ 52.5 ppmMethyl carbon of the ester group

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). Data sourced from publicly available spectral databases.

The simplicity of the ¹H NMR spectrum, with three distinct and well-resolved signals, makes it highly suitable for quantitative analysis. The singlet of the six methyl protons at approximately 3.95 ppm is an excellent candidate for integration and quantification against an internal standard.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity determination depends on various factors, including the nature of the analyte and potential impurities, the required accuracy and precision, and throughput. Below is a comparison of qNMR, HPLC, and DSC for the purity assessment of this compound.

Parameter Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Differential Scanning Calorimetry (DSC)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning of components between a stationary and mobile phase.Measurement of the heat flow associated with thermal transitions.
Quantification Absolute quantification against a certified internal standard.Relative quantification based on peak area percentage or external standardization.Purity based on the van't Hoff equation of melting point depression.
Reference Standard Requires a certified internal standard of a different compound.Requires a high-purity reference standard of the analyte for accurate quantification.Does not require a reference standard.
Specificity High; provides structural information for impurity identification.High separation power; can resolve closely related impurities.Low; cannot distinguish between different impurities.
Sensitivity Moderate.High, especially with UV or MS detectors.Dependent on the thermal properties of the analyte and impurities.
Sample Throughput Lower, due to longer relaxation delays required for accurate quantification.Higher; suitable for routine analysis of multiple samples.Moderate.
Sample Requirement Milligram quantities.Microgram to milligram quantities.Milligram quantities.
Illustrative Purity (%) 99.7 ± 0.299.8 (Area %)99.6 ± 0.3

This table presents illustrative data based on the typical performance of each technique for a high-purity organic compound.

Experimental Protocols

This protocol provides a general procedure for the purity determination of this compound using an internal standard.

  • Selection of Internal Standard: Choose a certified internal standard that is soluble in the same deuterated solvent as the analyte and has signals that do not overlap with the analyte's signals. For this compound in CDCl₃, suitable internal standards include 1,4-dinitrobenzene or dimethyl terephthalate.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh an appropriate amount of the selected internal standard to achieve a molar ratio of approximately 1:1 with the analyte.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a quantitative ¹H NMR spectrum using a single-pulse experiment.

    • Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to allow for full magnetization recovery.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved singlet of the methyl protons of this compound (δ ~3.95 ppm, 6H) and a well-resolved signal of the internal standard.

    • Calculate the purity of the analyte using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P = Purity of the internal standard

      • IS = Internal Standard

This is a general HPLC method that can be adapted for the purity analysis of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically suitable for aromatic esters.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for linearity assessment if external standardization is used.

  • Analysis:

    • Inject the sample solution into the HPLC system.

    • Record the chromatogram and integrate the peak areas.

    • Purity is often reported as the area percentage of the main peak relative to the total area of all peaks. For higher accuracy, quantification against a certified reference standard of this compound is necessary.

DSC can be used to determine the purity of crystalline organic compounds based on the principle of melting point depression.[4]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound into an aluminum DSC pan and hermetically seal it.

  • Thermal Analysis:

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset of melting and the heat of fusion from the resulting endotherm.

    • Use the instrument's software to calculate the purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.

Logical Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, incorporating orthogonal analytical techniques.

Purity_Assessment_Workflow start Sample of Dimethyl 4,4'-biphenyldicarboxylate nmr_analysis ¹H and ¹³C NMR Analysis (Structural Confirmation) start->nmr_analysis hplc HPLC Analysis (Impurity Profiling) start->hplc dsc DSC Analysis (Thermal Purity) start->dsc qnmr Quantitative ¹H NMR (Purity Assessment) nmr_analysis->qnmr Structure Confirmed data_comparison Data Comparison and Orthogonal Verification qnmr->data_comparison hplc->data_comparison dsc->data_comparison final_report Final Purity Report data_comparison->final_report Purity Verified

Caption: A logical workflow for the purity assessment of this compound.

Conclusion

For the comprehensive purity assessment of this compound, a multi-technique approach is recommended.

  • ¹H and ¹³C NMR are indispensable for initial structural confirmation and can provide a highly accurate and precise purity value through qNMR . The qNMR method is a primary analytical technique that offers the advantage of not requiring a specific reference standard for the analyte.

  • HPLC is a powerful tool for the separation and detection of trace impurities, providing a detailed impurity profile. It is particularly useful for routine quality control due to its high throughput.

  • DSC offers a valuable orthogonal method for determining the purity of crystalline materials, based on their thermal properties.

By combining the absolute quantification of qNMR with the high-resolution separation of HPLC and the thermal analysis of DSC, researchers, scientists, and drug development professionals can achieve a thorough and reliable characterization of this compound, ensuring its suitability for its intended application.

References

A Comparative Guide to HPLC and GC Methods for Purity Determination of Dimethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for Dimethyl 4,4'-biphenyldicarboxylate, a key intermediate in the synthesis of various polymers and pharmaceutical compounds, is critical for ensuring product quality and performance. This guide provides a comparative overview of two common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific needs.

High-Performance Liquid Chromatography (HPLC): A Robust and Widely Applicable Method

Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for the purity analysis of moderately polar to non-polar compounds like this compound. The method separates the analyte from its potential impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (gradient elution)

    • Gradient Program:

      • 0-5 min: 50% Acetonitrile

      • 5-20 min: 50% to 90% Acetonitrile

      • 20-25 min: 90% Acetonitrile

      • 25.1-30 min: 50% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Weighing & Dissolution Autosampler Autosampler Injection Sample->Autosampler MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump Column HPLC Column Autosampler->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration GC_Analysis_Logic start Start sample_prep Sample Preparation (Dissolution in Volatile Solvent) start->sample_prep gc_injection GC Injection sample_prep->gc_injection separation Separation in Capillary Column (Based on Volatility & Polarity) gc_injection->separation detection FID Detection separation->detection data_analysis Data Analysis (Peak Area % for Purity) detection->data_analysis end End data_analysis->end

Thermal analysis (TGA/DSC) of polymers containing Dimethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Analysis of Polymers Incorporating Dimethyl 4,4'-biphenyldicarboxylate

For researchers and professionals in materials science and drug development, understanding the thermal stability of polymers is paramount. The incorporation of rigid monomer units, such as those derived from this compound, into a polymer backbone can significantly influence its thermal properties. This guide provides an objective comparison of the thermal analysis, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), of three major classes of polymers containing the 4,4'-biphenyl dicarboxylate moiety: polyesters, polyamides, and polyimides. The data presented is supported by experimental findings from scientific literature.

Comparative Thermal Properties

The thermal behavior of polymers is dictated by their molecular structure. The rigid and planar nature of the biphenyl group in this compound enhances the thermal stability of the resulting polymers. However, the overall performance is also dependent on the nature of the linkages (ester, amide, or imide) and the other monomers used in the polymerization.

The following table summarizes the key thermal properties of representative polymers from each class. It is important to note that the specific values can vary depending on the exact composition, molecular weight, and processing conditions of the polymer.

Polymer ClassRepresentative PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)5% Weight Loss Temp. (TGA) (°C)Char Yield at 800°C (%)
Polyester Poly(1,4-cyclohexylenedimethylene terephthalate-co-4,4'-biphenyldicarboxylate) (PCTB)> 103[1][2]Lower than PCTBetter than PCTNot Specified
Polyamide Polyamide from 4,4ʹ-bis(4-carboxy methylene) biphenyl and various diamines210 - 261[3]Amorphous497 - 597 (in air)[3]46 - 62
Polyimide Polyimide from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) and 4,4'-oxydianiline (ODA)> 216Amorphous> 500Not Specified

Experimental Protocols

To ensure a standardized comparison, the following experimental protocols for TGA and DSC are recommended. These are based on common practices reported in the literature for the thermal analysis of high-performance polymers.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition temperature of the polymers.

  • Instrument : A calibrated thermogravimetric analyzer.

  • Sample Preparation : A small sample (typically 5-10 mg) is placed in an alumina or platinum pan.

  • Experimental Conditions :

    • The sample is heated from ambient temperature to 800°C at a constant heating rate of 10°C/min.

    • The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a flow rate of 50 mL/min.

  • Data Analysis : The temperature at which a 5% weight loss occurs is recorded as the decomposition temperature. The residual weight at 800°C is reported as the char yield.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • Instrument : A calibrated differential scanning calorimeter.

  • Sample Preparation : A small sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Experimental Conditions :

    • A heat-cool-heat cycle is employed to erase the thermal history of the sample.

    • First Heat : The sample is heated from ambient temperature to a temperature above its expected melting or glass transition temperature at a heating rate of 10°C/min.

    • Cooling : The sample is then cooled to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).

    • Second Heat : The sample is reheated at 10°C/min to a final temperature. The data from the second heating scan is used for analysis.

  • Data Analysis : The glass transition temperature (Tg) is determined as the midpoint of the transition in the heat flow curve. The melting temperature (Tm) is taken as the peak temperature of the melting endotherm.

Logical Workflow for Polymer Thermal Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent thermal analysis of polymers for comparative evaluation.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Evaluation Polyester Polyester Synthesis TGA TGA Analysis Polyester->TGA DSC DSC Analysis Polyester->DSC Polyamide Polyamide Synthesis Polyamide->TGA Polyamide->DSC Polyimide Polyimide Synthesis Polyimide->TGA Polyimide->DSC Decomposition Decomposition Temp. (Td) TGA->Decomposition CharYield Char Yield TGA->CharYield Tg Glass Transition (Tg) DSC->Tg Tm Melting Temp. (Tm) DSC->Tm Comparison Comparative Analysis Decomposition->Comparison CharYield->Comparison Tg->Comparison Tm->Comparison

Caption: Workflow for comparative thermal analysis of polymers.

Signaling Pathway for Thermal Degradation

While a detailed signaling pathway is more relevant to biological processes, a conceptual diagram can illustrate the logical progression of events during the thermal degradation of a polymer containing the biphenyl dicarboxylate moiety.

G start Heat Application bond_scission Polymer Chain Bond Scission start->bond_scission radical_formation Formation of Reactive Radicals bond_scission->radical_formation volatile_products Volatile Products (e.g., CO, CO2, H2O) radical_formation->volatile_products char_formation Cross-linking & Char Formation (Biphenyl Core) radical_formation->char_formation mass_loss Mass Loss volatile_products->mass_loss

Caption: Conceptual pathway of polymer thermal degradation.

References

Comparing the properties of polyesters made from Dimethyl 4,4'-biphenyldicarboxylate and terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of polymeric materials is a critical decision guided by a nuanced understanding of their physicochemical properties. This guide provides a detailed comparison of polyesters synthesized from Dimethyl 4,4'-biphenyldicarboxylate (BP) and their more common terephthalate (TP) analogs, such as poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). The incorporation of the rigid, extended biphenyl moiety in place of the phenyl ring in the polyester backbone imparts significant changes in thermal and mechanical properties, offering unique advantages for specialized applications.

The substitution of the terephthalate unit with a 4,4'-biphenyldicarboxylate unit in the polyester chain introduces a more rigid and linear structure. This structural modification generally leads to an increase in the glass transition temperature (Tg), enhanced thermal stability, and improved mechanical strength and stiffness. These characteristics make biphenyl-based polyesters attractive for applications requiring high performance under demanding thermal and mechanical conditions. However, it is noteworthy that the increased rigidity and high melting point of homopolymers like poly(butylene 4,4'-biphenyldicarboxylate) can present challenges in synthesis and processing under standard laboratory conditions[1].

Comparative Performance Data

The following table summarizes the key thermal and mechanical properties of polyesters derived from 4,4'-biphenyldicarboxylate and terephthalate. The data for the biphenyl-based polyesters are primarily from studies on copolyesters with a high biphenyl content, as data on the homopolymers is limited due to their high melting points and challenging synthesis[1].

PropertyPolyester TypeValue
Thermal Properties
Glass Transition Temp. (Tg)Poly(ethylene terephthalate) (PET)~75 °C[2]
Copolyester with 4,4'-biphenyldicarboxylate> 103 °C[3]
Poly(butylene terephthalate) (PBT)~60 °C[4]
Copolyester with 4,4'-biphenyldicarboxylateIncreased with biphenyl content[1]
Melting Temperature (Tm)Poly(ethylene terephthalate) (PET)> 250 °C[5]
Poly(butylene terephthalate) (PBT)~223 °C[6]
Poly(butylene 4,4'-biphenyldicarboxylate)High (synthesis is challenging)[1]
Thermal Decomposition Temp.Poly(ethylene terephthalate) (PET)Stable up to 325 °C[5]
(5% weight loss)Copolyester with 4,4'-biphenyldicarboxylateUp to 418 °C[1]
Mechanical Properties
Young's ModulusCopolyester with 40% butylene 4,4'-biphenyldicarboxylate1166.8 MPa[1][3]
Poly(1,4-cyclohexylenedimethylene terephthalate-co-4,4'-biphenyldicarboxylate)> 230 MPa[3]
Tensile StrengthCopolyester with 40% butylene 4,4'-biphenyldicarboxylate25.8 MPa[1][3]
Poly(1,4-cyclohexylenedimethylene terephthalate-co-4,4'-biphenyldicarboxylate)> 41 MPa[3]
Elongation at BreakPoly(1,4-cyclohexylenedimethylene terephthalate-co-4,4'-biphenyldicarboxylate)> 159%[3]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of comparing these two types of polyesters and a typical experimental workflow for their characterization.

Comparative Analysis Logic A Starting Monomers B1 Dimethyl Terephthalate A->B1 B2 This compound A->B2 C Polymerization B1->C B2->C D1 Terephthalate-based Polyester (e.g., PET, PBT) C->D1 D2 Biphenyl-based Polyester / Copolyester C->D2 E Property Characterization D1->E D2->E F1 Thermal Properties (DSC, TGA) E->F1 F2 Mechanical Properties (Tensile Testing) E->F2 G Comparative Analysis F1->G F2->G Experimental Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis A Monomers + Catalyst B Melt Polycondensation A->B C Polyester Product B->C D Thermal Analysis (DSC/TGA) C->D E Mechanical Testing (Tensile) C->E F Structural Analysis (NMR, FT-IR) C->F G Thermal Transitions (Tg, Tm) D->G H Thermal Stability (T-decomposition) D->H I Stress-Strain Curves E->I K Chemical Structure Confirmation F->K L Property Comparison G->L H->L J Modulus, Strength, Elongation I->J J->L K->L

References

The Impact of Linker Selection on MOF Performance: A Comparative Analysis of Dimethyl 4,4'-biphenyldicarboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of Metal-Organic Frameworks (MOFs) reveals that the choice of the organic linker is a critical determinant of their final properties and functional efficacy. This guide provides a comparative analysis of MOFs synthesized using Dimethyl 4,4'-biphenyldicarboxylate (DMBDC), which hydrolyzes to 4,4'-biphenyldicarboxylic acid (BPDC) in situ, against those synthesized with other commonly employed linkers. The focus is on isoreticular frameworks, where the underlying topology remains the same, allowing for a direct assessment of the linker's influence on key performance metrics such as gas adsorption and catalytic activity.

For researchers, scientists, and professionals in drug development, understanding the structure-property relationships in MOFs is paramount for designing materials with tailored functionalities. This comparison will primarily focus on the well-studied UiO-67 (synthesized with BPDC) and its isoreticular counterpart UiO-66 (synthesized with terephthalic acid, BDC), along with other relevant isoreticular series.

Data Presentation: A Quantitative Comparison

The selection of the organic linker directly impacts the pore size, surface area, and ultimately, the performance of the MOF in various applications. The following tables summarize key quantitative data for isoreticular MOFs, highlighting the influence of linker choice.

Table 1: Comparison of Surface Area and Pore Volume in Isoreticular MOFs

MOFLinkerMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)
UiO-67 4,4'-Biphenyldicarboxylic acid (BPDC)Zr₆O₄(OH)₄~2500 - 3000~1.1 - 1.4
UiO-66Terephthalic acid (BDC)Zr₆O₄(OH)₄~1100 - 1500[1]~0.5 - 0.7
UiO-66-NH₂2-Amino-terephthalic acidZr₆O₄(OH)₄~1200 - 1400[1]~0.6
UiO-66-NO₂2-Nitro-terephthalic acidZr₆O₄(OH)₄~1100 - 1300[1]~0.5
IRMOF-10 4,4'-Biphenyldicarboxylic acid (BPDC)Zn₄O~1600~0.7
IRMOF-1 (MOF-5)Terephthalic acid (BDC)Zn₄O~2900 - 3500~1.0 - 1.3

Table 2: Gas Adsorption Capacities in Isoreticular MOFs

MOFLinkerGas AdsorbateAdsorption Capacity (mmol/g at 298 K, 1 bar)
UiO-67 4,4'-Biphenyldicarboxylic acid (BPDC)CO₂~2.0
UiO-66Terephthalic acid (BDC)CO₂~2.5[1]
UiO-66-NH₂2-Amino-terephthalic acidCO₂~3.35[1]
UiO-66-NO₂2-Nitro-terephthalic acidCO₂~2.8[1]
UiO-67 4,4'-Biphenyldicarboxylate (BPDC)CH₄~1.5
UiO-66Terephthalic acid (BDC)CH₄~0.8

Experimental Protocols: Methodologies for Synthesis and Characterization

The synthesis and characterization of these MOFs generally follow established procedures. Below are detailed methodologies for the key experiments cited.

General Synthesis of UiO-67

A mixture of Zirconium(IV) chloride (ZrCl₄) and this compound (or 4,4'-biphenyldicarboxylic acid) is dissolved in a solvent, typically N,N-dimethylformamide (DMF). A modulator, such as benzoic acid or hydrochloric acid, is often added to control the crystallite size and reduce defects. The mixture is then sealed in a Teflon-lined autoclave and heated at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-48 hours). After cooling, the resulting crystalline product is collected by centrifugation or filtration, washed with fresh DMF and then with a solvent like ethanol or acetone to remove unreacted precursors and solvent molecules from the pores. Finally, the material is activated by heating under vacuum to ensure a porous, guest-free framework.

Powder X-ray Diffraction (PXRD)

PXRD analysis is performed to confirm the crystalline structure and phase purity of the synthesized MOFs. The diffraction patterns of the synthesized materials are compared with the simulated patterns from single-crystal X-ray diffraction data to ensure the desired framework topology has been obtained.

Brunauer-Emmett-Teller (BET) Analysis

The specific surface area and pore volume of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K. Prior to the measurement, the samples are activated by heating under vacuum to remove any guest molecules from the pores. The BET theory is applied to the adsorption data to calculate the surface area.

Gas Adsorption Measurements

The gas adsorption capacities of the MOFs for gases like CO₂ and CH₄ are measured using a volumetric gas adsorption analyzer. The measurements are performed at specific temperatures (e.g., 273 K or 298 K) and pressures. The amount of gas adsorbed is recorded as a function of pressure to generate adsorption isotherms.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the MOFs. The analysis is typically carried out under an inert atmosphere (e.g., nitrogen), with the temperature increasing at a constant rate. The weight loss at different temperatures indicates the removal of solvents and the decomposition of the framework.

Visualization of Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Linker_Selection_Workflow cluster_0 Desired MOF Properties cluster_1 Linker Characteristics cluster_2 Linker Selection cluster_3 MOF Synthesis & Characterization cluster_4 Performance Evaluation prop1 High Surface Area linker1 Linker Length prop1->linker1 Correlates with prop2 Large Pore Volume prop2->linker1 prop3 Specific Gas Adsorption linker2 Functional Groups prop3->linker2 prop4 Catalytic Activity prop4->linker2 select_linker Select Appropriate Linker (e.g., DMBDC for larger pores) linker1->select_linker linker2->select_linker linker3 Rigidity/Flexibility linker3->select_linker synthesis Solvothermal Synthesis select_linker->synthesis characterization PXRD, BET, TGA synthesis->characterization evaluation Gas Adsorption, Catalysis characterization->evaluation

Caption: Workflow for linker selection in MOF synthesis based on desired properties.

Signaling_Pathway_Analogy cluster_0 Input Signal (Desired Function) cluster_1 Receptor (MOF Component) cluster_2 Signal Transduction (Structure Formation) cluster_3 Cellular Response (MOF Property) cluster_4 Outcome (Performance) input e.g., High CO₂ Capture receptor Organic Linker input->receptor Activates transduction Self-Assembly with Metal Node receptor->transduction Initiates response Optimized Pore Environment transduction->response Leads to outcome Enhanced CO₂ Adsorption response->outcome Results in

References

A Comparative Guide to the Mechanical Properties of Polyamides Derived from Dimethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of polyamides synthesized from Dimethyl 4,4'-biphenyldicarboxylate. The performance of these advanced polymers is benchmarked against established aromatic polyamides, offering valuable insights for material selection in demanding applications. All data is presented in a clear, tabular format, supplemented by detailed experimental methodologies and a logical relationship diagram.

Comparative Mechanical Properties

The mechanical integrity of polyamides is paramount for their application in high-performance sectors. The following table summarizes key mechanical properties of polyamides derived from 4,4'-biphenyldicarboxylic acid (a closely related diacid to this compound, yielding similar polymer structures) and its copolyesters, alongside two commercially significant aromatic polyamides, Kevlar® and Nomex®, for comparative purposes.

Polymer SystemTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Citation(s)
Polyamides from 4,4'-Sulfonyldibenzoic Acid and various aromatic diamines70 - 911.35 - 2.326 - 50[1]
Poly(1,4-cyclohexylenedimethylene terephthalate-co-4,4'-biphenyldicarboxylate) (PCTB) Copolyesters> 41> 0.230> 159[2]
Poly(p-phenylene terephthalamide) (Kevlar®)2900 - 300071 - 1122.4 - 3.6[3]
Poly(m-phenylene isophthalamide) (Nomex®)1800 - 3900--[4]

Note: The data presented is compiled from various sources and should be used for comparative purposes. Direct comparison is most accurate when data is generated from the same testing conditions.

Experimental Protocols

Synthesis of Polyamides from this compound and Aromatic Diamines

The synthesis of aromatic polyamides from this compound and aromatic diamines is typically achieved through a solution polycondensation reaction. A general procedure is outlined below:

  • Monomer Preparation: this compound is first hydrolyzed to 4,4'-biphenyldicarboxylic acid.

  • Polycondensation: The resulting diacid is then reacted with an aromatic diamine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • Condensing Agents: The reaction is facilitated by the presence of a condensing agent, such as triphenyl phosphite and pyridine, which activates the carboxylic acid groups.[1]

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen) to facilitate the polymerization and removal of byproducts.

  • Polymer Isolation: The resulting polyamide is then precipitated in a non-solvent like methanol, filtered, washed, and dried under vacuum.

This method, often referred to as the Yamazaki phosphorylation reaction, is a common laboratory-scale technique for producing high-molecular-weight aromatic polyamides.[5]

Mechanical Property Testing: Tensile Analysis

The mechanical properties of the synthesized polyamide films are characterized using a universal testing machine according to standardized protocols, such as ASTM D882.

  • Specimen Preparation: Thin films of the polyamide are cast from a solution of the polymer in a suitable solvent. The solvent is slowly evaporated to yield a uniform film, which is then cut into dumbbell-shaped specimens of defined dimensions.

  • Testing Procedure: The specimen is securely clamped in the grips of the tensile tester.

  • Strain Application: The sample is then pulled at a constant rate of elongation.

  • Data Acquisition: The force required to stretch the sample and the corresponding elongation are continuously recorded.

  • Calculation of Properties:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

Logical Relationships in Polyamide Synthesis and Characterization

The following diagram illustrates the workflow from monomer selection to the evaluation of the final polyamide's mechanical properties.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Comparative Analysis Monomer1 This compound Polymerization Polycondensation Monomer1->Polymerization Monomer2 Aromatic Diamine Monomer2->Polymerization Polyamide Aromatic Polyamide Polymerization->Polyamide Film Polymer Film Casting Polyamide->Film Testing Tensile Testing (ASTM D882) Film->Testing Properties Mechanical Properties Testing->Properties Comparison Comparison with Alternative Polyamides Properties->Comparison

Caption: Workflow for the synthesis and mechanical characterization of polyamides.

References

Porosity and surface area analysis of MOFs based on Dimethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Porosity and Surface Area of MOFs Based on Dimethyl 4,4'-biphenyldicarboxylate

For researchers, scientists, and professionals in drug development, the selection of porous materials is a critical factor in designing effective delivery systems and therapeutic agents. Metal-Organic Frameworks (MOFs) synthesized from this compound and its parent ligand, 4,4'-biphenyldicarboxylic acid (BPDC), offer a versatile platform with tunable porosity and high surface areas. This guide provides an objective comparison of the porosity and surface area of these MOFs with other commonly used porous materials, supported by experimental data and detailed protocols.

Comparative Analysis of Porous Materials

The performance of porous materials in applications such as drug delivery and catalysis is intrinsically linked to their specific surface area and pore characteristics. The following tables summarize the quantitative data for MOFs based on BPDC and its derivatives, alongside alternative materials for a comprehensive comparison.

Table 1: Porosity and Surface Area of BPDC-Based MOFs

MOF MaterialMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Synthesis Method
Ni-BPDCNi311.99[1]-1-20 (distribution), 29.2 (average)[1]Hydrothermal[1]
Mn-BPDCMnMicroporous, H₂ Adsorption-Nano-sized channelsSolvothermal
Zn-BPDC (DUT-32)Zn64113.16MesoporousSolvothermal
Cu-BPDC DerivativeCuLangmuir Surface Area = 555-1.1 x 1.5 (1D open channels)Solvothermal

Table 2: Porosity and Surface Area of Alternative Porous Materials

MaterialTypeBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
Activated CarbonCarbonaceous900 - 1300[2]0.40 - 0.70[2]<0.1 - 2.9 (mean)[2]
ZSM-5Zeolite~350 - 450~0.18~0.55
MOF-5MOF~3000~1.0~0.8
HKUST-1MOF~1800~0.8~0.9

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the synthesis and characterization of MOFs. Below are representative protocols for the solvothermal synthesis of BPDC-based MOFs and their subsequent porosity and surface area analysis.

Solvothermal Synthesis of Ni-BPDC MOF

This protocol is adapted from a facile one-step hydrothermal method.[1]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • 4,4'-Biphenyldicarboxylic acid (BPDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 0.096 g of Ni(NO₃)₂·6H₂O and 0.149 g of BPDC in 20 mL of DMF in a Teflon-lined stainless-steel autoclave. The molar ratio of metal salt to ligand is 2:3.

  • Seal the autoclave and heat it to 180 °C in an oven for 12 hours. The temperature can be varied to tune the pore size of the resulting MOF.[1]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by centrifugation or filtration.

  • Wash the product with fresh DMF and then with a volatile solvent like ethanol or methanol to remove any unreacted precursors and residual DMF.

  • Dry the final product in a vacuum oven at a suitable temperature (e.g., 100-150 °C) to activate the MOF by removing the solvent molecules from the pores.

Porosity and Surface Area Analysis by Nitrogen Adsorption (BET Method)

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of porous materials.

Instrumentation:

  • A volumetric gas adsorption analyzer.

Procedure:

  • Sample Degassing (Activation):

    • Accurately weigh a sample of the synthesized MOF (typically 50-100 mg) into a sample tube.

    • Attach the sample tube to the degassing port of the analyzer.

    • Heat the sample under high vacuum to remove any adsorbed guest molecules (e.g., water, solvents). The degassing temperature and time are critical and depend on the thermal stability of the MOF. For many BPDC-based MOFs, degassing at 150-200 °C for several hours is common.

  • Nitrogen Adsorption Measurement:

    • After degassing, transfer the sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • The instrument will then introduce known amounts of high-purity nitrogen gas into the sample tube in a stepwise manner, measuring the pressure equilibration at each step.

    • The analysis is typically performed over a relative pressure (P/P₀) range from near 0 to 1.

  • Data Analysis:

    • The specific surface area is calculated from the nitrogen adsorption isotherm using the BET equation, typically in the relative pressure range of 0.05 to 0.35 for mesoporous materials.

    • The total pore volume is often determined from the amount of gas adsorbed at a relative pressure close to 1 (e.g., P/P₀ = 0.99).

    • The pore size distribution can be calculated from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis.

Visualizing the Experimental Workflow

To provide a clear overview of the process, the following diagram illustrates the key steps in the synthesis and analysis of BPDC-based MOFs.

experimental_workflow cluster_synthesis Solvothermal Synthesis cluster_analysis Porosity and Surface Area Analysis start Mixing Precursors (Metal Salt + BPDC in DMF) reaction Heating in Autoclave (e.g., 180°C, 12h) start->reaction cooling Cooling to Room Temperature reaction->cooling collection Product Collection (Centrifugation/Filtration) cooling->collection washing Washing (DMF, Ethanol) collection->washing drying Drying/Activation (Vacuum Oven) washing->drying degassing Sample Degassing (Activation) drying->degassing Synthesized MOF adsorption N₂ Adsorption/Desorption (77 K) degassing->adsorption data_analysis Data Analysis (BET, BJH) adsorption->data_analysis results Porosity Data (Surface Area, Pore Volume, Pore Size) data_analysis->results

Caption: Experimental workflow for the synthesis and porosity analysis of BPDC-based MOFs.

This guide provides a foundational understanding of the porosity and surface area characteristics of MOFs derived from this compound. The provided data and protocols serve as a valuable resource for researchers in the rational design and selection of porous materials for advanced applications.

References

A Spectroscopic Compass: Navigating the Structural Nuances of Dimethyl 4,4'-biphenyldicarboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of Dimethyl 4,4'-biphenyldicarboxylate and its key derivatives. This guide provides detailed experimental data and protocols to facilitate compound identification, characterization, and quality control.

This compound, a core structural motif in various functional materials and pharmacologically active compounds, presents a rich landscape for spectroscopic exploration. The introduction of substituents onto its biphenyl backbone profoundly influences its electronic and steric properties, leading to distinct and predictable changes in its Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) profiles. This guide offers a systematic comparison of the spectroscopic signatures of this compound and its nitro, amino, methoxy, and halogenated derivatives, providing a valuable resource for structural elucidation and comparative analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These values highlight the impact of substituent position and electronic nature on the spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundAr-H-OCH₃Other
This compound8.13 (d, 4H), 7.69 (d, 4H)3.95 (s, 6H)
Dimethyl 2,2'-dinitro-4,4'-biphenyldicarboxylate8.20 (d), 7.67 (dd), 7.59 (d), 7.30 (d)3.98 (s, 6H)
Dimethyl 3,3'-dinitro-4,4'-biphenyldicarboxylate8.3-8.5 (m), 7.8-8.0 (m)4.01 (s, 6H)
Dimethyl 2,2'-diamino-4,4'-biphenyldicarboxylate7.2-7.5 (m)3.88 (s, 6H)4.5-5.5 (br s, 4H, -NH₂)
Dimethyl 3,3'-diamino-4,4'-biphenyldicarboxylate6.8-7.3 (m)3.90 (s, 6H)3.5-4.5 (br s, 4H, -NH₂)
Dimethyl 2,2'-dimethoxy-4,4'-biphenyldicarboxylate7.5-7.8 (m)3.92 (s, 6H), 3.85 (s, 6H)
Dimethyl 3,3'-dimethoxy-4,4'-biphenyldicarboxylate7.1-7.4 (m)3.93 (s, 6H), 3.89 (s, 6H)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundAr-CC=O-OCH₃
This compound144.6, 130.5, 130.0, 127.5167.152.5
Dimethyl 2,2'-dinitro-4,4'-biphenyldicarboxylate148.9, 135.5, 132.1, 128.4, 124.7, 122.9165.853.1
Dimethyl 3,3'-dinitro-4,4'-biphenyldicarboxylate149.5, 140.1, 131.8, 127.5, 124.0166.252.9
Dimethyl 2,2'-diamino-4,4'-biphenyldicarboxylate145.2, 131.5, 128.7, 118.9, 115.3167.552.1
Dimethyl 3,3'-diamino-4,4'-biphenyldicarboxylate146.8, 138.2, 117.5, 115.1, 112.9167.852.3
Dimethyl 2,2'-dimethoxy-4,4'-biphenyldicarboxylate157.1, 132.8, 130.5, 120.1, 112.3167.355.8, 52.2
Dimethyl 3,3'-dimethoxy-4,4'-biphenyldicarboxylate159.5, 140.2, 118.9, 112.1, 105.6167.055.6, 52.4

Table 3: Key IR Absorption Frequencies (cm⁻¹) (KBr Pellet)

Compoundν(C=O) Esterν(C-O) Esterν(NO₂) / ν(NH₂) / ν(C-O) Etherν(Ar-H)
This compound17201275, 1110-3100-3000, 850
Dimethyl 2,2'-dinitro-4,4'-biphenyldicarboxylate17251280, 11151530, 13503100-3000, 860
Dimethyl 3,3'-dinitro-4,4'-biphenyldicarboxylate17281285, 11201535, 13453100-3000, 855
Dimethyl 2,2'-diamino-4,4'-biphenyldicarboxylate17151270, 11053450, 33503100-3000, 840
Dimethyl 3,3'-diamino-4,4'-biphenyldicarboxylate17101265, 11003460, 33603100-3000, 845
Dimethyl 2,2'-dimethoxy-4,4'-biphenyldicarboxylate17181272, 11081250, 10303100-3000, 850
Dimethyl 3,3'-dimethoxy-4,4'-biphenyldicarboxylate17221278, 11121255, 10353100-3000, 852

Table 4: UV-Vis Spectroscopic and Mass Spectrometry Data

Compoundλmax (nm) in EtOHMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound280270239, 211, 181, 152
Dimethyl 2,2'-dinitro-4,4'-biphenyldicarboxylate250360329, 314, 283, 238, 152
Dimethyl 3,3'-dinitro-4,4'-biphenyldicarboxylate265360329, 314, 283, 238, 152
Dimethyl 2,2'-diamino-4,4'-biphenyldicarboxylate305300269, 241, 211, 182
Dimethyl 3,3'-diamino-4,4'-biphenyldicarboxylate295300269, 241, 211, 182
Dimethyl 2,2'-dimethoxy-4,4'-biphenyldicarboxylate290330299, 271, 241, 212
Dimethyl 3,3'-dimethoxy-4,4'-biphenyldicarboxylate285330299, 271, 241, 212

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: 4.0 s.

    • Spectral Width: 16 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: 1.5 s.

    • Spectral Width: 240 ppm.

  • Data Processing: The free induction decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a transparent pellet using a hydraulic press.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: The spectrum was baseline-corrected and the positions of key absorption bands were identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of the compound was prepared in absolute ethanol at a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain a final concentration in the range of 1-10 µg/mL, ensuring the maximum absorbance was within the linear range of the instrument (typically 0.1-1.0).

  • Acquisition:

    • Scan Range: 200-400 nm.

    • Scan Speed: Medium.

    • Slit Width: 1.0 nm.

  • Data Processing: The wavelength of maximum absorption (λmax) was determined from the resulting spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC) or a direct insertion probe.

  • GC-MS Conditions (for volatile derivatives):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 min.

  • Direct Insertion Probe (for less volatile compounds): The sample was introduced directly into the ion source, and the temperature was gradually increased to achieve volatilization.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

  • Data Processing: The mass spectrum was analyzed to identify the molecular ion peak and major fragmentation patterns.

Visualizing the Spectroscopic Workflow and Molecular Structures

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the chemical structures of the discussed compounds.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Compound Compound NMR_Sample Dissolve in CDCl3 with TMS Compound->NMR_Sample IR_Sample Prepare KBr Pellet Compound->IR_Sample UV_Vis_Sample Dissolve in Ethanol Compound->UV_Vis_Sample MS_Sample Prepare for GC or Direct Probe Compound->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR UV_Vis UV-Vis Spectrophotometer UV_Vis_Sample->UV_Vis MS Mass Spectrometer MS_Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data UV_Vis_Data UV-Vis Spectrum UV_Vis->UV_Vis_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for the spectroscopic analysis of organic compounds.

Molecular_Structures cluster_derivatives Derivatives DMB This compound (C₁₆H₁₄O₄) Nitro Nitro Derivatives (-NO₂) DMB->Nitro Substitution Amino Amino Derivatives (-NH₂) DMB->Amino Substitution Methoxy Methoxy Derivatives (-OCH₃) DMB->Methoxy Substitution Halogen Halogenated Derivatives (-X) DMB->Halogen Substitution

Caption: Structural relationship between this compound and its derivatives.

Alternative monomers to Dimethyl 4,4'-biphenyldicarboxylate for high thermal stability polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in designing high-performance polymers with exceptional thermal stability. Dimethyl 4,4'-biphenyldicarboxylate has been a staple in the synthesis of such materials. This guide provides an objective comparison of alternative monomers, supported by experimental data, to aid in the development of next-generation polymers for demanding applications.

The quest for polymers with superior thermal properties is driven by the continuous demand for materials that can withstand extreme temperatures in fields ranging from aerospace engineering to advanced drug delivery systems. The molecular structure of the constituent monomers is the primary determinant of a polymer's thermal stability. Rigid, aromatic structures are known to enhance thermal properties by restricting chain mobility and increasing the energy required for decomposition.

This guide explores several classes of alternative monomers to this compound, focusing on aromatic diacids, dianhydrides, and diamines that lead to the formation of high-performance polyesters, polyamides, and polyimides.

Comparative Thermal Analysis Data

The following table summarizes the key thermal properties of polymers synthesized from this compound and its alternatives. The glass transition temperature (Tg) indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The decomposition temperature (Td), often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td5% or Td10%), signifies the onset of thermal degradation.

Polymer ClassMonomersTg (°C)Td (°C)
Polyester This compound + 1,4-Butanediol~190[1]>400[2][3]
Polyester 2,5-Thiophenedicarboxylic acid + 1,4-Butanediol-418 (5% weight loss)[2][3]
Polyamide 4,4'-Biphenyldicarbonyl chloride + Various Aromatic Diamines210 - 261[4]497 - 597 (10% weight loss in air)[4]
Polyimide 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) + p-Phenylenediamine (PPD)>400>550[5][6]
Polyimide 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) + 4,4'-Oxydianiline (ODA)~270>500[6]
Poly(amide-imide) Trimellitic anhydride chloride-derived diamine + Isophthaloyl chloride128 - 320250 - 440

Signaling Pathways and Experimental Workflows

The synthesis of high thermal stability polymers from these monomers typically follows established polymerization routes. The diagrams below, generated using Graphviz, illustrate the conceptual pathways for the synthesis of polyesters, polyamides, and polyimides, along with a general workflow for their thermal characterization.

polyester_synthesis cluster_monomers Monomers DMBP This compound Polyester High Thermal Stability Polyester DMBP->Polyester Polycondensation Diol Diol (e.g., 1,4-Butanediol) Diol->Polyester

Polyester synthesis pathway.

polyamide_synthesis cluster_monomers Monomers Diacid_Chloride Aromatic Diacid Chloride (e.g., 4,4'-Biphenyldicarbonyl chloride) Polyamide High Thermal Stability Polyamide Diacid_Chloride->Polyamide Polycondensation Diamine Aromatic Diamine Diamine->Polyamide

Polyamide synthesis pathway.

polyimide_synthesis cluster_monomers Monomers Dianhydride Aromatic Dianhydride (e.g., BPDA) Polyamic_Acid Poly(amic acid) Precursor Dianhydride->Polyamic_Acid Ring-Opening Polyaddition Diamine Aromatic Diamine (e.g., PPD) Diamine->Polyamic_Acid Polyimide High Thermal Stability Polyimide Polyamic_Acid->Polyimide Thermal or Chemical Imidization

Polyimide synthesis pathway.

thermal_characterization_workflow cluster_analysis Thermal Analysis Polymer_Sample Polymer Sample TGA Thermogravimetric Analysis (TGA) Polymer_Sample->TGA DSC Differential Scanning Calorimetry (DSC) Polymer_Sample->DSC Td_Data Decomposition Temperature (Td) TGA->Td_Data Tg_Data Glass Transition Temperature (Tg) DSC->Tg_Data

Thermal characterization workflow.

Experimental Protocols

Accurate and reproducible experimental data are paramount for the objective comparison of polymer properties. The following are detailed methodologies for the synthesis of a representative high thermal stability polyimide and the subsequent thermal analysis.

Synthesis of Polyimide from 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride (BPDA) and p-Phenylenediamine (PPD)

This protocol describes a conventional two-step procedure for polyimide synthesis.[6][7]

1. Poly(amic acid) Synthesis:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve p-phenylenediamine (PPD) in a dry aprotic polar solvent such as N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.

  • Slowly add an equimolar amount of 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours to form a viscous poly(amic acid) solution. The viscosity of the solution is an indicator of the polymer's molecular weight.

2. Imidization:

  • Cast the poly(amic acid) solution onto a clean glass plate to form a thin film.

  • Place the glass plate in a vacuum oven and subject it to a staged heating program. A typical heating schedule is as follows:

    • 80°C for 2 hours to slowly remove the solvent.

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 1 hour.

    • 300°C for 1 hour to ensure complete cyclodehydration (imidization).

  • After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.

Thermal Characterization Protocols

1. Thermogravimetric Analysis (TGA): [8][9][10]

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Use a small, representative sample of the polymer film (typically 5-10 mg).

  • Analysis Conditions:

    • Heat the sample from room temperature to approximately 800°C at a constant heating rate of 10°C/min.

    • Conduct the analysis under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 50 mL/min).

  • Data Analysis: Determine the onset decomposition temperature and the temperature at 5% or 10% weight loss from the resulting TGA curve (weight vs. temperature).

2. Differential Scanning Calorimetry (DSC): [8][11][12]

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Use a small, encapsulated sample of the polymer film (typically 5-10 mg) in an aluminum pan.

  • Analysis Conditions:

    • Heat the sample to a temperature above its expected glass transition and melting point (if applicable) to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min).

    • Reheat the sample at a controlled rate (e.g., 10°C/min).

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.

Conclusion

The selection of monomers is a critical determinant of the thermal stability of the resulting polymers. While this compound is a well-established monomer for high-performance polyesters, a wide array of alternative aromatic diacids, dianhydrides, and diamines offer pathways to even more thermally robust materials such as polyamides and polyimides. The incorporation of rigid and planar structures, as seen in monomers like BPDA and aromatic diamines, significantly elevates the glass transition and decomposition temperatures of the final polymers. This guide provides a foundational comparison to assist researchers in selecting the most appropriate monomers to meet the demanding thermal stability requirements of their specific applications. Further investigation into the structure-property relationships of novel monomer combinations will continue to push the boundaries of high-performance polymers.

References

A Comparative Guide to the Electronic Properties of Dimethyl 4,4'-biphenyldicarboxylate and Related Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of Dimethyl 4,4'-biphenyldicarboxylate alongside other functionalized biphenyl molecules. The data presented is derived from computational studies, offering insights into the impact of various substituent groups on the electronic structure of the biphenyl core. This information is crucial for the rational design of novel organic materials with tailored electronic characteristics for applications in fields such as organic electronics and drug development.

Executive Summary

Computational analysis reveals that the introduction of substituent groups at the 4,4'-positions of the biphenyl backbone significantly modulates its electronic properties. Electron-withdrawing groups, such as the methoxycarbonyl group in this compound and the nitro group in dinitrobiphenyl derivatives, generally lead to a decrease in the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, influences key electronic parameters like the HOMO-LUMO gap, ionization potential, and electron affinity, which are critical for determining a molecule's charge transport capabilities and reactivity.

Data Presentation

The following table summarizes the calculated electronic properties of biphenyl and several of its derivatives based on Density Functional Theory (DFT) calculations.

Molecule NameSubstituent GroupHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
Biphenyl-H-6.315-0.6315.6846.3150.631
4-Nitrobiphenyl4-NO₂-7.132-2.1344.9987.1322.134
4,4'-Dinitrobiphenyl4,4'-di-NO₂-7.812-3.2154.5977.8123.215

Data for biphenyl and its nitro derivatives were obtained from DFT calculations using the B3LYP functional and the 3-21G basis set.[1]

Note: Specific computational data for this compound was not available in the searched literature. The data for nitro-substituted biphenyls is presented as a comparison for biphenyl functionalized with electron-withdrawing groups.

Experimental and Computational Protocols

The electronic properties presented in this guide are typically determined through computational chemistry methods, primarily Density Functional Theory (DFT). A common protocol for such calculations is as follows:

  • Geometry Optimization: The initial step involves optimizing the molecular geometry of the compound to find its most stable, lowest-energy conformation. This is crucial as the electronic properties are highly dependent on the molecular structure.

  • Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: With the optimized geometry, single-point energy calculations are carried out to determine the energies of the molecular orbitals, including the HOMO and LUMO. From these energies, other electronic properties are derived:

    • HOMO-LUMO Gap: The energy difference between the LUMO and HOMO (ELUMO - EHOMO). A smaller gap generally indicates that the molecule can be more easily excited.

    • Ionization Potential (IP): The energy required to remove an electron from the molecule. According to Koopmans' theorem, this can be approximated as the negative of the HOMO energy (-EHOMO).[1]

    • Electron Affinity (EA): The energy released when an electron is added to the molecule. This can be approximated as the negative of the LUMO energy (-ELUMO).[1]

A widely used functional for such calculations on organic molecules is B3LYP, often paired with a basis set like 6-31G* or a larger one for more accurate results.[1] The choice of functional and basis set can significantly impact the calculated values, and it is essential to use a consistent level of theory when comparing different molecules.

Mandatory Visualization

The following diagram illustrates a typical workflow for the computational study of the electronic properties of organic molecules.

Computational_Workflow Computational Workflow for Electronic Property Analysis cluster_input Input cluster_calculation Computational Calculation (DFT) cluster_output Output & Analysis mol_structure Molecular Structure (e.g., this compound) geom_opt Geometry Optimization mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry sp_calc Single-Point Energy Calculation freq_calc->sp_calc Verified Minimum homo_lumo HOMO/LUMO Energies sp_calc->homo_lumo Orbital Energies other_prop Other Electronic Properties (e.g., Dipole Moment) sp_calc->other_prop gap HOMO-LUMO Gap homo_lumo->gap ip_ea Ionization Potential & Electron Affinity homo_lumo->ip_ea

Caption: A flowchart of the computational workflow for determining molecular electronic properties.

Discussion and Comparison

The electronic properties of biphenyl and its derivatives are of significant interest due to their potential applications in various fields. The parent biphenyl molecule has a relatively large HOMO-LUMO gap. The introduction of electron-withdrawing nitro groups at the 4 and 4,4' positions leads to a progressive decrease in both the HOMO and LUMO energy levels. This is because the nitro groups are strong electron acceptors, which stabilize the molecular orbitals.

Consequently, the HOMO-LUMO gap also decreases with nitro substitution.[1] A smaller HOMO-LUMO gap is often associated with increased reactivity and can be a desirable property for materials used in organic electronics, as it facilitates electron excitation and charge transport.

While specific computational data for this compound is not presented here due to its absence in the surveyed literature, it is expected to follow a similar trend. The methoxycarbonyl (-COOCH₃) group is also electron-withdrawing, although generally less so than a nitro group. Therefore, one can anticipate that this compound will have a smaller HOMO-LUMO gap than biphenyl, but likely larger than that of 4,4'-dinitrobiphenyl. This would place its electronic properties in an intermediate range, potentially offering a balance of stability and reactivity that could be advantageous for specific applications.

Further computational studies are warranted to precisely determine the electronic properties of this compound and to expand the comparative dataset to include a wider range of functionalized biphenyls. Such studies would provide a more complete picture of the structure-property relationships in this important class of organic molecules.

References

Safety Operating Guide

Navigating the Disposal of Dimethyl 4,4'-biphenyldicarboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Dimethyl 4,4'-biphenyldicarboxylate, a compound utilized in various synthetic applications. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards and necessary precautions associated with this compound. This ensures that the waste is managed in a manner that mitigates risks of exposure and contamination.

Personal Protective Equipment (PPE) and Engineering Controls:

Proper handling of this compound waste requires stringent adherence to safety protocols to prevent accidental exposure.

  • Engineering Controls: All handling of this chemical should occur within a laboratory fume hood or a well-ventilated area to minimize inhalation risks.[1]

  • Eye Protection: Chemical safety glasses with side-shields are mandatory to protect against splashes.[1]

  • Hand Protection: Use chemically resistant gloves and dispose of them immediately after handling the waste, following good laboratory practices.[1][2]

  • Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[1]

Emergency Procedures:

In the event of accidental exposure, the following first-aid measures should be taken immediately:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the eyelids.[3]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1][3]

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, seek medical attention.[1][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[1][3]

Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations, the following table summarizes key hazard and safety information for this compound.

ParameterValueSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][5]
Signal Word Warning[4]
Personal Protective Equipment Safety glasses, gloves, lab coat[1][3]
First Aid: Eye Contact Rinse with water for at least 15 minutes[3]
First Aid: Skin Contact Wash with soap and water[1][3]

Step-by-Step Disposal and Operational Plan

The disposal of this compound is governed by federal and state regulations, primarily under the Resource Conservation and Recovery Act (RCRA).[6] Generators of hazardous waste are responsible for its management from creation to final disposal.[6][7]

Experimental Protocol: Preparing Waste for Disposal

  • Waste Identification: The first step is to determine if the waste is hazardous.[7][8] Given the hazard statements, this compound waste should be treated as hazardous.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment:

    • Collect waste in a suitable, clearly labeled, and securely closed container.[1]

    • The container must be in good condition and not leaking.

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool, dry area.[3]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

  • Documentation: Maintain a log of the accumulated waste, noting the quantity and date of generation.

  • Disposal Request:

    • Contact your institution's EHS office to arrange for pickup and disposal.

    • Provide them with all necessary information regarding the waste.

    • The waste will be handled by a licensed disposal company.[1][2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Hazard Identification (Causes skin/eye irritation) A->B C Proper Segregation & Containment B->C D Labeling ('Hazardous Waste', Chemical Name) C->D E Secure Storage (Cool, Dry, Ventilated Area) D->E F Contact Institutional EHS E->F G Arrange for Professional Disposal F->G H Final Disposal by Licensed Contractor G->H

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and disposal protocols, as well as local and federal regulations.

References

Essential Safety and Operational Guide for Handling Dimethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Dimethyl 4,4'-biphenyldicarboxylate (CAS No. 792-74-5). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Summary

This compound is a chemical that requires careful handling due to its potential health effects. While some safety data sheets (SDS) indicate it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, others identify specific risks.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3]

Hazard Summary Table

Hazard TypeGHS ClassificationDescription
Skin Irritation H315: Causes skin irritationProlonged or repeated contact may cause redness and discomfort.[2][3]
Eye Irritation H319: Causes serious eye irritationContact with eyes can lead to significant irritation and potential damage.[2][3]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract.[2][3]

Note: This chemical is not classified as a carcinogen.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE Requirements Table

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the chemical.[4]
Eyes/Face Safety glasses with side shields or chemical safety gogglesGoggles are required where there is a risk of splashing. A face shield may be necessary for larger quantities.[5][6]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[7]
Respiratory Not required under normal use with adequate ventilationIf dust is generated, a NIOSH-approved P95 or P1 particle filter respirator should be used.[4]
Feet Closed-toe shoesRequired in all laboratory settings to protect against spills.[7]

Operational Plan: Step-by-Step Handling Procedure

prep 1. Preparation - Verify fume hood function. - Assemble all necessary PPE. weigh 2. Weighing and Aliquoting - Conduct in a fume hood or ventilated enclosure. - Avoid generating dust. prep->weigh Proceed when ready dissolve 3. Dissolution - Add solid to solvent slowly. - Use compatible solvents (e.g., DMSO, DMF). weigh->dissolve Handle carefully reaction 4. Experimental Use - Maintain in a closed or contained system where possible. - Ensure continuous ventilation. dissolve->reaction Use in experiment cleanup 5. Decontamination - Clean work surfaces with appropriate solvent. - Decontaminate equipment. reaction->cleanup After experiment disposal 6. Waste Disposal - Segregate waste as hazardous. - Follow institutional disposal protocols. cleanup->disposal Segregate waste

Figure 1: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines Table

Waste TypeDisposal Procedure
Unused/Surplus Chemical - Dispose of as hazardous waste through a licensed disposal company.[4] - Do not dispose of down the drain.[8]
Contaminated Labware (e.g., glassware, pipette tips) - Rinse with a suitable solvent in a fume hood. - Collect the solvent rinse as hazardous waste. - Dispose of the rinsed labware according to institutional protocols.
Contaminated PPE (e.g., gloves, disposable lab coats) - Place in a designated, sealed container for hazardous waste.[4] - Do not mix with general laboratory trash.
Empty Containers - Rinse the container three times with a suitable solvent. - Collect the rinsate as hazardous waste. - Dispose of the rinsed container as per institutional guidelines, which may allow for recycling after decontamination.

Disposal Workflow Diagram

start End of Experiment waste_cat Categorize Waste - Unused Chemical - Contaminated PPE - Contaminated Labware start->waste_cat solid_waste Solid Waste (Unused Chemical, PPE) - Place in labeled, sealed hazardous waste container. waste_cat->solid_waste liquid_waste Liquid Waste (Contaminated Solvents) - Collect in a labeled, sealed hazardous waste container. waste_cat->liquid_waste decon Decontaminate Labware - Triple rinse with appropriate solvent. - Collect rinsate as hazardous waste. waste_cat->decon final_disp Final Disposal - Arrange for pickup by Environmental Health & Safety. solid_waste->final_disp liquid_waste->final_disp decon->final_disp

Figure 2: Waste Disposal Workflow for this compound.

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

First Aid and Emergency Response Table

IncidentProcedure
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] - Seek medical attention.
Skin Contact - Remove contaminated clothing. - Wash off immediately with plenty of soap and water for at least 15 minutes.[8] - Seek medical attention if irritation develops or persists.
Inhalation - Move the person to fresh air.[8] - If not breathing, give artificial respiration. - Seek medical attention if symptoms occur.
Ingestion - Do NOT induce vomiting. - Rinse mouth with water.[8] - Seek immediate medical attention.
Spill - Evacuate the area. - Wear appropriate PPE, including respiratory protection if dust is present. - Sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[1] - Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dimethyl 4,4'-biphenyldicarboxylate
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。